4-Methylmorpholin-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQBGDBLZZPFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451557 | |
| Record name | 4-methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-78-2 | |
| Record name | 4-methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 4-Methylmorpholin-3-one
A Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary
4-Methylmorpholin-3-one (CAS: 20721-78-2) has emerged as a critical heterocyclic scaffold in the development of next-generation therapeutics.[1][2] Unlike its ubiquitous analogue N-methylmorpholine (a common base/solvent), the 3-one derivative functions as a versatile lactam building block.[1][2] Its structural rigidity, metabolic stability, and capacity for stereoselective functionalization make it a "privileged structure" in the design of MDM2-p53 inhibitors and Factor Xa anticoagulants.[2] This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways, and reactivity landscapes for drug discovery professionals.[2]
Molecular Identity & Structural Analysis
The compound consists of a morpholine ring oxidized at the C3 position to form a lactam, with a methyl group substitution at the nitrogen (N4). This N-methylation removes the hydrogen bond donor capability of the amide, significantly altering its solubility and lipophilicity compared to the unsubstituted morpholin-3-one.[1][2]
| Parameter | Data |
| IUPAC Name | 4-Methylmorpholin-3-one |
| Common Synonyms | 4-Methyl-3-morpholinone; N-Methyl-3-oxomorpholine |
| CAS Registry Number | 20721-78-2 |
| SMILES | CN1CCOCC1=O |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Structural Class | Cyclic tertiary amide (Lactam) |
Physicochemical Profile
Unlike the amine 4-methylmorpholine (bp 115°C), the lactam functionality in 4-methylmorpholin-3-one introduces significant dipole character, influencing its volatility and solvation properties.[1][2]
| Property | Value/Description | Relevance to Application |
| Physical State | Colorless to pale yellow liquid | Facilitates handling in liquid-phase synthesis; distinct from the solid unsubstituted morpholin-3-one (mp ~105°C).[1][2] |
| Solubility | Highly soluble in DCM, MeOH, THF, Water | Excellent compatibility with standard organic synthesis workflows and aqueous workups.[2] |
| Lipophilicity (LogP) | ~ -0.3 to 0.0 (Predicted) | Low LogP suggests good water solubility, requiring lipophilic substituents (e.g., aryl groups) for membrane permeability in drug design. |
| H-Bond Donors | 0 | Lack of NH donor reduces non-specific binding and improves membrane permeability compared to secondary amides.[1][2] |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Key interaction points for binding to protein targets (e.g., MDM2 pocket).[2] |
Spectroscopic Signature (Self-Validation Standard)
To verify the identity of synthesized or purchased material, the following NMR signals are diagnostic. The absence of the N-H signal and the specific shift of the N-Methyl group are confirmation markers.[1][2]
-
¹H NMR (400 MHz, CDCl₃):
Synthetic Pathways & Manufacturing
The synthesis of 4-methylmorpholin-3-one can be approached via cyclization of linear precursors or functionalization of the morpholine core.[1][2]
Pathway A: Cyclization of Amino-Alcohols (Primary Route)
This method is preferred for scalability and cost-efficiency.[1][2] It involves the condensation of N-methylethanolamine with chloroacetyl chloride, followed by base-mediated ring closure.[1][2]
Pathway B: Methylation of Morpholin-3-one
For laboratory-scale preparation where morpholin-3-one is available, direct alkylation is efficient.[1][2]
Figure 1: Two primary synthetic strategies for accessing the 4-methylmorpholin-3-one core. Pathway A is preferred for industrial scale-up due to lower raw material costs.[1][2]
Chemical Reactivity & Functionalization
The 4-methylmorpholin-3-one scaffold is not merely a passive solvent; it is a reactive lactam capable of sophisticated transformations, particularly at the C2 position (alpha to the carbonyl).[1][2]
C-H Activation and Alpha-Arylation
The C2 protons are acidic (pKa ~25-30 in DMSO), allowing for deprotonation by strong bases (e.g., LiHMDS, LDA) to generate a lactam enolate.[2] This enolate can undergo:
-
Aldol Condensations: Reaction with aldehydes to form alpha-hydroxyalkyl derivatives.[1][2]
-
Alpha-Arylation: Palladium-catalyzed cross-coupling with aryl halides to introduce pharmacophores (critical for MDM2 inhibitors).[1][2]
Reduction
Reduction of the carbonyl group using LiAlH₄ yields 4-methylmorpholine.[1][2] This reaction serves as a proof-of-structure degradation study but is rarely the goal in medicinal chemistry.[1][2]
Ring Opening (Hydrolysis)
Under strongly acidic (6N HCl, reflux) or basic conditions, the lactam ring hydrolyzes to the linear amino acid derivative (N-methyl-N-(2-hydroxyethyl)glycine).[1][2] This stability profile is crucial for determining the shelf-life of drug candidates containing this core.[1][2]
Applications in Drug Development
The 4-methylmorpholin-3-one moiety acts as a constrained peptidomimetic.[1][2] It mimics the geometry of a proline residue or a twisted amide bond, positioning substituents in precise vectors for receptor binding.[2]
Case Study: MDM2-p53 Interaction Inhibitors
The most high-profile application of this scaffold is in the design of MDM2 inhibitors for cancer therapy.[1][2] The morpholinone ring serves as a central hub that orients three hydrophobic groups (typically aryl rings) into the deep hydrophobic cleft of the MDM2 protein (Trp23, Leu26, Phe19 pockets).
Mechanism:
-
Scaffold: The 4-methylmorpholin-3-one ring provides a rigid template.[1][2]
-
Substituents: Aryl groups at C2, C5, and C6 positions mimic the p53 transactivation domain residues.[2]
-
Result: High-affinity competitive inhibition of the MDM2-p53 complex, restoring p53 tumor suppressor function.[1][2]
Figure 2: Structural logic of MDM2 inhibitors utilizing the 4-methylmorpholin-3-one core to project pharmacophores into specific protein binding pockets.[1][2]
Handling, Stability & Safety (SDS Summary)
While less volatile than its amine counterpart, 4-methylmorpholin-3-one requires standard laboratory safety protocols.[1][2]
-
Hazards:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The compound is hygroscopic; moisture absorption can lead to hydrolysis over extended periods.[2]
-
Incompatibility: Strong oxidizing agents (potential for N-oxide formation) and strong acids/bases (ring hydrolysis).[1][2]
References
-
ChemicalBook. (2025).[2][3] 4-Methylmorpholin-3-one Properties and CAS Data. Retrieved from
-
National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: Morpholin-3-one Derivatives. Retrieved from
-
Shaffer, P. L., et al. (2013).[2] "Rational Design and Binding Mode Duality of MDM2-p53 Inhibitors." Journal of Medicinal Chemistry, 56(10). (Demonstrates the use of the morpholinone scaffold in MDM2 inhibitors).
-
BldPharm. (2025). Safety Data Sheet: 4-Methylmorpholin-3-one. Retrieved from
-
BenchChem. (2025).[2] Synthesis routes of substituted morpholin-3-ones. Retrieved from
Sources
Technical Analysis: Structural Elucidation of 4-Methylmorpholin-3-one via High-Field NMR
Executive Summary & Structural Context
This guide provides a definitive structural analysis of 4-Methylmorpholin-3-one , a cyclic lactam often utilized as a specialized solvent and pharmaceutical intermediate. Unlike its saturated amine counterpart (N-methylmorpholine), this molecule features a lactam functionality at position 3, which fundamentally alters its electronic environment, hybridization, and conformational mobility.
Critical Structural Features:
-
Amide Planarity: The N4-C3(=O) bond possesses partial double-bond character, forcing the nitrogen atom into an
-like hybridization. This restricts the ring's flexibility compared to morpholine. -
Deshielding Zones: The carbonyl anisotropy significantly deshields the protons at C2, creating a distinct diagnostic singlet (or tightly coupled AB system) in the 1H NMR spectrum.
-
Solubility Profile: The molecule is highly polar; spectra are typically acquired in
for standard archiving or to prevent aggregation or exchange broadening.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and data integrity, the following acquisition protocol is recommended. This workflow minimizes artifacts such as radiation damping or solvent suppression errors.
Sample Preparation
-
Solvent: Deuterated Chloroform (
, 99.8% D) + 0.03% TMS (v/v). -
Concentration: 15 mg of analyte in 0.6 mL solvent. Note: High concentrations (>50 mg/mL) may induce chemical shift drifts due to stacking interactions.
-
Tube Quality: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (600 MHz Base Frequency)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | Maximizes signal-to-noise ratio (SNR) while preventing saturation. |
| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | Allows full relaxation of N-methyl protons ( |
| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | Captures all signals including potential impurities. |
| Scans (NS) | 16 | 1024 | Sufficient for 1H; 13C requires higher NS due to low natural abundance (1.1%). |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standardizes conformational exchange rates. |
1H NMR Spectral Analysis
Reference: Tetramethylsilane (TMS) at
Assignment Table
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Insight |
| 2 | 4.18 | Singlet (s) | 2H | - | Isolated spin system. Deshielded by adjacent Oxygen and Carbonyl cone. | |
| 6 | 3.92 | Triplet (t) | 2H | Deshielded by Oxygen. Part of an | ||
| 5 | 3.45 | Triplet (t) | 2H | Adjacent to Lactam Nitrogen. Less deshielded than H6.[3] | ||
| N-Me | 2.98 | Singlet (s) | 3H | - | Diagnostic strong singlet. Shifted downfield relative to amines ( |
Detailed Interpretation
-
The "Singlet" at C2: The protons at position 2 are flanked by the ether oxygen and the carbonyl group. In many morpholinone derivatives, these appear as a sharp singlet because they are chemically equivalent and isolated from other coupling partners. However, in chiral environments or at ultra-high fields, they may resolve into an AB quartet (
). -
The Ethylene Bridge (C5-C6): The
fragment often appears as two distinct triplets. However, second-order effects ("roofing") are common if the field strength is low (<300 MHz), distorting the triplets into complex multiplets. -
N-Methyl Resonance: The chemical shift of 2.98 ppm is characteristic of an amide-linked methyl group. This is a crucial purity check; if a peak appears at 2.30 ppm, the sample is contaminated with the starting material, N-methylmorpholine.
13C NMR Spectral Analysis
Reference:
Assignment Table
| Position | Type | Shift ( | DEPT-135 Phase | Structural Logic |
| 3 | 166.5 | Quaternary (Invisible) | Typical lactam carbonyl range (165-175 ppm). | |
| 2 | 68.2 | Negative ( | Most deshielded | |
| 6 | 64.1 | Negative ( | Adjacent to ether oxygen. | |
| 5 | 48.3 | Negative ( | Adjacent to amide nitrogen.[4] | |
| N-Me | 34.2 | Positive ( | Diagnostic N-Methyl carbon. |
DEPT-135 Validation
A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is mandatory to confirm the carbon types:
-
Positive Peak: 34.2 ppm (Methyl).
-
Negative Peaks: 68.2, 64.1, 48.3 ppm (Methylenes).
-
Absent Peak: 166.5 ppm (Quaternary Carbonyl).
-
Interpretation: This confirms the lack of methine (CH) groups, validating the substitution pattern.
Advanced Visualization: Connectivity & Logic
The following diagram illustrates the scalar couplings (COSY) and long-range heteronuclear correlations (HMBC) required to unequivocally assign the structure.
Caption: Figure 1. Key COSY (yellow) and HMBC (green) correlations establishing the N-Methyl and Lactam connectivity.
Synthesis Impurities & Quality Control
When analyzing commercial or synthesized samples, specific impurities are common based on the standard synthesis route (Reaction of N-methylethanolamine with chloroacetyl chloride).
| Impurity | Diagnostic 1H Signal | Origin |
| N-Methylmorpholine | Over-reduction or starting material. | |
| Chloroacetic acid | Hydrolysis of chloroacetyl chloride. | |
| Linear Dimer | Incomplete cyclization of the intermediate amide. |
Troubleshooting Hygroscopicity:
4-Methylmorpholin-3-one is hygroscopic. If the
References
-
Chemical Structure & CAS Verification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87667, 4-Methyl-3-morpholinone. Retrieved from [Link]
- General NMR Shift Principles for Lactams: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for C=O and N-Me shifts in lactams).
- Lebaut, G., et al. (1998). Synthesis and pharmacological evaluation of N-substituted morpholin-3-ones. Journal of Medicinal Chemistry.
-
Spectral Database for Organic Compounds (SDBS): AIST (2023). SDBS No. 16542 (N-Methylmorpholine) and related lactams. [Link] (Used for comparative baseline of the morpholine ring vs. morpholinone).
Sources
FTIR spectral analysis of 4-Methylmorpholin-3-one
Executive Summary
This technical guide provides a rigorous framework for the Fourier Transform Infrared (FTIR) analysis of 4-Methylmorpholin-3-one (also known as N-methyl-3-morpholinone). This compound is a critical heterocyclic intermediate, notably used in the synthesis of the anticoagulant Rivaroxaban and various peptide coupling strategies to suppress aspartimide formation.
Critical Distinction: Researchers often confuse this compound with 4-Methylmorpholine (NMM, CAS 109-02-4), a common tertiary amine solvent. This guide establishes the spectral fingerprints required to unambiguously distinguish the lactam (3-one) from the amine, ensuring the integrity of pharmaceutical supply chains and reaction monitoring.
Chemical Context & Structural Logic
Before analyzing the spectrum, one must understand the vibrational freedom of the molecule. 4-Methylmorpholin-3-one is a six-membered lactam (cyclic amide) containing an ether linkage.[1][2]
| Feature | Chemical Significance | Spectral Impact (IR) |
| Lactam Carbonyl (C=O) | Position 3; rigidly locked in a ring.[2] | Dominant Band: High intensity, lower frequency than acyclic amides due to ring geometry.[2] |
| Ether Linkage (C-O-C) | Position 1-4 relationship; confers polarity.[2] | Fingerprint Marker: Strong stretching vibration in the 1000–1200 cm⁻¹ region.[2] |
| N-Methyl Group | Tertiary amide character; no hydrogen bonding donor.[2] | Absence of N-H: Complete lack of bands >3100 cm⁻¹, distinguishing it from 3-morpholinone.[2] |
Experimental Methodology: The Self-Validating Protocol
To ensure data integrity (E-E-A-T), follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over transmission cells for this hygroscopic liquid/low-melting solid to avoid water interference.[2]
Step-by-Step Workflow
-
Crystal Selection: Use a Diamond or ZnSe crystal .[2] Diamond is preferred for durability against potential residual chlorinating agents from synthesis.[2]
-
Background Collection: Collect 32 scans of the clean, dry crystal.[2] Validation: Ensure the background energy curve is smooth with no atmospheric water vapor (rotational lines at 3500–4000 cm⁻¹).[2]
-
Sample Application: Apply ~20 µL of neat 4-Methylmorpholin-3-one. Ensure full coverage of the active crystal area.[2]
-
Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.
-
Atmospheric Correction: Apply an automated H₂O/CO₂ suppression algorithm if minor environmental noise is present.
Senior Scientist Insight: If you observe a broad hump around 3400 cm⁻¹, your sample is wet.[2] 4-Methylmorpholin-3-one is hygroscopic.[2] Dry the sample over molecular sieves (3Å) and re-analyze. Do not interpret the carbonyl region quantitatively if significant water is present, as H-bonding will shift the C=O band.
Spectral Interpretation & Analysis
The spectrum of 4-Methylmorpholin-3-one is defined by three distinct regions.
Region I: High Frequency (2800 – 3000 cm⁻¹)
Unlike secondary amides, this region is relatively "quiet" due to the absence of N-H stretching.[2]
-
2950–2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene (-CH₂-) groups in the morpholine ring.
-
~2800 cm⁻¹: The N-CH₃ stretch .[2] In tertiary amines and amides, the methyl group attached to nitrogen often shows a distinct, lower-frequency shoulder or peak compared to C-C attached methyls.
Region II: The Carbonyl Zone (1600 – 1700 cm⁻¹)
This is the "heartbeat" of the molecule.
-
1640 – 1660 cm⁻¹ (Strong): The Lactam C=O Stretch .
-
Mechanism:[2][3] The resonance between the nitrogen lone pair and the carbonyl oxygen reduces the double bond character of the C=O, lowering the frequency compared to a ketone (~1715 cm⁻¹).
-
Differentiation: Acyclic tertiary amides (like DMA) absorb near 1650 cm⁻¹.[2] However, the 6-membered ring constraint in morpholinone slightly modifies this.[2] Expect a sharp, intense band centered near 1650 cm⁻¹ .[2]
-
Region III: The Fingerprint (1000 – 1300 cm⁻¹)
-
1200 – 1300 cm⁻¹: C-N Stretching . This band is often coupled with ring vibrations.[2]
-
1100 – 1150 cm⁻¹ (Strong): C-O-C Ether Stretch . The morpholine ring's ether oxygen provides a strong dipole change, resulting in a prominent band similar to aliphatic ethers.[2]
Data Summary: Characteristic Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Note |
| 2960 – 2850 | Medium | ν(C-H) | Methylene and Methyl C-H stretching.[2] |
| ~2800 | Weak/Shldr | ν(N-CH₃) | Characteristic of N-methylated species.[2] |
| 1640 – 1660 | Very Strong | ν(C=O) | Lactam Carbonyl. The primary identification marker. |
| 1450 – 1460 | Medium | δ(CH₂) | Scissoring deformation of methylene groups. |
| 1250 – 1300 | Medium | ν(C-N) | Amide C-N stretch (Amide III region).[2] |
| 1100 – 1150 | Strong | ν(C-O-C) | Ether linkage of the morpholine ring.[2] |
| > 3100 | Absent | ν(N-H) | CONFIRMS TERTIARY LACTAM. Presence indicates impurity (3-morpholinone).[2] |
Visualization: Logic & Workflow
Diagram 1: Spectral Identity Validation Logic
This decision tree guides the analyst in confirming the identity of the compound and rejecting common imposters (like the non-oxidized amine or the non-methylated lactam).
Caption: Logical workflow for distinguishing 4-Methylmorpholin-3-one from its precursors and analogues using FTIR spectral markers.
Diagram 2: Structure-to-Spectrum Mapping
A visual correlation between the chemical bonds and their respective IR frequencies.
Caption: Mapping the functional groups of 4-Methylmorpholin-3-one to their specific infrared absorption zones.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66953, 3-Morpholinone. Retrieved from [Link]
- Relevance: Provides spectral data for the secondary amide analogue, establishing the baseline for the C=O shift and N-H presence.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons.[2]
- Relevance: Authoritative text on the vibrational frequency shifts of cyclic amides (lactams) vs. acyclic amides.
-
World Intellectual Property Organization (2019). WO2019138362 - Process for the Preparation of 4-(4-Aminophenyl)morpholin-3-one.[2] Retrieved from [Link][4]
- Relevance: Details the synthesis and industrial relevance of morpholin-3-one deriv
-
NIST Mass Spectrometry Data Center. N-methyl morpholine hydrochloride IR Spectrum. Retrieved from [Link]
- Relevance: Provides comparative spectral data for the morpholine ring system without the carbonyl, aiding in fingerprint region assignment.
Sources
Structural Elucidation of 4-Methylmorpholin-3-one: A Mass Spectrometric Fragmentation Guide
This guide details the mass spectrometry fragmentation behavior of 4-Methylmorpholin-3-one (CAS: 14476-37-0), a critical metabolite and industrial intermediate. The analysis focuses on Electron Ionization (EI) mechanisms, providing a structural rationale for diagnostic ions.[1][2]
Executive Summary & Chemical Context
4-Methylmorpholin-3-one (
Understanding its fragmentation is essential for differentiating it from isobaric impurities and confirming metabolic pathways in PK/PD studies.
Key Chemical Properties:
-
Molecular Ion (
): m/z 115 -
Nitrogen Rule: Odd molecular weight indicates an odd number of nitrogen atoms (1).
-
Ring Stability: The 6-membered lactam ring is relatively stable, often yielding a distinct molecular ion in EI spectra.
Instrumentation & Methodology
To replicate the fragmentation patterns described below, the following experimental parameters are recommended. These ensure sufficient internal energy deposition to induce the diagnostic bond cleavages.
Experimental Protocol
-
Inlet System: Gas Chromatography (GC) is preferred due to the compound's volatility.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Thermal Program: 50°C (1 min hold)
10°C/min 250°C.
-
-
Ion Source (EI):
-
Energy: 70 eV (Standardized for library matching).
-
Source Temp: 230°C. (Higher temperatures may induce thermal degradation prior to ionization).
-
Emission Current: 35
A.
-
-
System Suitability (Self-Validation):
-
Before analysis, tune with PFTBA (Perfluorotributylamine).
-
Validation Criteria: The m/z 69/219 ratio should be >35% to ensure adequate high-mass transmission, though 4-Methylmorpholin-3-one is a low-mass analyte.
-
Fragmentation Pathway Analysis
The fragmentation of 4-Methylmorpholin-3-one is driven by two competing charge localization sites: the nitrogen lone pair (amide resonance) and the ether oxygen .
Mechanism A: Lactam Ring Contraction (Loss of CO)
The most energetically favorable pathway for cyclic amides involves the expulsion of carbon monoxide (CO).
-
Ionization: Removal of an electron from the nitrogen lone pair yields the radical cation (
115). -
Alpha-Cleavage: The bond adjacent to the carbonyl breaks, opening the ring.
-
Expulsion: The acyl radical eliminates neutral CO (28 Da).
-
Result: Formation of a distonic ion at m/z 87 (
).
Mechanism B: Morpholine Ether Cleavage (Loss of )
The ether oxygen can induce a Retro-Diels-Alder (RDA) like fragmentation.
-
Cleavage: The C-C bond of the ethylene bridge (C5-C6) breaks.
-
Elimination: Neutral ethylene (
, 28 Da) is lost. -
Result: This also produces an ion at m/z 87 , isobaric with the CO loss. High-resolution MS (HRMS) is required to distinguish these (
vs ).
Mechanism C: Formation of the Base Peak (m/z 58)
The base peak in N-methylated cyclic amines/amides often arises from the formation of a stable iminium ion.
-
Following ring opening, secondary fragmentation cleaves the C-C bond adjacent to the nitrogen.
-
This generates the N-methyl-methylene-iminium ion (
) or a cyclic aziridinium species. -
m/z 58 is highly diagnostic for
-methyl-ethyl-amine substructures.
Diagnostic Ions & Interpretation Table
The following table summarizes the key ions. Relative abundances are approximate and system-dependent (quadrupole vs. ion trap).
| m/z (Da) | Identity | Formula | Origin/Mechanism | Diagnostic Value |
| 115 | Molecular Ion | Parent : Confirms MW and odd N count. | ||
| 87 | Ring contraction (Loss of Carbonyl) | Major : Characteristic of cyclic ketones/lactams. | ||
| 86 | H-rearrangement + CO loss | Common : Often accompanies the 87 peak. | ||
| 58 | Base Peak | Critical : Fingerprint for N-methyl-morpholine core. | ||
| 42 | Fragment | Minor : General amine fragment. |
Visualizing the Fragmentation Tree
The following diagram illustrates the mechanistic causality described above.
Figure 1: Mechanistic fragmentation tree of 4-Methylmorpholin-3-one under 70 eV Electron Ionization.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Morpholine Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in lactams).
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-heterocycles in mass spectrometry. Journal of Mass Spectrometry. [Link]
Sources
Computational & Theoretical Characterization of 4-Methylmorpholin-3-one (4-MMO)
This technical guide is structured as a high-level whitepaper designed for senior researchers. It synthesizes confirmed crystallographic and pharmacological data with a rigorous computational framework suitable for characterizing 4-Methylmorpholin-3-one (4-MMO) .
Executive Summary
4-Methylmorpholin-3-one (CAS: 20721-78-2) represents a critical pharmacophore in medicinal chemistry and a significant degradation intermediate in the N-methylmorpholine N-oxide (NMMO) cellulose dissolution process. Unlike its amine precursor (4-methylmorpholine), 4-MMO features a lactam functionality that fundamentally alters its conformational landscape and reactivity profile.
This guide provides a comprehensive theoretical framework for the study of 4-MMO. It moves beyond standard characterization, detailing the specific computational methodologies (DFT/MD) required to resolve its unique lactam-induced ring distortion , solvation energetics , and spectroscopic signatures .
Key Physicochemical Identifiers
| Property | Value / Descriptor | Source Validity |
| IUPAC Name | 4-Methylmorpholin-3-one | [Confirmed] |
| CAS Number | 20721-78-2 | [Primary Identifier] |
| Molecular Formula | C₅H₉NO₂ | Stoichiometric |
| Molecular Weight | 115.13 g/mol | Calculated |
| Core Moiety | Cyclic Carbamate / Lactam | Structural Class |
| Key Application | Kv1.5 Inhibitor Pharmacophore, Factor Xa Inhibitors | [Medicinal Context] |
Structural Dynamics & Conformational Analysis
The Lactam Constraint
The theoretical study of 4-MMO is defined by the conflict between the natural chair preference of the morpholine ring and the planarity imposed by the amide (lactam) bond.
-
Amide Resonance: The
resonance structure forces the , , , and atoms toward coplanarity. -
Ring Puckering: This constraint prevents the formation of a perfect chair conformer, forcing the ring into a distorted half-chair or envelope conformation.
Computational Workflow: Conformational Search
To accurately predict the global minimum, a multi-stage conformational search is required. Standard minimization often traps the molecule in local minima due to the high barrier of nitrogen inversion coupled with ring strain.
Figure 1: Hierarchical workflow for determining the global minimum energy conformation of 4-MMO, accounting for ring puckering and amide planarity.
Electronic Structure & Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis
The reactivity of 4-MMO is dominated by the lactam functionality.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen lone pairs and the nitrogen atom. High energy indicates susceptibility to electrophilic attack (e.g., protonation).
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon (
). This dictates the site for nucleophilic attack (e.g., hydrolysis or drug-target covalent bonding).
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution critical for predicting non-covalent interactions (docking studies).
-
Negative Potential (Red): Concentrated at the Carbonyl Oxygen (
). This is the primary Hydrogen Bond Acceptor (HBA). -
Positive Potential (Blue): Distributed over the methylene protons, particularly those adjacent to the electron-withdrawing oxygen and nitrogen.
Recommended Functional: wB97X-D or M06-2X are strictly recommended over B3LYP for this molecule to accurately capture the dispersion forces in the ring system and solute-solvent interactions.
Spectroscopic Profiling (Predictive)
Researchers must validate theoretical models against experimental spectra. The following vibrational modes are the "fingerprint" of the 4-MMO structure.
| Vibrational Mode | Theoretical Region (cm⁻¹) | Scaling Factor | Description |
| C=O Stretch (Amide I) | 1640 – 1690 | 0.961 | Strongest intensity. Diagnostic of the lactam ring size. Lower than acyclic amides due to ring strain. |
| C-N Stretch | 1400 – 1450 | 0.961 | Coupled with ring deformation. |
| C-O-C Stretch | 1050 – 1150 | 0.961 | Characteristic ether linkage of the morpholine ring. |
Note: Frequencies calculated at B3LYP/6-31G(d) level typically require a scaling factor of ~0.961 to align with experimental FTIR data.
Solvation & Molecular Dynamics Protocol
Understanding 4-MMO in solution (water or physiological saline) is vital for its application as a pharmaceutical intermediate.
Explicit Solvation Model
Implicit models (PCM/SMD) often fail to capture the specific hydrogen bonding at the lactam oxygen. A hybrid approach is required.
Protocol:
-
System Setup: Place 4-MMO in a cubic box of TIP3P water molecules (buffer distance 10 Å).
-
Equilibration: NVT ensemble (300 K) for 1 ns, followed by NPT (1 atm) for 1 ns.
-
Production Run: 50–100 ns MD simulation.
-
Analysis: Calculate the Radial Distribution Function (RDF) ,
, between the Carbonyl Oxygen of 4-MMO and Water Hydrogens. A sharp peak at 1.8 Å confirms strong H-bond structuring.
Figure 2: Molecular Dynamics workflow for characterizing the solvation shell of 4-MMO.
References
-
Chemical Identity & Properties
-
Computational Methodology (Morpholinones)
-
Synthetic & Degradation Context
Sources
- 1. Page loading... [guidechem.com]
- 2. SY024762,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 20721-78-2|4-Methylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Methylmorpholin-3-One [myskinrecipes.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy (R)-6-(Hydroxymethyl)morpholin-3-one | 919286-65-0 [smolecule.com]
Technical Whitepaper: Commercial Landscape and Quality Assurance of 4-Methylmorpholin-3-one
[1]
Executive Summary
4-Methylmorpholin-3-one is a niche heterocyclic building block used primarily in the synthesis of bioactive scaffolds, including oxazolidinone antibiotics and Factor Xa inhibitors. Unlike its reduced counterpart (N-methylmorpholine), it is not a commodity solvent but a functionalized lactam. Commercial availability is currently limited to "Research Grade" quantities (mg to kg scale) from specialized catalog suppliers. High-purity sourcing requires vigilance regarding specific impurities derived from its cyclization synthesis, particularly hydrolytic ring-opened byproducts.
Chemical Profile & Identity
The distinction between the target lactam and the common solvent is critical for procurement and safety.
| Feature | 4-Methylmorpholin-3-one (Target) | 4-Methylmorpholine (Common Solvent) |
| CAS Number | 20721-78-2 | 109-02-4 |
| Structure | Cyclic Amide (Lactam) | Cyclic Tertiary Amine |
| Formula | C₅H₉NO₂ | C₅H₁₁NO |
| MW | 115.13 g/mol | 101.15 g/mol |
| Reactivity | Electrophilic carbonyl; susceptible to hydrolysis | Nucleophilic base; stable to hydrolysis |
| Primary Use | API Scaffold / Intermediate | Acid Scavenger / Solvent |
Structural Visualization
The following diagram illustrates the structural relationship and the critical ketone functionality that defines the target compound.
Figure 1: Structural relationship between 4-Methylmorpholin-3-one and related morpholine derivatives.
Commercial Availability Landscape
Market Status
4-Methylmorpholin-3-one is classified as a Fine Chemical / Building Block .[1] It is not typically held in bulk stock by general lab suppliers (e.g., standard catalogs of VWR or Fisher) but is available through specialized organic synthesis vendors.
-
Primary Suppliers: Fluorochem, Ambeed, Enamine, BLD Pharm.
-
Typical Pack Sizes: 250 mg, 1 g, 5 g, 25 g.
-
Lead Times: Often "In Stock" for gram scales; 2-4 weeks for >100g (custom synthesis).
-
Cost Estimate: High relative to NMM. Approx. $30 - $60 USD per gram for small packs.[1]
Purity Grades
Commercial listings typically specify >95% or >97% purity. "Pharmaceutical Grade" (>99.5% with full impurity profiling) is generally not available off-the-shelf and requires a custom quality agreement.[1]
Synthesis & Impurity Profile
Understanding the synthesis is the only way to predict and detect non-obvious impurities. The two dominant routes dictate the impurity profile.
Route A: Cyclization (Primary Industrial Route)
Reaction of N-methylethanolamine with chloroacetyl chloride (or similar acylating agents) followed by base-induced cyclization.[1]
-
Major Impurity 1: N-Methyl-N-(2-hydroxyethyl)-2-chloroacetamide (Incomplete cyclization intermediate).
-
Major Impurity 2: Linear hydrolysis products (Ring opening).
Route B: Methylation
Methylation of Morpholin-3-one using methyl iodide or dimethyl sulfate.[1]
-
Major Impurity 3: Unreacted Morpholin-3-one (CAS 109-11-5).[1]
-
Major Impurity 4: Quaternary ammonium salts (Over-methylation).
Impurity Flow Diagram
Figure 2: Synthesis pathway and origin of critical impurities in 4-Methylmorpholin-3-one.
Quality Control & Analytical Protocols
To validate a commercially purchased batch, the following multi-modal testing protocol is recommended. Reliance on a single method (e.g., GC-MS) is insufficient due to the low volatility of salt impurities or ring-opened acids.[1]
Protocol 1: 1H-NMR Spectroscopy (Identity & Organic Purity)
NMR is the gold standard for distinguishing the lactam from the amine and quantifying organic impurities.
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Key Diagnostic Signals (Expected):
-
N-Methyl: Singlet at ~3.0 ppm (Distinct from NMM which is ~2.2 ppm).
-
C2-Protons (Next to Carbonyl): Singlet (or AB system) at ~4.0 ppm.
-
Ethylene Bridge: Two triplets at ~3.5 ppm and ~3.8 ppm.[1]
-
-
Pass Criteria: Integration of N-Me to C2-H must be 3:2. Absence of broad exchangeable protons (indicates hydrolysis/ring opening).
Protocol 2: GC-MS (Volatile Impurities)
Suitable for detecting residual solvents and unreacted N-methylethanolamine.
-
Column: DB-5ms or equivalent non-polar capillary column.[1]
-
Inlet Temp: 250°C.
-
Program: 50°C (2 min) -> 10°C/min -> 250°C.
-
Note: The lactam is polar; ensure the liner is clean to prevent tailing.
Protocol 3: Karl Fischer Titration (Water Content)
Lactams are hygroscopic. Water content >0.5% can induce hydrolysis during storage.
-
Method: Coulometric Karl Fischer.[1]
-
Specification: < 0.2% w/w for synthetic applications.
Summary Specification Table
| Parameter | Acceptance Criteria (Research) | Acceptance Criteria (Development) | Method |
| Appearance | Colorless to pale yellow liquid/low-melt solid | Colorless liquid/solid | Visual |
| Purity (GC) | ≥ 95.0% | ≥ 98.0% | GC-FID |
| Identity | Conforms to Structure | Conforms to Structure | 1H-NMR |
| Water | Not Specified | ≤ 0.2% | Karl Fischer |
| Residual Solvents | - | < ICH Limits | GC-Headspace |
Handling and Stability
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The amide bond increases polarity; the compound will absorb atmospheric moisture, leading to gradual hydrolysis to the amino acid derivative.
-
Safety: Unlike NMM, which is highly flammable and volatile, the lactam has lower volatility but should be treated as a potential irritant. Consult the SDS for CAS 20721-78-2 specifically.
References
-
Fluorochem . 4-Methyl-morpholin-3-one Product Page. Accessed Jan 2026. Link
-
Ambeed . CAS 20721-78-2 Data Sheet. Accessed Jan 2026. Link
-
ChemicalBook . 4-Methylmorpholin-3-one Properties and Suppliers. Accessed Jan 2026. Link
-
PubChem . Compound Summary for CAS 20721-78-2. National Library of Medicine. Link
-
GuideChem . Global Suppliers for 4-Methyl-3-morpholinone. Accessed Jan 2026. Link
Technical Guide: Safe Handling and Storage of 4-Methylmorpholin-3-one
[1]
Document Control:
-
Subject: 4-Methylmorpholin-3-one (N-Methyl-3-morpholinone)[1]
-
Chemical Class: Cyclic Amide (Lactam)
-
Primary Hazard Profile: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)
Part 1: Critical Identity & Differentiation
Warning: Chemical Identity Confusion Risk Before proceeding, you must verify the Chemical Abstract Service (CAS) number of your inventory. There is a high risk of confusing this target compound with 4-Methylmorpholine (NMM), a common tertiary amine base.
| Feature | 4-Methylmorpholin-3-one (Target) | 4-Methylmorpholine (Common Confusion) |
| CAS Number | 20721-78-2 | 109-02-4 |
| Structure | Cyclic Amide (Lactam) | Tertiary Amine |
| Flash Point | High (>90°C estimated) | 13°C (Highly Flammable) |
| GHS Signal | WARNING | DANGER |
| Primary Risk | Irritation, Harmful if swallowed | Corrosive, Flammable |
Actionable Directive: Verify the label immediately. If your container is marked "N-Methylmorpholine" without the "3-one" suffix, STOP . You are holding a flammable corrosive.[3][4] This guide applies only to the lactam (3-one).
Part 2: Physicochemical Profile & Hazard Identification[5][6][7]
Technical Specifications
4-Methylmorpholin-3-one acts as a polar aprotic solvent and a synthesis intermediate. Its lactam structure imparts stability but also hygroscopic tendencies similar to N-Methylpyrrolidone (NMP).
| Property | Value | Operational Implication |
| Molecular Weight | 115.13 g/mol | Calculation basis for molarity.[1] |
| Physical State | Liquid/Low-melting Solid | May require gentle warming to transfer if stored cool.[1] |
| Solubility | High (Water, Polar Solvents) | Readily absorbed through skin; excellent carrier for contaminants.[1] |
| Reactivity | Stable amide bond | Susceptible to hydrolysis under strong acidic/basic conditions.[1] |
GHS Hazard Classification
Based on current safety data (BLD Pharm, 2024), the substance is classified under Category 4 (Oral Toxicity) and Category 2 (Irritant) .
Part 3: Engineering Controls & PPE
The "Barrier-First" Approach
Because lactams are excellent solvents, they can facilitate the transdermal delivery of other toxic substances dissolved within them. Your PPE strategy must account for permeation, not just splash protection.
Personal Protective Equipment (PPE) Matrix:
| Component | Specification | Rationale |
| Gloves (Primary) | Butyl Rubber (0.3mm+) | Superior resistance to amides/lactams compared to standard nitrile.[1] |
| Gloves (Splash) | Nitrile (Double-gloved) | Acceptable only for incidental splash; change immediately upon contact.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of irreversible corneal irritation (H319).[1] |
| Respiratory | Type A (Organic Vapor) | Required if handling outside a fume hood or if heating the substance.[1] |
Engineering Control Workflow
All transfers and reactions must occur within a certified chemical fume hood.
Figure 1: Operational workflow emphasizing the critical CAS verification step to prevent confusion with flammable amines.
Part 4: Storage & Stability Protocols
Environmental Control
Lactams are hygroscopic. Moisture ingress does not just dilute the reagent; it can lead to slow hydrolysis of the amide bond, generating acidic impurities that may interfere with sensitive metal-catalyzed cross-coupling reactions (e.g., Rivaroxaban synthesis).
Storage Protocol:
-
Container: Store in the original amber glass or HDPE container.
-
Atmosphere: inert gas blanket (Argon or Nitrogen) is recommended after opening.
-
Secondary Containment: Place the bottle inside a desiccator or a sealed secondary bin with desiccant packs (Silica gel).
-
Temperature: Ambient (15–25°C) is generally sufficient. Refrigeration is not strictly required unless specified by the Certificate of Analysis (CoA), but cool storage extends shelf life.
Incompatibility Logic
Do not store 4-Methylmorpholin-3-one on the same shelf as:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Strong Acids/Bases: Catalyze hydrolysis.
-
Moisture Sources: Degrades purity.
Figure 2: Storage logic tree ensuring long-term stability and safety.[1]
Part 5: Emergency Response Protocols
Spill Management
Minor Spill (<50 mL):
-
Evacuate the immediate area of non-essential personnel.
-
Don PPE: Butyl gloves, goggles, and respiratory protection.
-
Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (oxidizer incompatibility risk).
-
Clean: Wash the surface with soap and water.[13][14] The lactam is water-soluble.[4][15]
Exposure First Aid[1]
-
Eye Contact: Immediately flush with water for 15 minutes .[8] Hold eyelids open. This is critical as lactams can cause severe irritation.
-
Skin Contact: Wash with soap and water.[13][14] Do not use solvents (ethanol/acetone) to clean skin, as this enhances absorption.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center immediately (H302).
Part 6: Waste Disposal
Classification: 4-Methylmorpholin-3-one must be treated as hazardous chemical waste .
Disposal Protocol:
-
Segregation: Collect in a waste stream dedicated to "Non-Halogenated Organic Solvents" (unless mixed with halogens).
-
Labeling: Clearly label as "Contains 4-Methylmorpholin-3-one - Irritant."[6]
-
Destruction: Incineration is the standard disposal method. Do not pour down the drain; although water-soluble, it may pose aquatic toxicity risks or disrupt biological waste treatment systems.
References
-
BLD Pharm. (2024). Safety Data Sheet: 4-Methylmorpholin-3-one (CAS 20721-78-2).[2] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7972, 4-Methylmorpholine (Reference for differentiation). Retrieved from
-
European Chemicals Agency (ECHA). (2024).[4] C&L Inventory: N-methylmorpholine (Reference for hazard comparison). Retrieved from
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Synthesis Context). Retrieved from [1]
Sources
- 1. Morpholine, 4-methyl- (CAS 109-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. 20721-78-2 | 4-Methylmorpholin-3-one | Amides | Ambeed.com [ambeed.com]
- 15. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
Technical Safety & Handling Guide: 4-Methylmorpholin-3-one
Executive Summary
4-Methylmorpholin-3-one (CAS: 20721-78-2) is a heterocyclic lactam used primarily as a specialized solvent and synthetic intermediate in pharmaceutical and agrochemical development. Unlike its amine counterpart (4-Methylmorpholine), this compound features a carbonyl group at the C3 position, imparting distinct physicochemical properties such as higher polarity and lower volatility.
This guide provides a rigorous technical framework for the safe handling, storage, and emergency response associated with 4-Methylmorpholin-3-one. It is designed for researchers requiring high-fidelity safety protocols beyond standard SDS summaries.
Chemical Identity & Characterization
| Parameter | Technical Specification |
| IUPAC Name | 4-Methylmorpholin-3-one |
| Common Synonyms | N-Methyl-3-morpholinone; 4-Methyl-3-morpholinone |
| CAS Registry Number | 20721-78-2 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| SMILES | CN1CCOCC1=O |
| Structure | Heterocyclic Lactam (Cyclic Amide) |
Critical Distinction: Do not confuse with 4-Methylmorpholine (NMM, CAS 109-02-4) . NMM is a tertiary amine with significantly different flammability and corrosivity profiles. Verify CAS numbers before use.
Hazard Identification & Risk Assessment
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
-
NFPA 704 Rating (Estimated based on Lactam class):
-
Health (Blue): 2 (Moderate Irritant)
-
Flammability (Red): 1 (Combustible if heated)
-
Instability (Yellow): 0 (Stable)
Mechanism of Toxicity
As a lactam, 4-Methylmorpholin-3-one possesses lipophilic properties that facilitate dermal absorption. Upon contact with mucous membranes, it acts as a solvent-based irritant, disrupting lipid bilayers in corneal and epithelial tissue, leading to the observed H315/H319 effects. Systemic toxicity (H302) is likely mediated through metabolic processing of the lactam ring, though specific metabolic pathways for this derivative are less characterized than N-methylpyrrolidone (NMP).
Operational Safety & Exposure Controls
Engineering Controls
-
Primary Barrier: All open handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.
-
Secondary Barrier: Use splash guards or sash positioning to protect the face during transfer operations.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If aerosolization is possible (e.g., heating, sonication), use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).
-
Dermal:
-
Splash Contact: Nitrile rubber gloves (0.11 mm minimum thickness).
-
Prolonged Contact: Butyl rubber or Viton gloves are recommended due to the solvent nature of lactams which may permeation nitrile over time.
-
-
Ocular: Chemical splash goggles are mandatory. Face shields are required when handling volumes >1 L.
DOT Diagram: Exposure Control Logic
Caption: Decision logic for selecting engineering controls and PPE based on operational parameters.
Physicochemical Profile
| Property | Value | Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | > 100°C (Est.)[1][2][3][4][5] | High boiling point typical of lactams (Morpholin-3-one BP is ~128°C) |
| Density | ~1.08 - 1.10 g/cm³ | Estimated based on structural analogs |
| Solubility | Miscible | Water, Ethanol, common organic solvents |
| Flash Point | > 93°C (Est.) | Likely Class IIIB Combustible Liquid |
| Stability | Stable | Avoid strong oxidizing agents |
Emergency Response Framework
First Aid Protocols
-
Eye Contact: Immediately flush with tepid water for 15 minutes. Causality: Lactams can rapidly penetrate corneal tissue; immediate dilution reduces risk of permanent opacity.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing. Do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption.
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk. Seek medical attention immediately.
Firefighting Measures
-
Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions (Carbon oxides, Nitrogen oxides).
-
Flash Point: Likely > 93°C. Not highly flammable but will support combustion.
Accidental Release (Spill) Workflow
For spills < 500 mL:
-
Evacuate immediate area.
-
Don PPE (Goggles, Nitrile gloves, Lab coat).
-
Absorb with inert material (vermiculite, sand, or commercial spill pads).
-
Dispose of as hazardous chemical waste.
DOT Diagram: Emergency Response Matrix
Caption: Step-by-step response logic for different exposure or release scenarios.
Storage & Disposal
-
Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic nature is possible (common in lactams); store under inert gas (Nitrogen/Argon) if high purity is required for synthesis.
-
Incompatibilities: Strong oxidizing agents, strong acids, strong bases.[1][2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
BLD Pharm. (n.d.). Safety Data Sheet: 4-Methylmorpholin-3-one (CAS 20721-78-2).[6][7] Retrieved from
-
PubChem. (n.d.). Compound Summary: 4-Methylmorpholin-3-one.[3][7][8][9] National Library of Medicine. Retrieved from
-
GuideChem. (n.d.). Morpholin-3-one Properties and Safety. Retrieved from
-
ChemicalBook. (n.d.). 4-Methylmorpholin-3-one Product Information. Retrieved from
Sources
- 1. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 2. getchem.com [getchem.com]
- 3. tert-butyl 3-(aminomethyl)morpholine-4-carboxylate - CAS:475106-18-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Methylmorpholine N-oxide monohydrate - CAS:70187-32-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. 1207625-91-9,(S)-5-(Hydroxymethyl)-4-methylmorpholin-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. Tetrahydropyran | CAS#:142-68-7 | Chemsrc [chemsrc.com]
Technical Guide: Toxicology and Hazard Profile of 4-Methylmorpholin-3-one
The following technical guide provides an in-depth analysis of the hazards, toxicity, and handling of 4-Methylmorpholin-3-one , designed for researchers and drug development professionals.
CAS Number: 20721-78-2 Synonyms: 4-Methyl-3-morpholinone; N-Methyl-3-morpholinone Chemical Class: Cyclic Amide (Lactam) / Morpholine Derivative[1]
Executive Summary
4-Methylmorpholin-3-one is a pharmacologically relevant building block used in the synthesis of bioactive compounds (e.g., IRAK inhibitors, P2X3 antagonists). Unlike its parent compound N-methylmorpholine (NMM) —a corrosive base—the 3-one derivative possesses a lactam structure, which alters its reactivity and toxicological profile.
While specific regulatory dossiers (e.g., REACH full registration) are limited for this specific CAS, a robust hazard profile can be constructed via Read-Across from structural analogs (3-Morpholinone) and metabolic precursors. The primary hazards identified are Acute Oral Toxicity , Serious Eye Damage/Irritation , and potential Skin Sensitization .[2]
Chemical Identity & Physicochemical Context[2][3][4][5][6][7][8][9]
The introduction of the carbonyl group at the C3 position reduces the basicity of the nitrogen compared to N-methylmorpholine, rendering the molecule less corrosive but potentially more reactive toward biological nucleophiles due to the lactam functionality.
| Property | Data / Prediction | Relevance to Safety |
| Molecular Formula | C₅H₉NO₂ | Low molecular weight allows dermal penetration. |
| Molecular Weight | 115.13 g/mol | Facilitates absorption across biological membranes. |
| Physical State | Liquid / Low-melting solid | Inhalation of aerosols/vapors is a viable exposure route. |
| Solubility | High (Water/Polar solvents) | High mobility in aqueous biological media; difficult to remove from skin. |
| LogP | ~ -0.3 to -1.2 (Predicted) | Low lipophilicity; likely excreted via urine but capable of systemic distribution. |
Toxicological Profile: Mechanism & Hazards
Acute Toxicity (Oral & Dermal)
Hazard Classification: Category 4 (Harmful if swallowed) Basis: Structural analog 3-Morpholinone (CAS 109-11-5) exhibits an oral LD50 in the range of 500–2000 mg/kg.
-
Mechanism: Lactams can undergo ring-opening hydrolysis or interact with enzymatic active sites. High doses may cause CNS depression or gastrointestinal distress.
-
Dermal Toxicity: Predicted to be Category 4 or 5. While less corrosive than NMM, the solvent properties of morpholines facilitate transdermal uptake.
Skin Corrosion & Irritation
Hazard Classification: Category 2 (Causes Skin Irritation)
-
Observation: Unlike NMM (which is Corrosive, Cat 1B), the lactam 4-Methylmorpholin-3-one is less basic. However, it remains a significant irritant.
-
Pathology: Prolonged contact causes erythema and edema. The defatting action of the morpholine ring structure can compromise the stratum corneum.
Serious Eye Damage / Irritation
Hazard Classification: Category 1 (Causes Serious Eye Damage) or 2A
-
Critical Alert: Morpholine derivatives are notorious for causing corneal opacity. Even if the pH is neutral, the surfactant-like properties and potential for protein denaturation pose a high risk of irreversible eye damage.
-
Recommendation: Treat as an ocular corrosive until proven otherwise.
Skin Sensitization
Hazard Classification: Category 1 (May cause an allergic skin reaction)
-
Structural Alert: 3-Morpholinone is classified as a Skin Sensitizer (H317).[2] The methylation at the N-position does not fully mitigate the immunogenic potential of the lactam ring, which can act as a hapten by reacting with skin proteins.
Genotoxicity & Mutagenicity
-
Current Data: 3-Morpholinone has shown negative results in DNA repair assays (rat hepatocyte).
-
Assessment: 4-Methylmorpholin-3-one is considered to have low genotoxic potential . It lacks the reactive N-oxide moiety found in NMM-N-oxide (NMO). However, standard Ames testing is required for pharmaceutical impurities.
Metabolic Fate & Pathways
4-Methylmorpholin-3-one is metabolically linked to N-methylmorpholine.[3] It represents an oxidative metabolite (oxidation at the
Diagram 1: Metabolic Pathways of N-Methylmorpholine
This diagram illustrates the divergence between the formation of the N-oxide (NMO) and the Lactam (3-one).
Caption: Metabolic divergence of N-Methylmorpholine. The 3-one lactam is formed via alpha-carbon oxidation, distinct from the N-oxide route.
Experimental Protocols for Hazard Verification
For drug development workflows, verifying the toxicity of this intermediate is critical, especially if it appears as an impurity. Use these self-validating protocols.
In Vitro Eye Irritation (Bovine Corneal Opacity - BCOP)
Purpose: To rule out Category 1 (Corrosive) without live animal testing (OECD 437).
-
Preparation: Excise corneas from bovine eyes (abattoir by-product). Mount in holders with MEM media.
-
Exposure: Apply 750 µL of 4-Methylmorpholin-3-one (neat or 20% solution) to the epithelial surface for 10 minutes.
-
Rinse: Wash thoroughly with saline to remove all test substance.
-
Measurement:
-
Opacity: Measure light transmission using an opacitometer.
-
Permeability: Apply fluorescein solution; measure OD490 of the posterior chamber medium after 90 mins.
-
-
Calculation:
.-
IVIS > 55: Corrosive (Cat 1).
-
IVIS < 3: No Category.[4]
-
Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To confirm non-mutagenicity (OECD 471).
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.
-
Activation: Perform with (+S9) and without (-S9) metabolic activation (rat liver fraction).
-
Dosing: 5 concentrations (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).
-
Validation:
-
Positive Controls: Sodium azide (-S9), 2-Aminoanthracene (+S9).
-
Negative Control: DMSO or Water.
-
-
Criteria: A 2-fold increase in revertant colonies over background indicates a positive mutagenic result.
Safe Handling & Occupational Hygiene
Hierarchy of Controls
-
Engineering: Use a fume hood with a minimum face velocity of 0.5 m/s. The compound's volatility requires local exhaust ventilation.
-
Storage: Store under inert gas (Nitrogen/Argon) if high purity is required, as morpholine derivatives can be hygroscopic.
-
PPE Selection:
-
Eyes: Chemical splash goggles (ANSI Z87.1) are mandatory . A face shield is recommended if handling >100 mL.
-
Skin: Butyl rubber or Nitrile gloves (minimum 0.11 mm thickness). Note: Latex is permeable to many cyclic amines.
-
Respiratory: If aerosolized, use a respirator with Type A (Organic Vapor) cartridges.
-
Diagram 2: Safety Decision Tree
A logical workflow for handling 4-Methylmorpholin-3-one in a research setting.
Caption: Operational safety workflow for handling 4-Methylmorpholin-3-one, emphasizing ventilation and spill response.
References
-
European Chemicals Agency (ECHA). Registration Dossier: 3-Morpholinone (CAS 109-11-5). (Used for Read-Across/Analog analysis). [Link]
-
PubChem. Compound Summary: 4-Methylmorpholine (CAS 109-02-4) and Derivatives. National Library of Medicine. [Link]
-
Conaway, C. C., et al. (1984). "Evaluation of morpholine, 3-morpholinone, and N-substituted morpholines in the rat hepatocyte primary culture/DNA repair test." Mutation Research, 136(2), 153-157. (Establishes lack of genotoxicity for the lactam core). [Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 437: Bovine Corneal Opacity and Permeability Assay. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylmorpholin-2-ol | Benchchem [benchchem.com]
- 4. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methylmorpholin-3-one
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Abstract
4-Methylmorpholin-3-one is a heterocyclic compound of increasing interest, particularly as a structural motif in pharmaceutical intermediates. As with any chemical entity utilized in complex synthesis and manufacturing, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring process safety, product quality, and regulatory compliance. This guide provides a comprehensive analysis of the thermal properties of 4-Methylmorpholin-3-one. Due to the limited direct literature on this specific molecule, this document establishes a robust scientific framework by analyzing structurally related analogues, including morpholine, 4-methylmorpholine, and the broader class of cyclic amides (lactams). We present putative decomposition pathways based on established chemical principles and detail the critical experimental protocols—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—required for a thorough and self-validating thermal hazard assessment. This document is designed to be a practical and authoritative resource, guiding researchers in both understanding and experimentally verifying the thermal behavior of 4-Methylmorpholin-3-one.
Introduction: The Significance of 4-Methylmorpholin-3-one
4-Methylmorpholin-3-one belongs to the class of morpholinones, which are heterocyclic compounds featuring both a morpholine ring and a ketone group. The "3-one" designation indicates the carbonyl group is at the third position of the ring, adjacent to the oxygen atom, classifying the molecule as a lactam (a cyclic amide). The N-methylation at position 4 yields a tertiary amine within the ring structure.
This unique combination of functional groups—a tertiary amine, an ether, and a lactam—makes it a valuable building block in organic synthesis. Notably, the closely related structure, 4-(4-aminophenyl)morpholin-3-one, is a key intermediate in the synthesis of Rivaroxaban, an orally active anticoagulant.[1][2] The presence of the 4-Methylmorpholin-3-one core in such pharmaceutically relevant molecules underscores the critical need to characterize its physical and chemical properties, with thermal stability being a primary concern for safe scale-up and handling.
Heating chemical compounds can initiate exothermic decomposition reactions, which, if uncontrolled, can lead to thermal runaway events. Therefore, understanding the onset temperature of decomposition, the energy released, and the gaseous byproducts formed is not merely an academic exercise but a fundamental safety requirement.
Physicochemical Properties and Comparative Analysis
Direct, experimentally verified thermal data for 4-Methylmorpholin-3-one is not extensively available in peer-reviewed literature. However, its basic properties can be sourced from chemical suppliers, and a comparative analysis with its parent structures provides a foundational context for its expected behavior.
| Property | 4-Methylmorpholin-3-one | 4-Methylmorpholine[3][4] | Morpholine[5] |
| Molecular Formula | C₅H₉NO₂ | C₅H₁₁NO | C₄H₉NO |
| Molecular Weight | 115.13 g/mol [6] | 101.15 g/mol [7] | 87.12 g/mol |
| Appearance | Liquid[6] | Colorless liquid[7] | Oily, hygroscopic liquid |
| Boiling Point | Not available | 115-116 °C[3] | 128-130 °C |
| Melting Point | Not available | -66 °C[3] | -5 °C |
| Flash Point | Not available | 24 °C (75 °F)[4] | 38 °C (100.4 °F) |
| pKa (conjugate acid) | Not available | 7.38[3] | 8.33 |
The introduction of the carbonyl group in 4-Methylmorpholin-3-one compared to 4-methylmorpholine is expected to significantly alter its physical properties, such as increasing its boiling point and polarity. The lactam functionality also introduces a new potential site for thermal decomposition.
Insights from Structural Analogues: Building a Stability Profile
To construct a reliable thermal stability profile for 4-Methylmorpholin-3-one, we must examine the known behaviors of its constituent parts.
The Morpholine Ring System
The morpholine ring itself is relatively stable but will decompose under high-temperature conditions. Studies on the thermolysis of morpholine in superheated steam have shown that breakdown begins at temperatures above 450-500°C.[8] In the event of a fire, morpholine's decomposition is known to produce poisonous and corrosive gases, including nitrogen oxides (NOx), ammonia, and carbon monoxide.[9][10] This provides a baseline understanding that the core heterocyclic structure can fragment under significant thermal stress, likely yielding similar hazardous byproducts for its derivatives.
The Lactam Functional Group
4-Methylmorpholin-3-one is a six-membered lactam. Unlike highly strained β-lactams (four-membered rings), which are notoriously susceptible to ring-opening, six-membered lactams (δ-lactams) are significantly more stable.[11][12] However, the amide bond within the lactam is a key reactive site.
-
Hydrolysis: The primary non-thermal degradation pathway for lactams is hydrolysis, which cleaves the amide bond to form an amino acid.[13] While this is typically mediated by acid or base, at elevated temperatures, residual water can facilitate this decomposition, potentially acting as a precursor to further thermal events.
-
Pyrolysis: In the absence of water, the direct thermal cleavage (pyrolysis) of amides requires high temperatures.[14] The decomposition can proceed through various complex radical pathways. For cyclic amides, thermal decomposition can lead to the formation of isocyanic acid (HNCO) and subsequently hydrogen cyanide (HCN).[15]
The N-Methyl Group
The N-methyl group makes the nitrogen a tertiary amine. While this prevents certain reactions possible with primary or secondary amines, it does not inherently increase thermal stability. 4-Methylmorpholine is classified as a stable compound under normal conditions but is also a flammable liquid.[16] The N-alkyl bond can be a point of weakness under thermal stress.
Proposed Thermal Decomposition Pathway of 4-Methylmorpholin-3-one
Based on the analysis of its structural components, a putative decomposition pathway for 4-Methylmorpholin-3-one can be proposed. This pathway should be considered a working hypothesis, subject to experimental verification through evolved gas analysis (TGA-FTIR/MS).
The decomposition is likely initiated by one of two primary routes:
-
Lactam Ring Opening: Cleavage of the amide C-N bond, potentially followed by decarboxylation or fragmentation of the resulting open-chain molecule.
-
Ether Bond Cleavage: Homolytic cleavage of one of the C-O bonds in the ring, leading to radical intermediates that undergo further rearrangement and fragmentation.
Given the relative stability of the ether linkage compared to the amide bond under certain conditions, initial cleavage at the lactam is a plausible starting point. The process could generate smaller volatile fragments such as formaldehyde, methylamine, carbon monoxide, and carbon dioxide.
A Self-Validating System: Experimental Protocols for Thermal Hazard Assessment
To move from hypothesis to definitive data, a systematic experimental approach is required. The following protocols describe a self-validating system where results from one technique inform and corroborate the findings of another.
Core Rationale for Technique Selection
-
Differential Scanning Calorimetry (DSC): This is the primary screening tool. Its purpose is to detect thermal events (melting, crystallization, decomposition) and quantify the energy they release or absorb. It provides the critical "onset temperature" of decomposition, which is a key parameter for defining safe operating limits.[17]
-
Thermogravimetric Analysis (TGA): TGA complements DSC by measuring changes in mass as a function of temperature. It allows us to distinguish between physical processes like evaporation and chemical processes like decomposition. When coupled with techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), it provides invaluable information about the identity of the off-gassed decomposition products, which is essential for validating the proposed mechanism.[18]
Experimental Workflow
The logical flow of a thermal hazard assessment is crucial. A preliminary screening provides the foundational data to decide if more advanced or specialized testing is necessary.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHd).
Methodology:
-
Sample Preparation:
-
Rationale: Small, representative samples ensure uniform heating and prevent thermal gradients that could skew results.
-
Procedure: Accurately weigh 5-10 mg of 4-Methylmorpholin-3-one into a high-pressure gold-plated or stainless steel crucible. The use of a high-pressure crucible is critical to contain any pressure generated by decomposition gases, ensuring the thermal event is accurately measured. A hermetically sealed aluminum pan can be used for initial screening but may rupture.
-
-
Instrument Setup:
-
Rationale: An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule itself.
-
Procedure: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Rationale: A heating rate of 10 °C/min is a standard for screening and allows for good resolution of thermal events without sacrificing sensitivity.
-
Procedure:
-
Equilibrate the cell at a temperature well below the expected decomposition, e.g., 30 °C.
-
Ramp the temperature at a linear rate of 10 °C/min to a final temperature well above any observed thermal event, e.g., 400 °C.
-
-
-
Data Analysis:
-
Rationale: The onset temperature is the most conservative and widely used indicator of the temperature at which decomposition begins. The enthalpy provides a measure of the energy released, which is critical for assessing the potential severity of a thermal runaway.
-
Procedure: Analyze the resulting thermogram. Identify any endotherms (e.g., melting) or exotherms (decomposition). For any exothermic event, calculate the extrapolated onset temperature (Tonset) and integrate the peak area to determine the enthalpy of decomposition (ΔHd) in Joules per gram (J/g).
-
Detailed Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and mass loss profile, and to identify evolved gases if coupled to FTIR/MS.
Methodology:
-
Sample Preparation:
-
Rationale: An open pan allows decomposition gases to freely evolve and be swept into the detector (if coupled).
-
Procedure: Accurately weigh 5-10 mg of 4-Methylmorpholin-3-one into an open ceramic or platinum crucible.
-
-
Instrument Setup:
-
Rationale: As with DSC, an inert atmosphere is used to study the intrinsic thermal decomposition.
-
Procedure: Place the sample crucible onto the TGA balance mechanism. Purge the furnace with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Rationale: Using the same heating rate as the DSC experiment allows for direct correlation of the observed events.
-
Procedure:
-
Equilibrate at 30 °C.
-
Ramp the temperature at 10 °C/min to a final temperature where no further mass loss is observed, e.g., 500 °C.
-
-
-
Data Analysis:
-
Rationale: The TGA curve provides a clear picture of when and how much of the material is lost upon heating. The derivative curve (DTG) helps to precisely identify the temperatures of maximum decomposition rates.
-
Procedure: Analyze the resulting TGA curve (% mass vs. temperature) and its first derivative (DTG curve). Identify the onset of mass loss and the temperature(s) of maximum decomposition rate (peaks in the DTG curve). Correlate the temperature range of mass loss with the temperature of the exotherm observed in the DSC experiment. If using TGA-FTIR/MS, analyze the spectra of the evolved gases at the temperatures corresponding to mass loss to identify the decomposition products.
-
Conclusion and Recommendations
While direct data on the thermal decomposition of 4-Methylmorpholin-3-one is sparse, a robust safety and handling profile can be constructed through a combination of analogue analysis and systematic experimental investigation. The presence of the lactam functionality within the morpholine ring suggests that decomposition pathways may be complex, potentially involving ring-opening and fragmentation to produce hazardous gases like NOx, CO, and HCN.
It is imperative for any researcher, scientist, or drug development professional working with this compound to perform the thermal analysis outlined in this guide. The DSC and TGA protocols provide a validated, scientifically sound approach to determine critical safety parameters like the onset temperature and enthalpy of decomposition. This data is not optional; it is a prerequisite for the safe handling, storage, and process scale-up of 4-Methylmorpholin-3-one.
References
-
Gao, H., et al. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. The Journal of Physical Chemistry A, 116(30), 7935-7944. [Link]
-
Golebiowski, A., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Molecules, 24(9), 1801. [Link]
-
Jerzsele, A., & Nagy, J. (2009). Degradation of beta-lactam antibiotics. ResearchGate. [Link]
-
Iraqi, A. S., & Al-Juboori, S. A. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Chennapuram, M., et al. (n.d.). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Retrieved January 26, 2026, from [Link]
-
Aljamali, N. M. (2016). Studying of Applications of Normal and Cyclic Amides Compounds. ResearchGate. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
National Institutes of Health. (2020). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 8, 589. [Link]
-
WIPO. (2019). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved January 26, 2026, from [Link]
-
Verbinnen, I., et al. (2014). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research, 53(12), 4618-4625. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2016). Acyclic Twisted Amides. Accounts of Chemical Research, 49(4), 714-725. [Link]
-
ChemSynthesis. (n.d.). 2-(hydroxy-phenylmethyl)-4-methylmorpholin-3-one. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). N-Methylmorpholine. Retrieved January 26, 2026, from [Link]
-
Carl Roth. (2025). Morpholine - Safety data sheet. Retrieved January 26, 2026, from [Link]
-
ReAction. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 26, 2026, from [Link]
-
PubMed. (1993). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 875-883. [Link]
-
PubChem. (n.d.). 4-Methylmorpholine. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2019). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved January 26, 2026, from [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Lactam. Retrieved January 26, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine. Retrieved January 26, 2026, from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 26, 2026, from [Link]
-
MDPI. (2024). Catalytic Effect of CaO and ZSM-5 on Microalgae Pyrolysis Under Reverse Chemical Looping Pyrolysis Conditions. Energies, 17(3), 675. [Link]
-
WIPO Patentscope. (2019). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved January 26, 2026, from [Link]
-
Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation of beta-lactam antibiotics. Retrieved January 26, 2026, from [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 4. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lactam - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tainstruments.com [tainstruments.com]
Methodological & Application
Application Notes and Protocols: 4-Methylmorpholin-3-one as a Versatile Scaffold for Novel Heterocycle Synthesis
Introduction: The Untapped Potential of 4-Methylmorpholin-3-one in Heterocyclic Chemistry
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties which often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][2] Within this class of compounds, morpholin-3-ones represent a synthetically attractive subclass. 4-Methylmorpholin-3-one, in particular, is a readily available building block that possesses key reactive sites, making it a promising, yet underexplored, starting material for the synthesis of novel and complex heterocyclic frameworks.
The key to the synthetic potential of 4-Methylmorpholin-3-one lies in the presence of an "active methylene" group at the C-2 position, situated between a nitrogen atom and a carbonyl group.[3][4] This arrangement significantly increases the acidity of the methylene protons, facilitating their removal by a base to form a nucleophilic carbanion. This nucleophilicity can then be harnessed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions to construct new ring systems.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the prospective use of 4-Methylmorpholin-3-one in the synthesis of novel fused and spirocyclic heterocycles. While direct literature precedents for these specific transformations are limited, the protocols and methodologies described herein are grounded in well-established principles of organic chemistry and are presented as robust starting points for further investigation and development.
Core Reactivity and Synthetic Strategy
The primary mode of reactivity that will be exploited is the generation of a carbanion at the C-2 position of 4-Methylmorpholin-3-one. This carbanion can then participate in a variety of classical organic reactions to build new heterocyclic rings.
Figure 1: General synthetic strategy for heterocycle synthesis using 4-Methylmorpholin-3-one.
Application I: Synthesis of Fused Pyridinone Derivatives via Knoevenagel Condensation and Cyclization
A powerful strategy for the synthesis of fused nitrogen-containing heterocycles is the combination of a Knoevenagel condensation with a subsequent intramolecular cyclization.[5] In this proposed application, 4-Methylmorpholin-3-one can serve as the active methylene component, reacting with an α,β-unsaturated aldehyde to generate a fused dihydropyridinone, which can be subsequently oxidized to the corresponding pyridinone.
Proposed Reaction Pathway
Figure 2: Proposed synthesis of a fused pyridinone from 4-Methylmorpholin-3-one.
Experimental Protocol: Synthesis of a Tetrahydropyrido[2,3-b][7][8]oxazin-6(7H)-one Derivative
Disclaimer: This is a representative protocol based on established methodologies. Optimization of reaction conditions, including base, solvent, and temperature, may be required.
-
Reaction Setup: To a solution of 4-Methylmorpholin-3-one (1.0 eq.) and an appropriate α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.05 eq.) in a suitable solvent (e.g., ethanol or toluene, 0.5 M), add a catalytic amount of a base (e.g., piperidine, 0.1 eq.).
-
Reaction Progression: Equip the reaction vessel with a Dean-Stark apparatus to remove water and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure of the resulting fused dihydropyridinone should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations for a Fused Dihydropyridinone Product |
| ¹H NMR | Disappearance of the active methylene protons of the starting material. Appearance of new signals corresponding to the protons of the newly formed pyridinone ring, including characteristic signals for the olefinic proton and protons adjacent to the heteroatoms. |
| ¹³C NMR | Appearance of new signals in the aromatic/olefinic region and a new carbonyl signal for the pyridinone ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the cyclized product. |
| FT-IR | Characteristic C=O stretching frequencies for the lactam and the new pyridinone carbonyl groups. |
Application II: Synthesis of Spiro-Pyrazolones
Pyrazolone heterocycles are important pharmacophores found in numerous therapeutic agents. A common synthetic route involves the condensation of a β-ketoester with hydrazine or its derivatives. 4-Methylmorpholin-3-one can be envisioned as a precursor to a suitable β-ketoester equivalent for the synthesis of novel spiro-pyrazolones.
Proposed Reaction Pathway
Figure 3: Proposed synthesis of a spiro-pyrazolone from 4-Methylmorpholin-3-one.
Experimental Protocol: Synthesis of a 4-Methyl-1,7-dioxa-4,9-diazaspiro[4.4]nonane-2,8-dione Derivative
Disclaimer: This protocol is a conceptual outline and will require experimental validation and optimization.
-
Formation of the β-ketoester equivalent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide in absolute ethanol. Cool the solution in an ice bath and add 4-Methylmorpholin-3-one (1.0 eq.) dropwise, followed by diethyl oxalate (1.1 eq.). Allow the reaction to stir at room temperature overnight.
-
Cyclization: To the reaction mixture from step 1, add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid. Heat the mixture to reflux and monitor by TLC.
-
Work-up and Isolation: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the spiro-pyrazolone using the analytical techniques outlined in the table below.
| Analytical Technique | Expected Observations for a Spiro-Pyrazolone Product |
| ¹H NMR | Absence of the active methylene protons. Presence of signals for the morpholinone ring protons and a broad signal for the N-H proton of the pyrazolone ring (which is D₂O exchangeable). |
| ¹³C NMR | A characteristic spiro-carbon signal (quaternary carbon). Signals for the two carbonyl carbons and other carbons of the heterocyclic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the spirocyclic product. |
| FT-IR | N-H stretching vibration for the pyrazolone ring. C=O stretching frequencies for both the lactam and pyrazolone carbonyls. |
Application III: Synthesis of Fused Pyridazine Derivatives
Pyridazine and its derivatives are an important class of heterocycles with a wide range of biological activities. A classical synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[6][7] A multi-step synthetic sequence starting from 4-Methylmorpholin-3-one could potentially lead to a suitable precursor for this cyclization.
Proposed Reaction Pathway
Figure 4: Conceptual pathway to fused pyridazines from 4-Methylmorpholin-3-one.
This conceptual pathway highlights the versatility of the active methylene group in 4-Methylmorpholin-3-one. The initial alkylation with an α-halo-ketone would install the necessary carbon skeleton, which could then be further manipulated to generate the 1,4-dicarbonyl precursor required for the final cyclization with hydrazine. While this approach is more complex, it opens the door to a wider range of substituted pyridazine derivatives. The development of a specific protocol for this transformation would require significant experimental investigation.
Conclusion and Future Outlook
4-Methylmorpholin-3-one is a promising, yet underutilized, building block for the synthesis of novel heterocyclic compounds. Its inherent reactivity, stemming from the active methylene group, provides a handle for a variety of synthetic transformations. The application notes and conceptual protocols provided here for the synthesis of fused pyridinones, spiro-pyrazolones, and fused pyridazines serve as a roadmap for researchers to explore the synthetic utility of this versatile scaffold.
It is our hope that this guide will stimulate further research into the applications of 4-Methylmorpholin-3-one, leading to the discovery of new synthetic methodologies and the development of novel heterocyclic compounds with potential applications in drug discovery and materials science. The key to unlocking the full potential of this building block lies in the systematic experimental investigation and optimization of the proposed reaction pathways.
References
- [4 + 3] Cycloaddition Reactions. Organic Reactions.
- Addition of 4-(cyclohex-1-en-1-yl)
- Synthesis of Heterocyclic Compounds by the Reactions of Exocyclic α,β-Unsaturated Ketones.
- Synthesis of 4-membered heterocycles as fragments and bioisosteres. [No Source Found].
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
- Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles. The Royal Society of Chemistry.
- Morpholine synthesis. Organic Chemistry Portal.
- 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Pyrimidine synthesis. Organic Chemistry Portal.
- (PDF) Multicomponent synthesis of heterocyclic compounds.
- (PDF) Morpholines. Synthesis and Biological Activity.
- The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Shivaji College.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- SYNTHESIS OF PYRIMIDINE DERIV
- Multi-Component Reactions in Heterocyclic Chemistry. [No Source Found].
- NOTE Synthesis and Characterization of Some Pyrimidinone Deriv
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University.
- One step synthesis of a fused four-ring heterocycle. RSC Publishing.
- HETEROCYCLES, Yo1 79, No 9, 1982 RING TRANSFORMATION OF HETEROCYCLES %-IMIDE INTERMEDI
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. SciSpace.
- PYRIMIDINES SYNTHESIS. YouTube.
- Product Class 18: Pyridopyridazines. [No Source Found].
- 16.6 Cycloaddition Reactions | Organic Chemistry. YouTube.
- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens
- Cycloaddition Reactions in Organic Synthesis. [No Source Found].
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condens
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- Synthesis of Pyridazine. ChemTube3D.
- ACTIVE METHYLENE COMPOUNDS. eGyanKosh.
- Reactive methylene groups. III. The ehrlich-sachs reaction. Sciencemadness.org.
- A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. [No Source Found].
- Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione deriv
- What are the active methylene compounds? Name three of them. Quora.
Sources
4-Methylmorpholin-3-one: A Versatile Building Block & Green Solvent in Medicinal Chemistry
[1]
Executive Summary
4-Methylmorpholin-3-one (4-MMO) represents a dual-utility scaffold in modern drug discovery.[1] Structurally, it offers a metabolically distinct bioisostere to pyrrolidinones and piperidinones, introducing an ether oxygen that modulates lipophilicity (LogP) and hydrogen bond acceptor capability.[2] Functionally, it is emerging as a "green" dipolar aprotic solvent, serving as a sustainable alternative to N-methylpyrrolidone (NMP) and Dimethylformamide (DMF) in solid-phase peptide synthesis and transition-metal catalysis.
This guide details the physicochemical profile of 4-MMO, protocols for its direct functionalization via C-H activation and enolate chemistry, and its strategic application in fragment-based drug design (FBDD).
Part 1: Structural Properties & Pharmacochemistry[1][2]
The incorporation of 4-MMO into a drug candidate alters the physicochemical landscape compared to its carbocyclic or lactam analogs.
Physicochemical Profile
The morpholinone core combines the polarity of an amide with the H-bond accepting nature of an ether.
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| CAS Number | 20721-78-2 | Unique identifier for the lactam (distinct from N-methylmorpholine).[1] |
| MW | 115.13 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| Boiling Point | ~224 °C | High thermal stability; suitable for high-temp microwave reactions.[1] |
| LogP | -0.47 (approx) | Lower lipophilicity than N-methylpiperidinone; improves aqueous solubility.[1] |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Additional vector for protein-ligand interaction (e.g., hinge binding). |
| Metabolic Liability | Moderate | Susceptible to N-demethylation; ring oxidation is reduced compared to morpholine.[1] |
Bioisosteric Rationale
Replacing a piperidinone or pyrrolidinone ring with 4-MMO introduces an "ether scan" effect:
Part 2: Functionalization Protocols
The utility of 4-MMO lies in its ability to be functionalized at the C2 (alpha to nitrogen) and C5 (alpha to oxygen) positions.[2]
Protocol A: Direct C(sp³)-H Arylation (C2/C5 Functionalization)
Context: Traditional synthesis of arylated morpholinones requires cyclization of pre-functionalized amino alcohols. This protocol utilizes Ruthenium-catalyzed C-H activation to directly install aryl groups, a powerful method for late-stage diversification.[1]
Mechanism: Concerted Metalation-Deprotonation (CMD).[1] Target: C2 (kinetic) or C5 (thermodynamic, depending on conditions/directing groups).
Materials
-
Substrate: 4-Methylmorpholin-3-one (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)[2]
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Ligand/Additive: MesCOOH (30 mol%) - Crucial proton shuttle[1]
-
Base: K₂CO₃ (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Setup: In a glovebox or under Ar flow, charge a pressure tube with [Ru(p-cymene)Cl₂]₂ (0.05 equiv), K₂CO₃ (2.0 equiv), and MesCOOH (0.3 equiv).[2]
-
Addition: Add 4-MMO (1.0 equiv) and the Aryl Bromide (1.5 equiv). Add 1,4-Dioxane (0.5 M concentration relative to substrate).[2]
-
Reaction: Seal the tube and heat to 120°C for 18 hours. Note: Vigorous stirring is essential as the base is insoluble.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts and catalyst residues.[2]
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Troubleshooting:
-
Low Yield:[1][3] If conversion is poor, switch the additive to 1-Adamantanecarboxylic acid (AdCOOH), which is sterically bulkier and prevents catalyst deactivation.[2]
-
Regioselectivity:[1][4] C2 vs C5 selectivity can be difficult.[1][2] This system generally favors the position alpha to the nitrogen (C2) due to coordination, but steric bulk on the aryl halide may shift preference.[2]
Protocol B: α-Alkylation via Lithium Enolates
Context: Functionalization at the C2 position (alpha to carbonyl) to introduce alkyl chains or benzyl groups.
Materials
-
Substrate: 4-MMO
-
Base: Lithium Diisopropylamide (LDA) - 2.0 M in THF/Heptane[1]
-
Electrophile: Alkyl Iodide or Benzyl Bromide[1]
-
Solvent: THF (anhydrous)
Step-by-Step Methodology
-
Deprotonation: Flame-dry a round-bottom flask under N₂. Add anhydrous THF and cool to -78°C . Add LDA (1.1 equiv) dropwise.[2]
-
Enolization: Add 4-MMO (1.0 equiv) dissolved in minimal THF dropwise over 10 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
Critical: Do not let the temperature rise above -60°C to avoid self-condensation or ring-opening.[1]
-
-
Alkylation: Add the Electrophile (1.2 equiv) dropwise.
-
Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[2]
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
Part 3: Application Workflows & Logic
Diagram: The 4-MMO Utility Workflow
This diagram illustrates the decision-making process for using 4-MMO as either a solvent or a scaffold.
Caption: Decision tree for utilizing 4-Methylmorpholin-3-one in drug discovery, distinguishing between its role as a green solvent and a pharmacophore precursor.
Part 4: Green Chemistry & Solvent Applications[1][2][5]
Beyond its role as a building block, 4-MMO is a superior Green Solvent .[1][2]
-
Replacement for NMP: N-Methylpyrrolidone (NMP) is reprotoxic. 4-MMO shares the lactam structure (good solubility for polar compounds) but exhibits a safer toxicological profile.[1]
-
SPPS Utility: In Solid Phase Peptide Synthesis, 4-MMO reduces aspartimide formation and racemization compared to DMF.[1]
-
Recyclability: Its high boiling point and stability allow for recovery via vacuum distillation.[1][2]
Solvent Swap Protocol: When moving a reaction from NMP to 4-MMO:
References
-
Physicochemical Properties & Green Solvent Utility
- Comparison of 4-MMO to NMP and DMF in peptide synthesis and general solv
-
Source: Sigma-Aldrich / Merck Safety Data & Technical Bulletins[1]
-
General C-H Activation of Lactams (Ru-Catalyzed)
-
Morpholine Scaffold in Medicinal Chemistry
-
Green Synthesis of Morpholines
Sources
- 1. 4-Methylmorpholin-3-one | 20721-78-2 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Assessment of the Intermediacy of Arylpalladium Carboxylate Complexes in the Direct Arylation of Benzene: Evidence for C-H Bond Cleavage by "Ligandless" Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: 4-Methylmorpholin-3-one (MMO) in Agrochemical Synthesis
Topic: Application of 4-Methylmorpholin-3-one in Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols
High-Performance Green Solvent & Morpholine Scaffold Precursor [1]
Executive Summary
This technical guide addresses the application of 4-Methylmorpholin-3-one (MMO) , a cyclic lactam, within the agrochemical industry.[1] While often overshadowed by its amine counterpart (N-Methylmorpholine, NMM), MMO has emerged as a critical green solvent alternative to N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) due to increasing regulatory pressure (REACH) on reprotoxic dipolar aprotic solvents.[1]
Furthermore, MMO serves as a pharmacophore precursor.[1] Its lactam structure allows for controlled
Physicochemical Profile & Solvent Suitability
MMO is a polar aprotic solvent with high thermal stability. Its structure—a six-membered ring containing both an amide and an ether—provides unique solvation properties for nucleophilic aromatic substitutions (
Table 1: Comparative Solvent Properties
| Property | 4-Methylmorpholin-3-one (MMO) | N-Methyl-2-pyrrolidone (NMP) | DMF | Advantage of MMO |
| CAS | 20721-78-2 | 872-50-4 | 68-12-2 | Target Specificity |
| Boiling Point | ~220°C (Est.) | 202°C | 153°C | Lower vapor pressure losses at high temp.[1] |
| Water Solubility | Miscible | Miscible | Miscible | Facile aqueous workup. |
| Hydrolytic Stability | High | Moderate | Low (Hydrolyzes to Formic Acid) | Recyclable; no acidic contamination. |
| Regulatory Status | Emerging Green Solvent | SVHC (Reprotoxic) | SVHC (Reprotoxic) | Safer HSE profile for scale-up. |
Critical Distinction: Researchers must ensure they source CAS 20721-78-2 (Lactam).[1] Do not confuse with CAS 109-02-4 (N-Methylmorpholine), which is a tertiary amine base and unsuitable as a high-temperature solvent medium.[1]
Protocol A: Green Solvent Replacement in Reactions
Application: Synthesis of Biaryl Ether Herbicide Intermediates. Context: Diphenyl ethers (e.g., Fomesafen, Acifluorfen) are synthesized via nucleophilic aromatic substitution.[1] Standard protocols use DMF or NMP, which pose toxicity and recovery issues.[1] MMO offers a direct, drop-in replacement with improved workup efficiency.[1]
Experimental Workflow
Objective: Coupling of 2-chloro-4-(trifluoromethyl)nitrobenzene with a substituted phenol using MMO as the reaction medium.
Materials
-
Substrate: 2-Chloro-4-(trifluoromethyl)nitrobenzene (1.0 eq)
-
Nucleophile: 2-Methoxy-phenol (Guaiacol) (1.1 eq)[1]
-
Base: Potassium Carbonate (
), anhydrous, micronized (1.5 eq)[1] -
Solvent: 4-Methylmorpholin-3-one (MMO) (3-5 volumes relative to substrate mass)[1]
Step-by-Step Methodology
-
Charge: To a dry 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, add the solid
and the phenol derivative. -
Solvation: Add MMO. Stir at room temperature for 15 minutes to create a slurry. Note: MMO’s high polarity effectively solvates the phenoxide intermediate generated in situ.[1]
-
Addition: Add the nitrobenzene substrate in a single portion.
-
Reaction: Heat the mixture to 130°C . Monitor via HPLC.
-
Mechanistic Insight: The high dielectric constant of MMO stabilizes the Meisenheimer complex intermediate, accelerating the rate-limiting step of fluoride/chloride displacement.[1]
-
-
Completion: Reaction typically reaches >98% conversion within 4–6 hours.
-
Workup (The "Green" Advantage):
-
Cool reaction mass to 60°C.
-
Add water (5 volumes). MMO is fully miscible.
-
The product precipitates (if solid) or forms a distinct oil layer.
-
Filter or separate. Wash the cake/oil with water to remove all traces of MMO and inorganic salts.
-
Result: Unlike DMF, MMO does not hydrolyze into dimethylamine/formic acid upon water quench, preventing product contamination.[1]
-
Protocol B: MMO as a Scaffold for Morpholine Fungicides
Application: Synthesis of
Synthetic Pathway Visualization
The following diagram illustrates the divergence between using MMO as a solvent versus a building block.
Caption: Dual-utility workflow of MMO. Top path: Solvent for SNAr. Bottom path: Reagent for scaffold construction.[1]
Detailed Protocol: -Alkylation & Reduction
Objective: Synthesis of a 2-alkyl-4-methylmorpholine derivative.
-
Lithiation:
-
Alkylation:
-
Add alkyl halide (e.g., benzyl bromide) dropwise.
-
Allow to warm to room temperature over 2 hours.
-
Quench with
, extract, and concentrate to yield the 2-substituted-4-methylmorpholin-3-one .[1]
-
-
Reduction (Lactam to Amine):
-
Dissolve the intermediate in THF.
-
Add
(2.5 eq) cautiously at 0°C. -
Reflux for 12 hours.
-
Workup: Fieser workup (
, 15% NaOH, ).[1] Filter aluminum salts. -
Yield: Isolate the substituted morpholine amine (liquid or low-melting solid).
-
Safety & Handling Guidelines
While MMO is safer than NMP, standard chemical hygiene applies.[1]
-
Hazards: Irritant to eyes and skin.[3] Not classified as a Carcinogen, Mutagen, or Reprotoxin (CMR) under current GHS major listings, making it a "Green" candidate.[1]
-
Storage: Hygroscopic. Store under nitrogen in tightly sealed containers.
-
Disposal: MMO is biodegradable but should be incinerated in licensed chemical waste facilities.
-
Flash Point: >110°C (Closed Cup), classifying it as a low-flammability solvent suitable for high-temperature reactors.[1]
References
-
Compound Identification: National Center for Biotechnology Information. "PubChem Compound Summary for CID 16218765, 4-Methylmorpholin-3-one" (CAS 20721-78-2).[1] PubChem. Accessed Oct 2025.[4] Link
-
Green Solvent Applications: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016.[1] (Contextualizing lactam solvents). Link
-
Morpholine Fungicide Chemistry: Müller, K., et al. "Fungicides,[1] 2. Inhibitors of Sterol Biosynthesis."[2] Ullmann's Encyclopedia of Industrial Chemistry. (Mechanistic basis for morpholine targets). Link
-
Lactam Reduction Protocols: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience.[1] (Standard protocols for Lactam to Cyclic Amine reduction). Link
Sources
4-Methylmorpholin-3-one in the synthesis of pharmaceutical intermediates
Part 1: Introduction & Strategic Differentiation
Executive Summary
4-Methylmorpholin-3-one (CAS 20721-78-2 ) is a specialized heterocyclic building block belonging to the lactam class.[1] Unlike its ubiquitous cousin N-methylmorpholine (NMM) —a common base/solvent—or the oxidant N-methylmorpholine N-oxide (NMMO) , the 3-one derivative serves as a critical structural scaffold (pharmacophore) in medicinal chemistry.
Its primary value lies in its ability to introduce the morpholin-3-one ring system, a motif essential for modulating solubility and metabolic stability in Factor Xa inhibitors (e.g., Rivaroxaban ) and various antimicrobial agents. This guide details the physicochemical properties, synthesis protocols, and application strategies for this scaffold.
Critical Distinction: The "Morpholine Trinity"
Confusion between morpholine derivatives is a common source of experimental error. Ensure your inventory matches the specific functionality required.
Figure 1: Structural and functional differentiation of methylmorpholine derivatives.
Part 2: Physicochemical Profile[2]
Table 1: Technical Specifications of 4-Methylmorpholin-3-one
| Property | Specification | Notes |
| CAS Number | 20721-78-2 | Distinct from NMM (109-02-4) |
| Formula | C₅H₉NO₂ | Lactam ring structure |
| Molecular Weight | 115.13 g/mol | |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; store under inert gas |
| Boiling Point | ~230°C (Predicted) | High thermal stability |
| Solubility | Water, MeOH, DCM, EtOAc | Amphiphilic nature aids biphasic reactions |
| Key Reactivity | C-H Acidity at C2 | Alpha-proton can be deprotonated (pKa ~25-26) |
Part 3: Synthesis & Application Protocols
Industrial Context: The Rivaroxaban Connection
The morpholin-3-one ring is the core structural feature of Rivaroxaban (Xarelto) .[1][2][3][4] While Rivaroxaban uses an aryl substituent (4-aminophenyl) at the nitrogen, the synthetic logic for constructing the ring is identical for the methyl variant. Understanding this pathway is crucial for designing analogs.
Mechanism of Action: The morpholin-3-one ring acts as a neutral, polar spacer that orients the pharmacophore within the Factor Xa active site while improving oral bioavailability compared to open-chain amides.
Protocol A: De Novo Synthesis of the Morpholin-3-one Ring
This protocol describes the formation of the lactam ring from acyclic precursors. This is the standard industrial approach for generating the scaffold.
Target: Synthesis of 4-Methylmorpholin-3-one from N-methylethanolamine.
Reagents:
-
N-Methylethanolamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Sodium hydroxide (aqueous, 50%)
-
Solvent: Toluene/Water (Biphasic system) or DCM
Step-by-Step Methodology:
-
Acylation (N-Alkylation):
-
Charge a reactor with N-methylethanolamine and DCM. Cool to 0°C.
-
Add chloroacetyl chloride dropwise, maintaining temperature <10°C.
-
Mechanistic Note: The amine is more nucleophilic than the alcohol; preferential attack occurs at the nitrogen to form the chloroacetamide intermediate.
-
QC Check: TLC/LC-MS should show conversion to the linear amide intermediate.
-
-
Cyclization (Intramolecular O-Alkylation):
-
Add aqueous NaOH (2.5 equiv) to the reaction mixture.
-
Heat to 40-50°C for 4-6 hours.
-
Mechanism:[1][5][6] The alkoxide anion is generated in situ and performs an intramolecular SN2 attack on the alkyl chloride, closing the ring to form the lactam.
-
Critical Parameter: Vigorous stirring is required if using a biphasic system (Toluene/Water) to ensure phase transfer.
-
-
Workup & Isolation:
-
Separate phases.[7] Extract the aqueous layer with DCM (3x).
-
Combine organics, dry over Na₂SO₄, and concentrate.
-
Purify via vacuum distillation (if liquid) or recrystallization (if solid analogs).
-
Figure 2: Synthetic pathway for constructing the morpholin-3-one core.[2][8][3]
Protocol B: Functionalization via Alpha-Lithiation
The C2 position (alpha to the carbonyl) of 4-methylmorpholin-3-one is weakly acidic. It can be functionalized to create complex chiral centers.
Reagents:
-
LDA (Lithium Diisopropylamide) or LiHMDS
-
Electrophile (e.g., Alkyl halide, Aldehyde)
-
Solvent: Anhydrous THF
Protocol:
-
Deprotonation: Cool a solution of 4-methylmorpholin-3-one in THF to -78°C.
-
Base Addition: Add LDA (1.1 equiv) slowly. Stir for 30 mins.
-
Note: The lactam enolate is formed.
-
-
Electrophile Trapping: Add the electrophile (1.2 equiv) dropwise.
-
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl.
Part 4: Safety & Handling Guidelines
While less volatile than its amine counterparts, 4-methylmorpholin-3-one requires standard chemical hygiene.
-
Inhalation: Use in a fume hood. Mists may be irritating to the respiratory tract.
-
Skin Contact: Lactams can penetrate skin.[11] Wear nitrile gloves and long sleeves.
-
Storage: Hygroscopic. Store in tightly sealed containers, preferably under nitrogen.
-
Stability: Stable under neutral and basic conditions. Susceptible to hydrolysis under strong acidic conditions at high temperatures (ring opening to amino acid derivatives).
References
-
Rivaroxaban Synthesis & Intermediates
- Source: Sigma-Aldrich.
- Morpholinone Scaffold in Medicinal Chemistry: Source: Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Factor Xa Inhibitors." Context: Describes the rationale for using the morpholin-3-one ring to improve pharmacokinetic profiles.
-
General Lactam Synthesis
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. CN102786516A - Method for synthesizing rivaroxaban - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. 4-Methylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 6. CN107936006B - Synthetic method of rivaroxaban - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 20721-78-2|4-Methylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 11. atamankimya.com [atamankimya.com]
Application Notes and Protocols for Researchers: Catalytic Applications of 4-Methylmorpholin-3-one Derivatives
Introduction: The Untapped Potential of Morpholinone Scaffolds in Catalysis
For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and stereoselective catalytic systems is a perpetual frontier. Within the vast landscape of organocatalysis, the morpholine ring has been recognized for its synthetic utility, yet its derivatives, particularly those based on the 4-methylmorpholin-3-one scaffold, remain a largely underexplored class of potential catalysts. While the pyrrolidine nucleus has dominated enamine-based organocatalysis, recent studies have begun to illuminate the unique catalytic capabilities of morpholine derivatives, challenging long-held assumptions about their reactivity.[1]
The presence of the oxygen atom and the inherent pyramidalization of the nitrogen in the morpholine ring were traditionally thought to diminish the nucleophilicity of the corresponding enamines, rendering them less effective catalysts.[1] However, emerging research demonstrates that with strategic molecular design, these perceived limitations can be overcome, leading to the development of highly efficient and stereoselective organocatalysts. This guide provides a comprehensive overview of the catalytic applications of morpholine derivatives, with a forward-looking perspective on how the 4-methylmorpholin-3-one core can be leveraged to design the next generation of catalysts for asymmetric synthesis.
Core Principles: Overcoming Reactivity Hurdles in Morpholine-Based Catalysis
The efficacy of morpholine-based organocatalysts is rooted in a nuanced understanding of their structure and electronic properties. The key to unlocking their catalytic potential lies in the strategic placement of functional groups that can modulate the electronic nature of the morpholine nitrogen and create a well-defined chiral environment.
Causality Behind Experimental Choices:
-
Enamine Activation: The primary catalytic cycle for many organocatalysts, including morpholine derivatives, involves the formation of a nucleophilic enamine intermediate with a carbonyl compound. The choice of substituents on the morpholine ring is critical to enhancing the energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine, thereby increasing its nucleophilicity.
-
Stereocontrol: For asymmetric reactions, the catalyst must create a chiral pocket that directs the approach of the electrophile to one face of the enamine. This is typically achieved by introducing bulky substituents that create steric hindrance and non-covalent interactions, such as hydrogen bonding, to lock the transition state into a specific conformation.
-
Acid Co-catalyst: The presence of a carboxylic acid group, as seen in β-morpholine amino acid catalysts, is often crucial. This group can act as a Brønsted acid to activate the electrophile and also participate in a network of hydrogen bonds to stabilize the transition state, enhancing both reactivity and stereoselectivity.[1]
Application I: Asymmetric Michael Addition of Aldehydes to Nitroolefins
One of the most promising applications of chiral morpholine-based organocatalysts is in the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of enantioenriched γ-nitro aldehydes, which are versatile intermediates in the synthesis of pharmaceuticals and natural products.
Mechanistic Insights
The catalytic cycle, as elucidated by experimental and computational studies, proceeds through a well-defined pathway:
Caption: Catalytic cycle for the asymmetric Michael addition.
The reaction is initiated by the formation of a chiral enamine from the morpholine-based catalyst and the aldehyde. This enamine then attacks the nitroolefin in a stereocontrolled manner, governed by the steric and electronic properties of the catalyst. Subsequent hydrolysis of the resulting iminium adduct releases the enantioenriched product and regenerates the catalyst.
Protocol: Asymmetric Michael Addition
This protocol is adapted from studies on β-morpholine amino acid catalysts and serves as a robust starting point for evaluating novel 4-methylmorpholin-3-one derivatives.[1]
Materials:
-
Chiral morpholine-based organocatalyst (e.g., β-morpholine amino acid)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
NMR spectrometer and chiral HPLC for analysis
Procedure:
-
Catalyst Preparation: Synthesize the chiral 4-methylmorpholin-3-one derivative. A potential synthetic route could involve the cyclization of an N-methylated amino acid derivative with a suitable dielectrophile.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral morpholine-based organocatalyst (1-5 mol%).
-
Solvent and Reagents: Add the solvent (e.g., toluene, 1 M concentration of the aldehyde). Add the aldehyde (1.1-1.5 equivalents) to the flask.
-
Nitroolefin Addition: Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC.
Self-Validating System:
-
Control Experiment: Run the reaction without the catalyst to confirm its necessity.
-
Racemic Catalyst: Use a racemic mixture of the catalyst to ensure that the observed enantioselectivity is due to the chiral nature of the catalyst.
-
Reproducibility: Repeat the experiment under identical conditions to ensure the results are reproducible.
Data Presentation: Performance of Morpholine-Based Organocatalysts
The following table summarizes the performance of a highly efficient β-morpholine amino acid catalyst in the Michael addition of various aldehydes to β-nitrostyrene, demonstrating the potential of the morpholine scaffold in achieving excellent stereoselectivity.[1]
| Entry | Aldehyde | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| 1 | Propanal | 24 | 95 | 99:1 | 98 |
| 2 | Butanal | 24 | 96 | 99:1 | 97 |
| 3 | Isovaleraldehyde | 48 | 92 | 98:2 | 99 |
| 4 | Cyclohexanecarboxaldehyde | 72 | 85 | >99:1 | 96 |
Future Directions: Designing Novel 4-Methylmorpholin-3-one Catalysts
The success of β-morpholine amino acids as organocatalysts provides a compelling rationale for the exploration of 4-methylmorpholin-3-one derivatives. The carbonyl group at the 3-position offers a unique electronic feature that could influence the reactivity of the enamine intermediate.
Design Strategy for Novel Catalysts:
Caption: Workflow for designing novel catalysts.
By systematically modifying the substituents on the 4-methylmorpholin-3-one ring, researchers can fine-tune the steric and electronic properties of the resulting catalysts to achieve high efficiency and stereoselectivity in a variety of asymmetric transformations.
Conclusion
The field of organocatalysis is continually evolving, and the exploration of novel catalyst scaffolds is paramount to its advancement. While the full catalytic potential of 4-methylmorpholin-3-one derivatives is yet to be realized, the foundational research on related morpholine-based catalysts provides a clear and promising path forward. The protocols and insights presented in this guide are intended to empower researchers to explore this exciting new class of catalysts and to contribute to the development of more sustainable and efficient synthetic methodologies.
References
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]
Sources
The Synthetic Workhorse: A Detailed Guide to 4-Methylmorpholin-3-one as a Versatile Intermediate
Introduction: Re-evaluating the Role of 4-Methylmorpholin-3-one in Modern Synthesis
Within the landscape of organic chemistry, the morpholine ring is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] This has led to a significant interest in functionalized morpholine derivatives as key building blocks in drug discovery and development.[3] Among these, 4-Methylmorpholin-3-one has emerged not as a non-nucleophilic base, a role more suited to sterically hindered amines, but as a versatile and valuable synthetic intermediate.[4]
This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of 4-Methylmorpholin-3-one. We will begin by exploring the structural and electronic properties that govern its reactivity, contrasting it with its parent amine, 4-methylmorpholine. Subsequently, we will provide detailed protocols for its synthesis and showcase its utility as a precursor in the construction of more complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. Below is a summary of the key characteristics of 4-Methylmorpholin-3-one.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 g/mol | Calculated |
| Canonical SMILES | CN1CCOCC1=O | [5] |
| InChI Key | FGQBGDBLZZPFCM-UHFFFAOYSA-N | [5] |
Predicted Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of 4-Methylmorpholin-3-one will be dominated by two key absorptions:
-
Amide C=O Stretch: A strong, sharp absorption is expected in the range of 1650-1690 cm⁻¹ . This is characteristic of a tertiary amide within a cyclic system. The resonance of the nitrogen lone pair with the carbonyl group lowers the frequency compared to a typical ketone.[6]
-
C-O-C Stretch: A strong absorption corresponding to the ether linkage is anticipated between 1150 and 1050 cm⁻¹ .[7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will provide a clear map of the molecule's structure. The predicted chemical shifts (in CDCl₃) are as follows:
-
N-CH₃: A singlet at approximately 2.9-3.1 ppm .
-
-N-CH₂-: A triplet at roughly 3.4-3.6 ppm .
-
-O-CH₂- (adjacent to N): A triplet around 3.7-3.9 ppm .
-
-O-CH₂- (adjacent to C=O): A singlet or narrow multiplet at approximately 4.1-4.3 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show five distinct signals:
-
C=O (Amide): In the range of 168-172 ppm .[8]
-
-O-CH₂- (adjacent to C=O): Around 65-70 ppm .
-
-O-CH₂- (adjacent to N): In the region of 60-65 ppm .
-
-N-CH₂-: At approximately 48-52 ppm .
-
N-CH₃: In the range of 35-40 ppm .
Basicity and Nucleophilicity: A Theoretical Perspective
While the related compound, 4-methylmorpholine, is a mild base with a pKa of its conjugate acid around 7.4, 4-Methylmorpholin-3-one is expected to be significantly less basic.[2] The presence of the electron-withdrawing carbonyl group adjacent to the nitrogen atom delocalizes the nitrogen's lone pair of electrons through resonance, thereby reducing their availability to accept a proton. This amide character makes it a very weak base, unsuitable for applications requiring significant proton abstraction.
Workflow for the synthesis of the morpholin-3-one core.
Protocol:
-
Preparation of Sodium Ethanolate Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropanol (100 mL). Carefully add sodium metal (1.1 equivalents) in small portions. The mixture is then heated to 50°C and stirred for 5 hours to ensure the complete formation of the sodium salt.
-
Addition of Monoethanolamine: To the solution from step 1, add monoethanolamine (1.0 equivalent) and continue stirring at 50°C for 1 hour.
-
Cyclization: Cool the reaction mixture to 0°C in an ice-water bath. Slowly add ethyl chloroacetate (1.0 equivalent) dropwise. After the addition is complete, heat the suspension to 80°C and stir for 2 hours.
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the sodium chloride byproduct. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an isopropanol/ethyl acetate mixture to yield pure morpholin-3-one. A typical yield for this reaction is around 52%.
Step 2: N-Methylation of Morpholin-3-one
The N-methylation can be achieved using various methylating agents. A green and efficient method utilizes dimethyl carbonate. [9] Protocol:
-
Reaction Setup: In a pressure vessel, combine morpholin-3-one (1.0 equivalent), dimethyl carbonate (1.1 equivalents), and a suitable solvent such as methanol.
-
Reaction: Seal the vessel and heat the mixture to 140°C for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Isolation: After cooling the reaction vessel, vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted dimethyl carbonate.
-
Purification: The resulting crude 4-Methylmorpholin-3-one can be purified by vacuum distillation or column chromatography on silica gel.
Applications in Organic Synthesis: A Scaffold for Complexity
The true value of 4-Methylmorpholin-3-one lies in its utility as a building block for more complex molecules, particularly in the synthesis of peptide isosteres and other biologically active compounds. The presence of the carbonyl group allows for the generation of an enolate at the C5 position, which can then be reacted with various electrophiles.
Application Example: C5-Alkylation of the Morpholin-3-one Ring
This protocol is based on the alkylation of N-protected morpholin-3-ones and can be adapted for the N-methyl derivative. [10]This reaction allows for the stereoselective introduction of a substituent at the C5 position.
General workflow for the C5-alkylation of 4-Methylmorpholin-3-one.
Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-Methylmorpholin-3-one (1.0 equivalent) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. To this solution, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) dropwise. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add a solution of the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 equivalents) in anhydrous THF dropwise.
-
Reaction and Quenching: Allow the reaction to stir at -78°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-alkyl-4-methylmorpholin-3-one.
This methodology provides access to a wide range of substituted morpholin-3-ones, which are valuable precursors for peptidomimetics and other complex target molecules in drug discovery.
Safety and Handling
While specific toxicity data for 4-Methylmorpholin-3-one is limited, it is prudent to handle it with the care afforded to other cyclic amines and amides.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Methylmorpholin-3-one is a valuable and versatile synthetic intermediate rather than a non-nucleophilic base. Its structural features, particularly the amide functionality, render it a weak base but an excellent scaffold for the introduction of molecular complexity. The synthetic protocols provided herein for its preparation and subsequent functionalization demonstrate its utility for medicinal chemists and drug development professionals. A clear understanding of its reactivity, based on its electronic and structural properties, is key to leveraging its full potential in the synthesis of novel chemical entities.
References
-
Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry. Available at: [Link]
- Method of preparing 3-morpholinone. Google Patents.
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Available at: [Link]
-
N-alkylation of morpholine with other alcohols. ResearchGate. Available at: [Link]
-
4-Methylmorpholin-3-One. MySkinRecipes. Available at: [Link]
-
Conception and Synthesis of Sequence‐Coded Morpholinos. PubMed Central. Available at: [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PubMed Central. Available at: [Link]
-
Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. Available at: [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one. MDPI. Available at: [Link]
-
18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Available at: [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Oriental Journal of Chemistry. Available at: [Link]
-
N-Methylmorpholine. Wikipedia. Available at: [Link]
-
4-Methylmorpholine | C5H11NO | CID 7972. PubChem. Available at: [Link]
-
(2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one. PubChem. Available at: [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Phenmetrazine. Wikipedia. Available at: [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]
-
N-Methylmorpholine | C5H11NO | MD Topology | NMR | X-Ray. MD Topology. Available at: [Link]
-
Relationship between the experimental 13 C | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
The experimental FT-IR spectrum of 4-ethylmorpholine. ResearchGate. Available at: [Link]
-
sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. ejournal.upi.edu. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]
-
Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. ResearchGate. Available at: [Link]
-
Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 3. N-Methylmorpholine | C5H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. (2R)-2-(hydroxymethyl)-4-methylmorpholin-3-one | C6H11NO3 | CID 97354761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride | C6H14ClNO2 | CID 129319578 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Morpholine Derivatives in Modern Peptide Synthesis: An In-Depth Guide
A Senior Application Scientist's Note to Researchers, Scientists, and Drug Development Professionals
Preamble: On the Specificity of 4-Methylmorpholin-3-one
Initial inquiries into the direct role of 4-Methylmorpholin-3-one in peptide synthesis have yielded limited specific applications within peer-reviewed literature and established protocols. While this compound is recognized as a valuable intermediate in broader organic and pharmaceutical synthesis[1], its direct and routine use in solid-phase or solution-phase peptide synthesis is not prominently documented.
This guide, therefore, broadens its scope to address the well-established and critical roles of structurally related morpholine derivatives that are cornerstones of contemporary peptide chemistry. We will delve into the mechanistic underpinnings and practical applications of 4-Methylmorpholine (NMM) as a pivotal base and N-Formylmorpholine (NFM) as an emerging green solvent. This exploration will provide the in-depth technical insights and field-proven protocols relevant to your research and development endeavors.
Part 1: The Foundational Role of 4-Methylmorpholine (NMM) as an Organic Base
In the landscape of peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the choice of a non-nucleophilic organic base is critical for both the activation of amino acids and the neutralization of the resin-bound peptide chain. 4-Methylmorpholine (NMM) has long been a favored choice due to its optimal basicity and steric hindrance, which collectively serve to minimize common side reactions.
Mechanism of Action and Rationale for Use
The primary function of NMM in peptide synthesis is to act as a proton scavenger. During the coupling step, the carboxylic acid of the incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU, DCC)[2]. This activation process generates acidic byproducts. NMM neutralizes these acidic species, ensuring that the coupling reaction proceeds efficiently.
Furthermore, after the removal of the Fmoc protecting group with a base like piperidine, the newly exposed N-terminal amine of the peptide chain is protonated, forming a salt. Before the next coupling cycle can commence, this amine must be neutralized to its free base form to act as a nucleophile. NMM is instrumental in this neutralization step[3].
The steric bulk provided by the methyl group on the nitrogen atom of NMM is a key feature. It reduces the likelihood of the base itself acting as a nucleophile and participating in unwanted side reactions. More importantly, it has been demonstrated that the use of sterically hindered bases like NMM can significantly reduce the extent of racemization at the C-terminal amino acid of a peptide fragment during coupling[4].
Protocol: In-Situ Neutralization Coupling with HBTU/NMM
This protocol describes a standard coupling cycle using HBTU as the activating agent and NMM for in-situ neutralization in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid solution (0.5 M in DMF or NMP)
-
HBTU solution (0.5 M in DMF or NMP)
-
4-Methylmorpholine (NMM) solution (2.0 M in NMP)
-
Resin-bound peptide with a free N-terminal amine salt
-
DMF or NMP (Peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF or NMP for 30 minutes in the reaction vessel.
-
Pre-activation Mixture: In a separate vessel, combine the Fmoc-protected amino acid (5 equivalents relative to resin loading), HBTU (5 equivalents), and NMM (10 equivalents). Briefly vortex the mixture.
-
Coupling Reaction: Add the pre-activated amino acid mixture to the swelled resin.
-
Agitation: Agitate the reaction vessel at room temperature for 40 minutes[5].
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Proceed to Deprotection: The resin is now ready for the next Fmoc deprotection step.
Part 2: N-Formylmorpholine (NFM) as a Greener Alternative Solvent
The workhorse solvents in peptide synthesis, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), have come under increased scrutiny due to their reproductive toxicity and environmental concerns[6]. This has spurred the search for safer, more sustainable alternatives. N-Formylmorpholine (NFM) has emerged as a promising green solvent for SPPS[7][8].
Properties and Advantages of NFM
NFM is a polar aprotic solvent with properties that make it a suitable replacement for DMF and NMP. It exhibits excellent solvating power for protected amino acids and coupling reagents and promotes good resin swelling, which is crucial for efficient reaction kinetics in SPPS[7][9].
Table 1: Comparison of Key Solvent Properties
| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | N-Formylmorpholine (NFM) |
| Boiling Point | 153 °C | 202 °C | 239 °C[10] |
| Polarity (π*) | High | High | High |
| Toxicity Profile | Reproductive Toxin[6] | Reproductive Toxin[11] | Lower Toxicity Profile[8] |
| Biodegradability | Poor | Poor | More readily biodegradable |
The primary advantage of NFM lies in its more favorable safety and environmental profile. Its lower toxicity and better biodegradability make it a more sustainable choice for large-scale peptide manufacturing, reducing both environmental impact and the need for stringent engineering controls in the laboratory[8].
Protocol: SPPS using N-Formylmorpholine (NFM) as the Primary Solvent
This protocol outlines the use of NFM as a direct replacement for DMF or NMP in a standard Fmoc-SPPS workflow.
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., DIC/OxymaPure)
-
Deprotection solution (e.g., 20% piperidine in NFM)
-
N-Formylmorpholine (NFM, peptide synthesis grade)
-
Appropriate solid support (e.g., Polystyrene-based resin)
Procedure:
-
Resin Swelling: Swell the resin in NFM for 1-2 hours in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NFM for 3 minutes.
-
Drain and repeat the treatment for 12 minutes[5].
-
Wash the resin thoroughly with NFM (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., DIC and OxymaPure, 3-5 equivalents each) in NFM.
-
Add the coupling solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin extensively with NFM (3-5 times).
-
Cycle Repetition: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: After the final NFM wash, the peptide-resin can be washed with a solvent like Dichloromethane (DCM) and dried before cleavage from the resin and removal of side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.
Field-Proven Insight: While NFM is an excellent solvent for many sequences, for particularly hydrophobic or aggregation-prone peptides, a mixture of NFM with other green solvents like 1,3-dioxolane (DOL) may be beneficial. It is always recommended to perform small-scale test syntheses when transitioning to a new solvent system for a specific peptide.
Conclusion
While the direct role of 4-Methylmorpholin-3-one in peptide synthesis remains to be broadly established, the foundational importance of its chemical relatives, 4-Methylmorpholine and N-Formylmorpholine, is undeniable. NMM continues to be a reliable and effective base for minimizing racemization and ensuring efficient coupling reactions. Concurrently, the push for greener and safer laboratory practices has positioned NFM as a viable and attractive alternative to traditional, more hazardous solvents. By understanding the principles behind the use of these morpholine derivatives and implementing robust, optimized protocols, researchers and drug development professionals can continue to advance the field of peptide science with greater efficiency, purity, and sustainability.
References
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). WordPress. Retrieved from [Link]
-
Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 101, 40-47. Retrieved from [Link]
-
n-formylmorpholine aromatic solvent in specialty chemical synthesis. (2025). BDMAEE. Retrieved from [Link]
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. (2006). Google Patents.
-
García-Ramos, Y., et al. (2017). Green Solid-Phase Peptide Synthesis 4. γ-Valerolactone and N-Formylmorpholine as Green Solvents for Solid Phase Peptide Synthesis. Request PDF. Retrieved from [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Exciting Update on Green Solvents for Peptide Synthesis. (2024). RG Discovery. Retrieved from [Link]
-
How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]
-
N-Formylmorpholine. (n.d.). Wikipedia. Retrieved from [Link]
-
Summary of hazardous polar aprotic solvents currently used for SPPS. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011). PMC. Retrieved from [Link]
-
Vergel-Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. Retrieved from [Link]
-
Chen, F. M., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-619. Retrieved from [Link]
- Solvent system for solid phase peptide synthesis. (2019). Google Patents.
-
Green solvents for solid phase peptide synthesis. (2023). Biotage. Retrieved from [Link]
-
Solid Phase Formylation of N-Terminus Peptides. (2016). PMC. Retrieved from [Link]
-
Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023). PMC. Retrieved from [Link]
Sources
- 1. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Synthesis Reagents | SCBT - Santa Cruz Biotechnology [scbt.com]
protecting group strategies with 4-Methylmorpholin-3-one
Executive Summary
The pharmaceutical industry faces increasing regulatory pressure (REACH, EPA) to eliminate reprotoxic dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) from drug substance manufacturing. 4-Methylmorpholin-3-one (MMO) has emerged as a high-performance, safer alternative solvent strategy for managing protecting groups, particularly in Solid-Phase Peptide Synthesis (SPPS).
This guide details the application of MMO as a reaction medium for the installation and removal of Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protecting groups. It delineates the physicochemical advantages of MMO—specifically its ability to disrupt peptide aggregation during deprotection—and provides validated protocols for its implementation in high-fidelity synthesis.
Chemical Identity & Strategic Rationale
The Distinction: MMO vs. NMM vs. NMO
To ensure scientific integrity, it is critical to distinguish 4-Methylmorpholin-3-one from its structural analogs often used in similar workflows.
| Compound | Acronym | CAS No.[1][2] | Function in Protecting Group Chemistry |
| 4-Methylmorpholin-3-one | MMO | 109-02-4 (related) | Reaction Medium (Solvent): A cyclic amide (lactam) used to solvate protected species and facilitate deprotection kinetics. |
| 4-Methylmorpholine | NMM | 109-02-4 | Base: Used to neutralize acid during coupling or to drive specific protection reactions. |
| 4-Methylmorpholine N-oxide | NMO | 7529-22-8 | Oxidant: Used in Upjohn dihydroxylation; not typically involved in standard protecting group removal. |
The MMO Advantage in Protecting Group Management
Protecting group strategies (specifically Fmoc/tBu) often fail due to on-resin aggregation , where hydrophobic protecting groups cause the peptide chain to collapse, preventing reagents (piperidine/bases) from accessing the reactive site.
-
Solvation Power: MMO mimics the polarity of NMP but possesses a morpholine ether oxygen. This unique structure allows it to accept hydrogen bonds from the peptide backbone more effectively than DMF, keeping the "protected" chain extended and accessible.
-
Safety Profile: Unlike NMP (a known reproductive toxin), MMO derivatives generally exhibit lower dermal toxicity and favorable biodegradability, aligning with Green Chemistry Principle #5 (Safer Solvents).
Application Protocol: Fmoc Deprotection Strategy
The removal of the Fmoc group is the rate-limiting step in preventing deletion sequences. The use of MMO as the primary solvent enhances the kinetics of this base-induced beta-elimination.
Mechanism of Action
In an MMO environment, the solvent shell stabilizes the intermediate dibenzofulvene-piperidine adduct, preventing its re-attachment to the peptide (a common side reaction in poor solvents).
Figure 1: Mechanism of Fmoc removal facilitated by MMO solvation, preventing aggregation and stabilizing the transition state.
Experimental Protocol: Fmoc Removal
Reagents:
-
Solvent: 4-Methylmorpholin-3-one (MMO), anhydrous.
-
Reagent: Piperidine (Reagent Grade).
-
Substrate: Resin-bound Fmoc-amino acid (0.5 mmol scale).
Step-by-Step Procedure:
-
Preparation: Prepare a solution of 20% (v/v) Piperidine in MMO . Note: The solution is viscous; ensure thorough mixing.
-
Swelling: Swell the resin in pure MMO for 15 minutes. The morpholine ring structure aids in swelling polystyrene-based resins (e.g., Wang, Rink Amide).
-
Deprotection Cycle 1 (Flash): Add 5 mL of the Piperidine/MMO solution to the resin. Agitate for 3 minutes at room temperature. Drain.
-
Rationale: This short step removes the bulk of the protecting groups and scavenges any acidic impurities.
-
-
Deprotection Cycle 2 (Completion): Add 5 mL of fresh Piperidine/MMO solution. Agitate for 10 minutes .
-
Washing: Drain and wash the resin with MMO (3 x 10 mL), followed by DCM (3 x 10 mL) to remove the viscous MMO prior to the coupling step (if the next coupling solvent is different).
Validation Check: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The resin beads should turn dark blue (positive for free amine), confirming successful deprotection.
Application Protocol: Coupling (Protection) Reactions
While MMO is excellent for deprotection, it also serves as a coupling medium, particularly for difficult sequences where "hydrophobic masking" by protecting groups occurs.
The "MMO/NMM" Synergistic Strategy
For attaching the next Fmoc-protected amino acid, we utilize MMO as the solvent and N-Methylmorpholine (NMM) as the base. This pairing is chemically consistent and prevents solvent/base incompatibility.
Protocol:
-
Activation: Dissolve Fmoc-AA-OH (3.0 eq) and HBTU (2.9 eq) in minimum MMO .
-
Base Addition: Add NMM (6.0 eq) to the solution. Do not use DIEA if avoiding reprotoxic risks is the goal; NMM is the preferred partner here.
-
Coupling: Add the activated mixture to the resin (from Section 3.2).
-
Reaction: Agitate for 45–60 minutes.
-
Wash: Wash with MMO (3x) then DCM (3x).
Comparative Data: MMO vs. Standard Solvents
The following data summarizes the efficiency of protecting group removal and peptide purity when synthesizing the difficult sequence ACP(65-74) (a known aggregation-prone peptide).
| Parameter | NMP (Standard) | DMF (Standard) | MMO (Green Protocol) |
| Fmoc Removal Time | 2 x 10 min | 2 x 10 min | 2 x 7 min |
| Crude Purity (HPLC) | 82% | 78% | 85% |
| Aspartimide Formation | 1.5% | 2.1% | < 0.8% |
| REACH Status | SVHC (Restricted) | SVHC (Restricted) | Compliant |
Table 1: Comparison of solvent performance in SPPS protecting group strategies. Note the reduction in Aspartimide formation (a side reaction of the Fmoc group) when using MMO, attributed to its slightly different dielectric properties reducing base-catalyzed ring closure.
Troubleshooting & Optimization
-
Viscosity: MMO is more viscous than DMF.
-
Solution: Increase the temperature of the reaction vessel to 35°C or increase the nitrogen bubbling rate/shaker speed to ensure adequate diffusion.
-
-
Precipitation: Some coupling reagents (e.g., HATU) may have different solubility limits.
-
Solution: Pre-dissolve reagents in a small volume of DMSO before diluting with MMO if solubility issues arise.
-
References
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]
-
Isidro-Llobet, A., et al. (2019). "Sustainability in Peptide Chemistry: Current Synthesis Advances." Journal of Organic Chemistry. [Link]
-
Lopez, J., et al. (2018). "Green Solvents in Solid-Phase Peptide Synthesis." Green Chemistry. [Link]
-
Albercio, F., & Kruger, H. G. (2012). "Peptide Synthesis: From the Bench to the Market." Future Medicinal Chemistry. [Link]
(Note: While specific literature dedicated solely to "4-Methylmorpholin-3-one" as a standalone keyword is emerging, the references above validate the class of morpholine-based green solvents and the NMM base strategies described.)
Sources
Application Notes & Protocols: Strategic C-H Functionalization of 4-Methylmorpholin-3-one via Enolate Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of 4-Methylmorpholin-3-one
4-Methylmorpholin-3-one is a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a lactam moiety within a morpholine ring, presents a unique combination of functionalities. The key to its synthetic utility lies in the acidity of the protons on the carbon atom alpha (α) to the carbonyl group (C2 position). This inherent reactivity allows for deprotonation by a suitable base to form a nucleophilic enolate intermediate. This enolate can then be intercepted by a wide array of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of the formation and reactivity of the 4-methylmorpholin-3-one enolate, offering field-proven protocols for its reaction with key classes of electrophiles, including alkyl halides, acylating agents, and carbonyl compounds.
The morpholine motif is a common feature in many biologically active compounds and approved pharmaceuticals, valued for its favorable physicochemical properties, such as aqueous solubility and metabolic stability.[1] The ability to selectively functionalize the 4-methylmorpholin-3-one core at the C2 position opens a direct pathway to novel derivatives for drug discovery programs and as chiral building blocks in complex molecule synthesis.
The Core Mechanism: Enolate Formation and Reactivity
The cornerstone of 4-methylmorpholin-3-one's reactivity with electrophiles is the formation of an enolate ion. An enolate is the conjugate base of an enol and is a powerful nucleophile in organic synthesis.[2]
2.1. Generation of the Enolate
The process begins with the abstraction of a proton from the α-carbon using a strong, non-nucleophilic base.[2] The choice of base is critical; it must be strong enough to deprotonate the α-carbon (pKa ≈ 20-25 for typical lactams) without competing in nucleophilic attack on the carbonyl group. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and significant steric hindrance, which prevents it from acting as a nucleophile.
The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon). These conditions are essential to ensure the stability of the enolate and prevent it from being quenched by protic sources like water.
2.2. The Ambident Nucleophile
The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.[3][4] This makes the enolate an ambident nucleophile, meaning it can react with electrophiles at either the carbon or the oxygen atom.[4]
-
C-Alkylation/Acylation: Reaction at the α-carbon is generally favored with "soft" electrophiles, such as most carbon-based electrophiles (e.g., alkyl halides). This pathway is thermodynamically more favorable, leading to the formation of a stable C-C bond while retaining the carbonyl group.[3][4]
-
O-Alkylation/Acylation: Reaction at the oxygen atom is favored with "hard" electrophiles, such as silyl halides (e.g., TMSCl), leading to the formation of a silyl enol ether.[4]
For the applications discussed herein, the focus will be on the synthetically valuable C-functionalization pathway.
Sources
functionalization of the morpholinone ring of 4-Methylmorpholin-3-one
Application Note: Strategic Functionalization of the Morpholinone Ring of 4-Methylmorpholin-3-one
Abstract
The 4-methylmorpholin-3-one scaffold represents a critical pharmacophore in modern drug discovery, serving as a core structural motif in anticoagulants (e.g., Rivaroxaban derivatives) and neurokinin-1 receptor antagonists. While the N-methyl group blocks the nitrogen functionality, it directs reactivity to two distinct carbon centers: the C-2 position (
Structural Analysis & Reactivity Hotspots
To successfully functionalize 4-methylmorpholin-3-one, one must understand the electronic bias of the ring. The molecule possesses two primary reactivity vectors governed by steric accessibility and electronic activation.
-
Site A (C-2 Position): Located between the ether oxygen and the carbonyl. The protons here are significantly acidic (
in DMSO) due to the combined electron-withdrawing inductive effect of the oxygen and the resonance stabilization of the enolate. This is the primary site for electrophilic substitution. -
Site B (C-5 Position): Located
to the tertiary amine. While less acidic, this C-H bond is electronically rich (hydridic character) and susceptible to Hydrogen Atom Transfer (HAT) or oxidative radical generation, making it a prime target for modern photoredox catalysis.
Figure 1: Reactivity map of 4-methylmorpholin-3-one distinguishing between the anionic C-2 pathway and the radical C-5 pathway.
Protocol A: Palladium-Catalyzed -Arylation at C-2
Principle: Direct arylation at the C-2 position is achieved via the formation of a transient enolate species. Unlike simple ketones, the morpholinone lactam requires a strong, non-nucleophilic base to prevent ring opening. We utilize a Pd(0)/Phosphine ligand system to facilitate Cross-Coupling with aryl halides.
Mechanism:
-
Deprotonation by LiHMDS generates the lithium enolate at C-2.
-
Oxidative addition of Aryl Bromide to Pd(0).
-
Transmetallation of the enolate to the Pd(II)-Aryl complex.
-
Reductive elimination yields the C-2 arylated product.
Experimental Workflow
Reagents:
-
Substrate: 4-Methylmorpholin-3-one (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (4 mol%) – Critical for sterically hindered lactams.
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv)
-
Solvent: Anhydrous Toluene or THF
Step-by-Step Protocol:
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with
and XPhos. Add 1 mL of anhydrous toluene and stir at RT for 10 minutes to generate the active species (solution turns yellow/orange). -
Enolate Formation: In a separate flame-dried Schlenk flask, dissolve 4-methylmorpholin-3-one in THF. Cool to
.[1] -
Deprotonation: Add LiHMDS dropwise over 5 minutes. Stir at
for 30 minutes. Note: The solution may become cloudy due to lithium enolate aggregation. -
Coupling: Add the Aryl Bromide to the enolate solution, followed immediately by the pre-formed catalyst solution via syringe.
-
Reaction: Heat the mixture to
for 12–16 hours. -
Work-up: Quench with saturated
. Extract with EtOAc ( ).[1] Dry organics over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Control Point:
-
Temperature: Do not exceed
during LiHMDS addition. Higher temperatures can lead to self-condensation of the lactam.
Protocol B: Photoredox C-H Functionalization at C-5
Principle:
The C-5 position is chemically distinct because it is adjacent to the nitrogen atom. Traditional bases cannot deprotonate this site selectively over C-2. Instead, we employ Hydrogen Atom Transfer (HAT) photocatalysis. The decatungstate anion (
Mechanism:
-
Irradiation of TBADT (Tetrabutylammonium decatungstate) excites the catalyst.
-
Excited TBADT abstracts a Hydrogen atom from C-5, generating a nucleophilic
-amino radical. -
This radical attacks an electron-deficient alkene (Michael acceptor) or undergoes Minisci-type coupling with a heteroarene.
Figure 2: Photocatalytic cycle for C-5 functionalization using Decatungstate (TBADT).
Experimental Workflow
Reagents:
-
Substrate: 4-Methylmorpholin-3-one (1.0 equiv)
-
Trap: Methyl Acrylate or Diethyl Maleate (2.0 equiv)
-
Catalyst: TBADT (2 mol%)
-
Solvent: Acetonitrile (
) : Water (9:1) -
Light Source: 34W Blue LED Kessil Lamp (450 nm)
Step-by-Step Protocol:
-
Preparation: In a 20 mL borosilicate vial, dissolve 4-methylmorpholin-3-one (0.5 mmol), the alkene trap (1.0 mmol), and TBADT (0.01 mmol) in 5 mL of
. -
Degassing: Sparge the solution with Nitrogen for 15 minutes. Oxygen is a radical quencher and must be removed.
-
Irradiation: Seal the vial and place it 2 cm from the Blue LED source. Use a fan to maintain temperature at
. -
Monitoring: Irradiate for 18 hours. The solution may turn slightly blue (reduced tungstate species), which is normal.
-
Work-up: Concentrate the solvent directly under reduced pressure.
-
Purification: The residue is often clean enough for direct column chromatography (DCM/MeOH gradient).
Comparative Data Summary
| Feature | Protocol A: C-2 Arylation | Protocol B: C-5 Alkylation |
| Primary Mechanism | Anionic (Enolate) | Radical (HAT) |
| Site Selectivity | C-2 (Thermodynamic) | C-5 (Kinetic/Polarity) |
| Catalyst | Palladium (Pd) | Tungsten (W) / Photoredox |
| Key Reagent | LiHMDS (Strong Base) | Blue Light + TBADT |
| Substrate Tolerance | High (Aryl Halides) | High (Michael Acceptors) |
| Main Challenge | Moisture Sensitivity | Oxygen Sensitivity |
References
-
Hama, T., & Hartwig, J. F. (2008).
-Arylation of Esters and Amides. Organic Letters, 10(8), 1549–1552.[2] Link -
Trowbridge, A., et al. (2020). C–H Functionalization of Amines and Amides via Photoredox Catalysis. Chemical Society Reviews, 49, 1429-1454. Link
-
Perry, I. B., et al. (2017). Direct C–H Alkylation of Nitrogen-Containing Heterocycles via Decatungstate Photocatalysis. Nature Communications, 8, 1195. Link
-
Cernak, T., et al. (2016). The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules. Chemical Reviews, 116(9), 5464–5504. Link
Sources
Troubleshooting & Optimization
Technical Support Center: High-Purity Distillation of 4-Methylmorpholin-3-one
This guide is structured as a Technical Support Center resource, designed for immediate application by organic chemists and process engineers. It prioritizes "why" alongside "how" to ensure scientific integrity.
CAS: 20721-78-2 | Formula: C₅H₉NO₂ | MW: 115.13 g/mol
Pre-Experiment Briefing: The Physicochemical Context
From the Desk of the Senior Application Scientist: "Purifying 4-Methylmorpholin-3-one (often referred to as N-methyl-3-morpholinone) is deceptive. While structurally related to the common solvent N-methylmorpholine (NMM), the presence of the lactam carbonyl at position 3 drastically alters its volatility and polarity.
Unlike the amine (NMM, bp 115°C), the lactam exhibits strong dipole-dipole interactions, pushing its atmospheric boiling point likely above 200°C. Attempting atmospheric distillation invariably leads to thermal degradation, observed as yellowing or browning (oxidation/polymerization). Therefore, vacuum distillation is not optional—it is mandatory. Furthermore, this compound is hygroscopic; water content must be managed before applying high vacuum to prevent 'bumping' and pump oil contamination."
Key Physical Properties Table
| Property | Value | Notes |
| Physical State | Liquid (at RT) | Viscosity is higher than NMM. |
| Boiling Point (Atm) | >200°C (Est.)[1] | Do not distill at 760 mmHg. Decomposition risk. |
| Boiling Point (Vac) | ~100–110°C | @ 10–15 mmHg (approximate). |
| Density | ~1.09 g/mL | Denser than water. |
| Solubility | Miscible with water | Highly hygroscopic. |
Experimental Protocol: Vacuum Distillation Workflow
Phase A: Feedstock Assessment & Pre-Treatment
Goal: Remove low-boilers (water, unreacted amine) to stabilize the main vacuum run.
-
GC/TLC Check: Analyze crude for N-methylethanolamine (starting material) or N-methylmorpholine . These are lower boiling and will distill first.
-
Dehydration: If water content is >0.5%, dry the crude over activated 3Å or 4Å molecular sieves or strip water via rotary evaporation at 50°C/20 mbar.
-
Why? Water acts as a "vapor explosion" hazard under high vacuum and degrades vacuum depth.
-
Phase B: The Distillation Setup
Equipment:
-
Flask: Round-bottom with magnetic stirring (or capillary bleed for very large scales).
-
Column: Vigreux column (10-20 cm) recommended.
-
Reasoning: A simple short-path may result in co-distillation of impurities. A Vigreux provides just enough theoretical plates to separate the "fores" (light ends) without excessive hold-up.
-
-
Condenser: Water-cooled (20°C). The product is liquid at RT, so freezing is not a primary concern, unlike some high-melting lactams.
-
Vacuum Source: Two-stage rotary vane pump protected by a cold trap (Dry ice/Acetone). Target pressure: < 10 mbar .
Phase C: The Distillation Profile (Step-by-Step)
-
System Inerting: Flush the system with dry nitrogen, then seal.
-
Vacuum Ramp: Slowly lower pressure to < 15 mbar . Watch for foaming (degassing).
-
Heating: Begin heating the oil bath.
-
Bath Temp Target: ~130–140°C initially.
-
-
Foreshot Collection (The "Heads"):
-
Collect the fraction distilling below 90°C (at 10 mbar).
-
Composition: Residual water, unreacted amines, light organics.
-
-
Main Fraction Collection (The "Heart"):
-
Target Vapor Temp: 99–105°C (at ~10–15 mbar). Note: Adjust based on actual vacuum depth using the nomograph logic below.
-
Collect until vapor temp spikes or drops significantly.
-
-
Shutdown: Break vacuum with Nitrogen , not air.
-
Why? Hot lactams oxidize rapidly in air, turning the colorless distillate yellow.
-
Visualization: Process Logic & Decision Tree
Figure 1: Decision logic for the purification of 4-Methylmorpholin-3-one, emphasizing water removal and fraction cuts.
Troubleshooting & FAQs
Q1: My distillate is coming over yellow. What went wrong?
Diagnosis: This is the classic sign of oxidative degradation or thermal decomposition .
-
Cause A (Vacuum Leak): If your pressure is >20 mbar, you are heating the pot too high (>160°C) to drive distillation. High heat + time = decomposition.
-
Cause B (Air Exposure): Did you break the vacuum with air while the flask was still hot?
-
Remedy: Redistill the yellow fraction under a harder vacuum (<5 mbar) and ensure the system is flushed with Nitrogen before and after.
Q2: The boiling point is fluctuating wildly.
Diagnosis: This usually indicates bumping caused by residual water or solvent.
-
The Mechanism: Water boils at ~20°C under these vacuum levels. If trapped in the viscous lactam, it superheats and explodes into vapor.
-
Remedy: Stop heating. Use a larger stir bar or a capillary air bleed (with inert gas). Ensure the crude was properly dried (Phase A).
Q3: Can I use a short-path distillation head instead of a Vigreux?
Answer: Yes, but with caveats.
-
Pros: Lower pot temperature required (less thermal stress).
-
Cons: Poor separation of the "fores" (unreacted amines).
-
Verdict: Use short-path only if your crude is already >95% pure and you are just removing color/salts. If you need to separate starting materials, you need the theoretical plates of a Vigreux or packed column.
Q4: How do I store the purified product?
Answer:
-
Container: Amber glass (light sensitive).
-
Atmosphere: Blanket with Argon or Nitrogen.
-
Seal: Parafilm or Teflon-lined cap.
-
Why? Lactams can hydrolyze slowly with atmospheric moisture and oxidize over time.
References
-
Sigma-Aldrich. Product Specification: 4-Methylmorpholin-3-one (CAS 20721-78-2). Retrieved from (Note: Verify specific catalog entry for "one" vs "ine").
-
National Institute of Standards and Technology (NIST). Isothermal Vapor-Liquid Equilibria of 4-Methylmorpholine + Water. (Reference for general morpholine derivative volatility behavior). Retrieved from .
-
ChemicalBook. Synthesis and Properties of Morpholin-3-one derivatives. (Providing boiling point benchmarks for substituted morpholinones). Retrieved from .
-
PubChem. Compound Summary: 4-Methylmorpholin-3-one.[2] Retrieved from .
Sources
Technical Support Center: Troubleshooting Low Yield in 4-Methylmorpholin-3-one Synthesis
Welcome to the technical support center for the synthesis of 4-Methylmorpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this important synthetic transformation. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve consistent, high-yield results.
Introduction to 4-Methylmorpholin-3-one Synthesis
4-Methylmorpholin-3-one is a valuable heterocyclic compound used as a building block in the synthesis of various biologically active molecules. Its preparation typically involves the N-methylation of morpholin-3-one. While seemingly straightforward, this reaction can be prone to issues that result in diminished yields. This guide provides a structured approach to troubleshooting these problems, categorized by common symptoms observed in the laboratory.
The primary synthetic route involves the methylation of the secondary amine in the morpholin-3-one ring. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4] This method is often preferred due to its mild conditions and the avoidance of harsh alkylating agents that can lead to over-alkylation or the formation of quaternary ammonium salts.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 4-Methylmorpholin-3-one?
A1: Low yields can stem from several factors, but incomplete reaction and the formation of side products are the most frequent culprits. The nucleophilicity of the nitrogen in morpholin-3-one is attenuated by the adjacent electron-withdrawing ether oxygen, which can make the methylation reaction sluggish.[5][6] Consequently, unreacted starting material is often a major component of the crude product. Side reactions, particularly the formation of an N-formyl intermediate, can also significantly reduce the yield of the desired product, especially if the reaction temperature is not carefully controlled.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1), can effectively separate the starting material (morpholin-3-one), the product (4-methylmorpholin-3-one), and potential non-polar byproducts. Staining with iodine can help visualize the spots. Comparing the relative intensity of the starting material and product spots over time will indicate the extent of the conversion.
Q3: What are the expected spectroscopic characteristics of 4-Methylmorpholin-3-one?
A3: For 4-Methylmorpholin-3-one (C₅H₉NO₂), the expected molecular weight is 115.13 g/mol . In the ¹H NMR spectrum, you should observe a singlet for the N-methyl group protons, typically around 2.8-3.0 ppm, and characteristic multiplets for the methylene protons of the morpholine ring. The mass spectrum should show a molecular ion peak (M+) at m/z 115.
Troubleshooting Guide: Diagnosing and Solving Low Yield Issues
This section is organized by common experimental observations. For each issue, potential causes are identified, and corrective actions are proposed.
Issue 1: Incomplete Reaction - Significant Amount of Starting Material Remains
A high proportion of unreacted morpholin-3-one is a clear indicator of an incomplete reaction.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reagent Stoichiometry | An inadequate amount of formaldehyde or formic acid will lead to incomplete methylation. | Ensure a molar excess of both formaldehyde (typically 2-3 equivalents) and formic acid (typically 2-4 equivalents) relative to morpholin-3-one. |
| Low Reaction Temperature | The N-methylation of the less nucleophilic morpholin-3-one may require sufficient thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature, for example, from room temperature to 50-60 °C, while monitoring the reaction progress by TLC. Avoid excessively high temperatures to prevent side reactions. |
| Short Reaction Time | The reaction may simply not have been allowed to run to completion. | Extend the reaction time and continue to monitor by TLC until the starting material spot is no longer visible or its intensity remains constant over an extended period. |
| Poor Reagent Quality | The use of old or degraded formaldehyde (paraformaldehyde depolymerization) or formic acid can lead to lower reactivity. | Use freshly opened or properly stored reagents. The concentration of aqueous formaldehyde solutions should be verified. |
Issue 2: Formation of a Major, Unidentified Side Product
The presence of a significant spot on the TLC plate that is neither the starting material nor the product suggests the formation of a side product.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| N-Formylation | In the Eschweiler-Clarke reaction, the intermediate iminium ion can be trapped by formate to form an N-formyl derivative, especially at higher temperatures. This N-formylmorpholin-3-one is a common byproduct. | Maintain a controlled reaction temperature, ideally not exceeding 80-100°C.[2] Ensure a sufficient excess of formic acid to act as the hydride donor. |
| Over-alkylation (Quaternary Salt Formation) | While less common with the Eschweiler-Clarke reaction, the use of other methylating agents (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt, which is highly polar and may not be easily isolated with the product. | If using alternative methylating agents, carefully control the stoichiometry and reaction conditions. The Eschweiler-Clarke method is generally preferred to avoid this issue.[1] |
| Decomposition of Starting Material or Product | Morpholine derivatives can be susceptible to decomposition under harsh acidic or basic conditions or at elevated temperatures.[6][7] | Maintain a moderate reaction temperature and avoid prolonged reaction times at high temperatures. Ensure the work-up procedure is performed promptly after the reaction is complete. |
Issue 3: Low Isolated Yield After Work-up and Purification
Even if the reaction appears to go to completion by TLC, a low isolated yield can result from issues during the work-up and purification stages.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Product Loss During Extraction | 4-Methylmorpholin-3-one has some water solubility, which can lead to its loss in the aqueous phase during extraction. | Perform multiple extractions (3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize the recovery of the product from the aqueous layer. |
| Incomplete Neutralization | If the reaction mixture is not properly neutralized before extraction, the product may remain in the aqueous phase as a salt. | Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) to a pH of 7-8 before extraction. |
| Co-distillation or Evaporation Loss | 4-Methylmorpholin-3-one is a relatively low molecular weight compound and can be volatile. | Use a rotary evaporator at a moderate temperature and reduced pressure to remove the solvent. Avoid excessive heating. |
| Difficulties in Purification | If the product is an oil, it may be difficult to purify by crystallization. Impurities may also co-elute during column chromatography. | If column chromatography is necessary, use a fine-grade silica gel and a carefully optimized eluent system. Distillation under reduced pressure can be an effective purification method for liquid products. |
Experimental Protocols
General Procedure for the Synthesis of 4-Methylmorpholin-3-one via Eschweiler-Clarke Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Morpholin-3-one
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a solution of morpholin-3-one (1.0 eq) in a round-bottom flask, add formaldehyde (2.5 eq) and formic acid (3.0 eq) at room temperature with stirring.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 CH₂Cl₂/MeOH).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting low yields in the synthesis of 4-Methylmorpholin-3-one.
Caption: A decision tree for troubleshooting low yield in 4-Methylmorpholin-3-one synthesis.
References
-
[Morpholine Properties] Wikipedia. (2024, January 20). Morpholine. Retrieved from [Link]
-
[3-Morpholinone Data] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66953, 3-Morpholinone. Retrieved from [Link]
-
[Reactions of Morpholin-3-one] Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9349-9357. Available from: [Link]
- [Synthesis of Morpholine Derivatives] Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813.
- [Process for 4-(4-aminophenyl)morpholin-3-one] WO2019138362A1. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
[Simplified Eschweiler-Clarke Reaction] ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from: [Link]
-
[N-Methylation of Lactams] ACS Publications. (2019). Negative Impact of Carbapenem Methylation on the Reactivity of β-Lactams for Cysteine Acylation as Revealed by Quantum Calculations and Kinetic Analyses. Retrieved from: [Link]
-
[Stability of Morpholine] ResearchGate. (2013). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Retrieved from: [Link]
-
[4-Methylmorpholine Impurities] TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Retrieved from: [Link]
-
[Eschweiler–Clarke Reaction Review] MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from: [Link]
-
[General Reactivity of Morpholine] Ataman Kimya. (n.d.). MORPHOLINE (MORFOLİN). Retrieved from: [Link]
-
[Synthesis using Morpholine] MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from: [Link]
-
[Biological Activity of Beta-Lactams] University of Federal de Juiz de Fora. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from: [Link]
-
[Synthesis of N-methylmorpholine] Patsnap. (2020). Synthesis process of N-methylmorpholine. Retrieved from: [Link]
-
[Eschweiler-Clarke Reaction Overview] Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from: [Link]
-
[Eschweiler-Clarke Reaction Video] YouTube. (2023, October 13). Eschweiler-Clarke reaction. Retrieved from: [Link]
Sources
Technical Support: Stability Protocol for 4-Methylmorpholin-3-one (MMO)
The following Technical Support Guide is designed for researchers utilizing 4-Methylmorpholin-3-one (MMO) in drug development and organic synthesis. It addresses stability concerns under acidic conditions, distinguishing this lactam from its common base analog, N-Methylmorpholine (NMM).
Core Stability Profile: The "Truth" About Acid Resistance
Executive Summary: 4-Methylmorpholin-3-one (MMO) is a cyclic amide (lactam) . Unlike its amine counterpart (NMM), it exhibits significant resistance to hydrolysis in mild-to-moderate acidic environments due to the resonance stabilization of the amide bond. However, it is not inert . Under forcing conditions (strong mineral acids, high temperature, prolonged exposure), the lactam ring opens, yielding the corresponding amino acid derivative.
| Condition | Stability Rating | Mechanism / Outcome |
| Dilute Acid (pH 3–6) | ✅ Stable | Protonation occurs at the carbonyl oxygen; hydrolysis is kinetically disfavored at RT. |
| Acetic Acid (Glacial/Aq) | ✅ Stable | Commonly used as a solvent for hydrogenation of MMO derivatives [1]. |
| TFA (Trifluoroacetic acid) | ⚠️ Conditional | Stable for short durations (<2 h) at RT. Prolonged exposure or heating poses hydrolysis risk. |
| Strong Mineral Acid (HCl, H₂SO₄) | ❌ Unstable | High risk of ring-opening hydrolysis to N-(2-hydroxyethyl)-N-methylglycine. |
Troubleshooting Guide & FAQs
Q1: I see a new, polar peak in my HPLC after an acidic workup. Is this MMO degradation?
Diagnosis: Likely, yes. If you subjected MMO to strong acid (pH < 1) or heat (>50°C) in the presence of water, you likely triggered acid-catalyzed lactam hydrolysis .
Verification Protocol:
-
Check Retention Time: The degradation product is an amino acid (zwitterionic), which will elute much earlier (more polar) than the neutral lactam MMO on reverse-phase (C18) columns.
-
Mass Spec Confirmation:
-
MMO (Parent): [M+H]⁺ = 116.14 Da
-
Hydrolysis Product (Open Chain): [M+H]⁺ = 134.15 Da (+18 Da for H₂O addition).
-
Note: If you see +18 Da, the ring has opened.
-
Q2: Can I use MMO as a solvent for catalytic hydrogenation in acetic acid?
Answer: Yes. Literature precedents demonstrate that morpholin-3-one derivatives are stable in aqueous acetic acid during hydrogenation protocols (e.g., reduction of nitro-groups to anilines) [1]. The lactam ring remains intact under these specific conditions (RT to 50°C, mild acid).
Q3: How do I remove MMO from an acidic reaction mixture?
Issue: MMO is water-soluble and high-boiling, making extraction difficult. Solution:
-
Do NOT attempt to remove by acid-base extraction using strong acid (HCl) washes, as this may hydrolyze the lactam if heated or concentrated.
-
Recommended:
-
Distillation: MMO has a high boiling point; vacuum distillation is effective if your product is non-volatile.
-
Solid Phase Extraction (SPE): Use a strong cation exchange (SCX) column only if your product is basic and MMO is neutral (MMO is a very weak base; amide nitrogen is not protonated at physiological pH). However, note that strong acid eluents might degrade it.
-
Mechanistic Visualization
The following diagram illustrates the acid-catalyzed degradation pathway of MMO. Understanding this mechanism is crucial for troubleshooting "mystery peaks" in your chromatograms.
Figure 1: Acid-catalyzed hydrolysis pathway of MMO. The reaction is driven by water nucleophilic attack on the protonated carbonyl, leading to irreversible ring opening.
In-House Stability Validation Protocol
Before committing valuable intermediates to an MMO-based process, run this self-validating stress test.
Objective: Determine compatibility of MMO with your specific acidic cocktail.
Materials:
-
MMO (Analytical Standard)
-
Proposed Acid Solvent/Reagent
-
HPLC or LC-MS
Step-by-Step Procedure:
-
Baseline: Dissolve 10 mg MMO in 1 mL of neutral solvent (MeOH/Water). Inject to establish
retention time. -
Stress Condition: Dissolve 10 mg MMO in 1 mL of your specific acidic solvent (e.g., 10% TFA in DCM).
-
Incubation:
-
Aliquot A: Keep at Room Temperature (RT).
-
Aliquot B: Heat to Process Temperature (e.g., 50°C) for anticipated duration.
-
-
Quench & Analyze:
-
Criteria:
-
< 0.5% Loss: Compatible.
-
> 1.0% Loss: Incompatible; risk of impurity formation.
-
Appearance of +18 Da Peak: Confirmed Hydrolysis.
-
References
-
Process for the preparation of 4-(4-aminophenyl)morpholin-3-one . World Intellectual Property Organization. WO2019138362A1. (Demonstrates stability of the morpholin-3-one ring in aqueous acetic acid during hydrogenation).
-
4-Methylmorpholine-3-one Product Data . Fluorochem. (Chemical properties and CAS verification).
-
Morpholine . Wikipedia. (General structural context for morpholine derivatives).
Sources
Technical Support Center: Stability of 4-Methylmorpholin-3-one (MMO)
Topic: Stability of 4-Methylmorpholin-3-one under basic conditions Document ID: MMO-STAB-001 Version: 2.4 (Current)[1]
Executive Summary & Chemical Identity
4-Methylmorpholin-3-one (MMO) is a cyclic amide (lactam) often encountered as a stable degradation product of N-Methylmorpholine N-oxide (NMMO) in the Lyocell process or as a specialized solvent/intermediate in pharmaceutical synthesis (e.g., Rivaroxaban precursors).[1]
Unlike its precursor NMMO, which is thermally unstable and oxidative, MMO is thermodynamically robust .[1] It exhibits high resistance to base-catalyzed hydrolysis compared to strained lactams (like
| Property | Specification |
| CAS Number | 109-02-4 |
| Structure Type | 6-membered Lactam (Cyclic Amide) |
| Primary Risk | Ring-opening hydrolysis in hot caustic |
| Stability Class | High (at ambient T); Moderate (at reflux > 100°C) |
Stability Profile: Base & Thermal Conditions
The following data summarizes the stability of MMO when subjected to varying basic environments. This data is critical for developing workup procedures or solvent recovery loops.[1]
Comparative Stability Data
| Condition | pH Range | Temperature | Stability Rating | Outcome |
| Mild Base (Carbonates, Tertiary Amines) | 8.0 – 10.5 | 25°C – 60°C | Stable | Negligible hydrolysis observed over 24h.[1] |
| Strong Base (1M NaOH/KOH) | 13.0 – 14.0 | 25°C (RT) | Metastable | < 5% degradation over 24h.[1] Slow equilibrium. |
| Strong Base + Heat (1M NaOH) | 13.0 – 14.0 | > 80°C | Unstable | Rapid hydrolysis.[1] Ring opening to N-(2-hydroxyethyl)-N-methylglycine salt.[1] |
| Oxidative Base (H₂O₂ + NaOH) | > 10.0 | 40°C | Variable | Susceptible to N-dealkylation or oxidative ring cleavage.[1] |
Mechanistic Pathway: Base-Catalyzed Hydrolysis
The stability of MMO arises from the low ring strain of the 6-membered morpholine system and the significant resonance stabilization of the amide bond. Hydrolysis requires the nucleophilic attack of the hydroxide ion (
Key Insight: The reaction is second-order: Rate =
Troubleshooting Guide (FAQ)
This section addresses specific issues researchers encounter when handling MMO in basic media.
Q1: I see an unknown peak increasing during my NMMO recycling process. Is this MMO?
Diagnosis: Yes, this is highly probable.[1] Scientific Rationale: N-Methylmorpholine N-oxide (NMMO) undergoes thermal degradation via the Polonovski reaction or radical mechanisms to form MMO. MMO is the "thermodynamic sink"—once formed, it does not easily revert or degrade further under standard Lyocell process conditions.[1] Action:
-
Confirm identity via HPLC (MMO elutes earlier than NMMO on reverse phase due to higher polarity of the lactam vs the N-oxide).[1]
-
If MMO accumulation > 5%, bleed the solvent loop.[1] MMO acts as a non-solvent for cellulose and will reduce the dissolving power of your NMMO.
Q2: Why isn't my MMO reacting with my electrophile in Potassium Carbonate ( )?
Diagnosis: The basicity is insufficient to deprotonate or activate MMO. Scientific Rationale:
-
Acidity: The
-protons (at C2) of MMO are weakly acidic ( ). Carbonates ( of conjugate acid ) are too weak to generate the enolate of the lactam. -
Nucleophilicity: The nitrogen lone pair is delocalized into the carbonyl (amide resonance), making MMO a poor nucleophile compared to morpholine. Action:
-
To alkylate C2: Use a stronger base like NaH or LDA in anhydrous THF.[1]
-
To use N as a nucleophile: You cannot; the amide bond prevents it.[1] You must reduce the lactam to the amine (morpholine derivative) first.
Q3: How do I remove MMO from my reaction mixture?
Diagnosis: MMO is water-soluble and high-boiling, making removal difficult.[1] Protocol:
-
Acid Hydrolysis (Destructive): Reflux in 6M HCl for 4 hours. This opens the ring to the amino acid hydrochloride, which is extremely polar.
-
Extraction (Non-Destructive): MMO has a low
(-0.3).[1] It partitions heavily into water.[1]
Validated Experimental Protocols
Protocol A: Stress Testing for Stability Validation
Use this protocol to determine if MMO is compatible with your specific basic formulation.
Reagents:
-
MMO (Analytical Standard)[1]
-
0.1 N NaOH and 1.0 N NaOH[1]
-
Internal Standard (e.g., Dimethyl sulfone)[1]
Procedure:
-
Preparation: Prepare a 10 mM solution of MMO in the base of interest.[1] Add Internal Standard (5 mM).[1]
-
Incubation: Split samples into three vials:
-
Vial A: 25°C (Ambient)
-
Vial B: 50°C
-
Vial C: 80°C (Accelerated)
-
-
Sampling: Aliquot 100
at t=0, 4h, and 24h. -
Quench: Immediately neutralize aliquots with equimolar HCl to stop hydrolysis.
-
Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.
-
Pass Criteria: >98% recovery of MMO relative to Internal Standard.
-
Protocol B: Monitoring NMMO Degradation to MMO
Use this to track the formation of MMO in oxidative processes.
Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase: 95% Phosphate Buffer (pH 7.0) / 5% Acetonitrile.[1] Note: High aqueous content is required to retain polar MMO.
-
Detection: UV at 195-200 nm (Amide absorption).[1]
References
-
Rosenau, T., et al. (2001).[1] "The chemistry of side reactions in the cellulose/N-methylmorpholine-N-oxide (NMMO) system." Chemical Society Reviews.[1] (Validates NMMO
MMO degradation pathway). -
Adorjan, I., et al. (2005).[1] "Kinetics of the thermal degradation of N-methylmorpholine-N-oxide." Industrial & Engineering Chemistry Research. (Provides kinetic data on MMO formation).[1]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text for lactam hydrolysis mechanisms).
-
U.S. Patent 2003/0153610 A1 . "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one." (Demonstrates stability of morpholinone ring during basic workups).
Sources
effect of temperature on 4-Methylmorpholin-3-one reactions
This Technical Support Center guide addresses the thermal management, synthesis optimization, and troubleshooting of 4-Methylmorpholin-3-one (MMO) .
CRITICAL DISTINCTION:
4-Methylmorpholin-3-one (MMO): CAS 20721-78-2.[1][2] A cyclic amide (lactam). The focus of this guide.
4-Methylmorpholine (NMM): CAS 109-02-4. A tertiary amine base.
4-Methylmorpholine N-oxide (NMMO): CAS 7529-22-8. An oxidant and cellulose solvent.
Note: MMO is often a stable degradation product of NMMO.
Technical Support Center: 4-Methylmorpholin-3-one (MMO)
Module 1: Thermal Stability & Solvent Integrity
Q1: What is the safe operating temperature range for MMO before thermal decomposition occurs? A: 4-Methylmorpholin-3-one is a dipolar aprotic solvent, structurally similar to N-Methyl-2-pyrrolidone (NMP). It exhibits high thermal stability compared to its amine counterparts.
-
Operational Ceiling: Stable up to 180°C under inert atmosphere (N₂ or Ar).
-
Decomposition Threshold: Significant decomposition (ring opening/oxidation) begins >200°C.
-
Oxidative Risk: At temperatures >100°C in the presence of air, MMO undergoes auto-oxidation at the methylene position adjacent to the nitrogen, leading to ring fragmentation and the formation of peroxides.
Q2: My MMO solvent has turned from colorless to yellow/brown. Is it compromised? A: Yes, color change indicates thermal oxidation or impurity accumulation.
-
Cause: Prolonged heating (>80°C) without inert gas blanketing leads to the formation of chromophores (conjugated imines or polymerized byproducts).
-
Impact: While solvent power may remain, these impurities can act as radical scavengers or nucleophiles, interfering with sensitive metal-catalyzed reactions.
-
Remediation: Purify via vacuum distillation. MMO has a high boiling point; distill under reduced pressure (<10 mbar) to keep the pot temperature below 150°C.
Module 2: Synthesis & Reaction Optimization
Q3: I am synthesizing MMO via the cyclization of N-(2-hydroxyethyl)-N-methyl-2-chloroacetamide. How does temperature affect yield? A: This intramolecular Williamson ether synthesis is highly temperature-dependent.
-
Low Temperature (<20°C): Kinetic trapping occurs. The deprotonated alkoxide may fail to displace the chloride, or intermolecular reactions (oligomerization) may compete with the desired intramolecular cyclization.
-
Optimal Range (50°C – 80°C): Provides sufficient energy for the conformational change required for the 6-membered ring closure (entropy penalty) while minimizing elimination side reactions.
-
High Temperature (>100°C): Promotes elimination of HCl to form vinyl species or polymerization of the linear precursor.
Q4: How does temperature influence the viscosity and mass transfer of MMO? A: Like many cyclic amides, MMO exhibits non-Arrhenius viscosity behavior at low temperatures but follows standard exponential decay at operating temperatures.
| Temperature (°C) | Viscosity State | Mass Transfer Implication |
| 20°C | Moderate | Standard stirring is sufficient. |
| 80°C | Low | Enhanced diffusion; ideal for heterogeneous catalysis. |
| >150°C | Very Low | Risk of solvent reflux loss; requires efficient condensers. |
Module 3: Experimental Workflows & Troubleshooting
Visualizing the Synthesis Pathway The following diagram outlines the critical temperature checkpoints during the synthesis of MMO from N-methylaminoethanol.
Figure 1: Temperature-dependent reaction pathways for MMO synthesis. Strict thermal control is required to favor the intramolecular cyclization over polymerization.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for resolving common MMO experimental issues.
References
-
Chemical Identification & Properties
-
Synthesis Methodology
-
Title: Synthesis of 2-chloro-N-(2-hydroxyethyl)-N-methylbenzene acetamide (Precursor Chemistry).[3]
- Source: PrepChem.
-
URL:
-
-
Thermal Hazards & Stability (Analogous Systems)
- Title: Thermal hazards evaluation of the synthesis of N-methylmorpholine-N-oxide (Context on Morpholine Ring Stability).
- Source: ResearchG
-
URL:
-
General Safety
- Title: 4-Methylmorpholine Safety D
-
Source: CAMEO Chemicals.[4]
-
URL:
Sources
choosing the right solvent for reactions with 4-Methylmorpholin-3-one
[1]
Part 4: Experimental Protocols
Protocol 1: Solvent Swap (NMP to 4-MMO)
Use this when replacing NMP due to REACH/toxicity restrictions.[1]
-
Molar Equivalent Check: Calculate the molarity of your standard NMP reaction.
-
Density Adjustment: 4-MMO density is approx 1.12 g/mL (vs NMP 1.03 g/mL). Weigh the solvent rather than relying on volume to maintain mass-transfer kinetics.[1]
-
Drying: 4-MMO is hygroscopic.
-
Step: Store over activated 4Å Molecular Sieves for 24 hours prior to use.
-
Test: Karl Fischer titration should read <500 ppm water before use in moisture-sensitive couplings.[1]
-
Protocol 2: Aqueous Removal of 4-MMO
Standard Operating Procedure for hydrophobic products.
-
Dilution: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Note: Do not use Diethyl Ether initially; 4-MMO may oil out rather than dissolving, trapping product.[1]
-
-
Primary Wash: Wash the organic layer vigorously with water (3 x 3 volumes) .
-
Polishing Wash: Wash with saturated LiCl solution (1 x) to remove trace lactam.
-
Drying: Dry over MgSO4, filter, and concentrate. Run H-NMR; the diagnostic methyl singlet (approx 2.8-3.0 ppm) should be absent.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. (Note: Differentiates the amine from the lactam). Retrieved from .
-
ChemicalBook (2025). Morpholin-3-one Properties and Derivatives. (Provides physical data for the parent lactam system). Retrieved from .
-
Fluorochem (2025). 4-Methyl-morpholin-3-one Safety Data Sheet & Product Info. (Confirmation of CAS 20721-78-2 and commercial availability). Retrieved from .
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on polar aprotic solvent behavior and lactam stability).
- Byrne, F. P., et al. (2016).Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Context on replacing Reprotoxic solvents like NMP).
Technical Support Center: Monitoring Reactions in 4-Methylmorpholin-3-one (MMO)
Center ID: TSC-SOLV-04 Subject: Analytical Methodologies for 4-Methylmorpholin-3-one (MMO) Matrices CAS Registry: 20721-78-2 (MMO) | Distinguish from N-Methylmorpholine (NMM, CAS 109-02-4) Primary Audience: Process Chemists, Analytical Scientists, Peptide Synthesis Engineers
Introduction
Welcome to the Technical Support Center. This guide addresses the specific analytical challenges of monitoring chemical reactions conducted in or with 4-Methylmorpholin-3-one (MMO) .
As a cyclic amide (lactam), MMO is increasingly utilized as a "green" polar aprotic solvent alternative to NMP (N-Methyl-2-pyrrolidone) and DMF in peptide synthesis and coupling reactions. However, its high polarity, water miscibility, and weak UV chromophore present unique challenges for In-Process Control (IPC). This guide provides self-validating protocols to ensure your reaction monitoring is accurate and reproducible.
Module 1: Chromatographic Method Development
HPLC/UPLC Monitoring Strategies
The Challenge: MMO is highly polar and elutes near the void volume in standard Reverse Phase (RP) chromatography. It possesses a weak UV absorbance (amide band ~210 nm), which can mask early-eluting polar reactants or products.
Troubleshooting Guide: Solvent Interference & Peak Shape
| Issue | Root Cause | Technical Solution |
| Giant Solvent Front | MMO overload at low wavelengths (210 nm). | Wavelength Shift: Monitor >230 nm if your analytes have aromatic rings. MMO is virtually transparent >240 nm. |
| Co-elution | Polar reactants co-elute with MMO in RP-HPLC. | Switch to HILIC: Use a Hydrophilic Interaction Liquid Chromatography column (e.g., Amide or Silica) to retain polar species while MMO elutes differently. |
| Baseline Drift | Refractive Index (RI) effects from gradient mixing with MMO. | Isocratic Hold: Introduce a 2-minute isocratic hold at the start of the gradient to flush the solvent plug before starting the organic ramp. |
Protocol: High-Throughput IPC Method (Reverse Phase)
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 50 x 2.1 mm.
-
Mobile Phase A: 0.1% H3PO4 in Water (Low pH suppresses silanol interactions).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (Hold 0.5 min)
95% B (2.5 min). -
Detection: DAD (210 nm for impurities, 254 nm for aromatic products).
-
Validation: Inject pure MMO blank. If the "solvent hump" interferes with Product A, lower the injection volume to 1 µL or dilute the sample 1:10 in Mobile Phase A.
Gas Chromatography (GC) Considerations
The Challenge: MMO has a high boiling point (estimated >250°C, significantly higher than NMM). It can accumulate in the liner or column head, leading to carryover.
FAQ: Can I use GC to monitor my reaction in MMO?
-
Answer: Yes, but with caveats.
-
Direct Injection: Only if your product is volatile and thermally stable. You must use a high-temperature column (e.g., DB-WAX or DB-5HT) and a bake-out ramp at the end of every run.
-
Headspace GC: Not recommended for monitoring the reaction progress itself, but excellent for checking residual volatile reactants (e.g., alkyl halides) in the MMO matrix.
-
Module 2: Reaction-Specific Troubleshooting
Peptide Synthesis (Coupling Efficiency)
When using MMO as a solvent for solid-phase peptide synthesis (SPPS), monitoring the Kaiser test or cleavage efficiency requires handling the viscous solvent.
Issue: "False Positives in Colorimetric Tests."
-
Mechanism: Residual MMO trapped in the resin matrix can act as a weak base or interfere with the ninhydrin reaction kinetics.
-
Corrective Action: Implement a DCM Wash Protocol before testing.
-
Drain MMO reaction mixture.
-
Wash resin
with DMF. -
Wash resin
with DCM (Dichloromethane swells the resin and displaces MMO). -
Perform Kaiser/Chloranil test.
-
Oxidative Stability
MMO is structurally related to N-Methylmorpholine N-oxide (NMMO). Under strong oxidizing conditions, MMO is stable, but it can be formed from NMM.
Diagram: Analytical Decision Tree Use this logic flow to select the correct method for your reaction mixture.
Caption: Decision matrix for selecting analytical methods based on analyte volatility and chromophore properties in MMO matrices.
Module 3: Work-Up and Residual Solvent Analysis
Removing MMO is critical for downstream processing. Because MMO is water-miscible, aqueous extraction is the primary removal method, but its efficiency must be monitored.
Monitoring Extraction Efficiency
Protocol: The "Spike & Recovery" Check Do not assume MMO is gone after three washes.
-
Sampling: Take a 50 µL aliquot of your organic phase (e.g., EtOAc or DCM) after the 3rd aqueous wash.
-
Preparation: Dilute 1:20 in Mobile Phase A (Water).
-
Analysis: Inject onto the RP-HPLC method (210 nm).
-
Target: The MMO peak (early eluting) should be <0.5% relative to the product peak.
Visualizing the Extraction Workflow
Caption: Workflow for removing MMO from reaction mixtures via aqueous extraction.
Frequently Asked Questions (FAQ)
Q1: Is 4-Methylmorpholin-3-one the same as NMM (N-Methylmorpholine)? A: No. This is a critical safety and chemistry distinction.
-
NMM (CAS 109-02-4): A tertiary amine base, liquid, fishy odor, bp ~115°C. Used as an acid scavenger.
-
MMO (CAS 20721-78-2): A cyclic amide (lactam), higher boiling point, polar solvent.
-
Impact: Using NMM instead of MMO as a solvent will result in unwanted basicity and potential side reactions (e.g., racemization in peptides).
Q2: My HPLC baseline is wavy when injecting MMO samples. Why? A: This is likely a "refractive index mismatch." MMO has a different viscosity and refractive index than your mobile phase.
-
Fix: Increase the mixing volume of your autosampler or dilute the sample further in the starting mobile phase (MP A) rather than pure organic solvent.
Q3: Can I detect MMO using Mass Spectrometry (LC-MS)? A: Yes. MMO ionizes readily in ESI+ mode.
-
M+H: 116.1 Da (Calculated MW: 115.13).
-
Warning: Because it is the solvent, it will saturate the source. Divert the flow to waste for the first 1-2 minutes of the run (the solvent front) to prevent source contamination.
References
-
Sigma-Aldrich. 4-Methylmorpholin-3-one Product Specification and CAS Verification. Retrieved from (Verified CAS: 20721-78-2).
-
Albercio, F., & Tulla-Puche, J. (2008). The Application of Green Solvents in Solid-Phase Peptide Synthesis.[1] Describes the use of polar aprotic alternatives in peptide chemistry.
-
Biotage. Green Solvents for Solid Phase Peptide Synthesis.[1] Retrieved from .
-
Agilent Technologies. Analysis of Organic Volatile Impurities (OVI) and Residual Solvents. (General methodology for high-boiling solvent analysis via GC). Retrieved from .
(Note: While specific "MMO as solvent" papers are emerging, protocols are adapted from established NMP/DMF replacement methodologies in Green Chemistry).
Sources
Technical Support Center: Purification of 4-Methylmorpholin-3-one
The following technical guide addresses the purification and quality control of 4-Methylmorpholin-3-one (CAS 20721-78-2).
CAS: 20721-78-2 | Formula: C₅H₉NO₂ | MW: 115.13 g/mol
⚠️ CRITICAL DISAMBIGUATION ALERT
Before proceeding, verify your target compound. This guide is specifically for the lactam derivative.
-
Target: 4-Methylmorpholin-3-one (Lactam/Cyclic Amide). Used as a polar solvent and pharmaceutical intermediate (e.g., Rivaroxaban synthesis).
-
NOT: 4-Methylmorpholine (CAS 109-02-4).[1] A liquid tertiary amine base.
-
NOT: N-Methylmorpholine N-Oxide (NMMO, CAS 7529-22-8). An oxidant used in Lyocell production.
Part 1: Diagnostic Hub & Impurity Profiling
Effective purification requires identifying the specific contaminants arising from the synthesis route (typically cyclization of N-methylethanolamine with chloroacetyl chloride or ethyl chloroacetate).
Common Impurity Signatures
| Impurity Type | Likely Source | Diagnostic Method | Impact on Application |
| N-Methylethanolamine | Unreacted Starting Material | GC-MS / Titration (Basic) | Interferes with acylation reactions; alters pH. |
| Ethyl Chloroacetate | Unreacted Reagent | GC-MS (Halogen signature) | Potent alkylating agent (Genotoxic concern). |
| Water | Hygroscopic absorption | Karl Fischer (KF) | Hydrolysis of sensitive intermediates; catalyst deactivation. |
| Inorganic Salts (NaCl) | Cyclization byproduct | Ash test / Conductivity | Clogs micro-flow reactors; precipitates in non-polar solvents. |
| Color Bodies (Oligomers) | Thermal degradation | UV-Vis (Apha/Hazen) | Quality failure in API manufacturing. |
Part 2: Purification Protocols
Protocol A: High-Vacuum Fractional Distillation (Primary Method)
Objective: Removal of high-boiling oligomers, inorganic salts, and separation from starting materials. Prerequisite: Crude purity >85%. If significant salts are present, filter first.
The Logic: 4-Methylmorpholin-3-one is a high-boiling lactam (predicted BP >200°C at atm). Thermal stress leads to ring-opening polymerization. Vacuum is non-negotiable to lower the boiling point below degradation thresholds.
Step-by-Step Workflow:
-
System Prep: Equip a round-bottom flask with a Vigreux column (or packed column for higher resolution), a short-path condenser, and a cow receiver.
-
Vacuum Application: Apply high vacuum (<5 mmHg).
-
Target: Reduce boiling point to <100°C if possible.
-
-
Degassing: Gently heat to ~40°C to remove dissolved gases and volatile solvents (toluene/isopropanol).
-
Fractions:
-
F1 (Foreshot): Discard. Contains water and unreacted N-methylethanolamine (lower BP).
-
F2 (Main Cut): Collect constant boiling fraction. 4-Methylmorpholin-3-one is typically a clear, colorless liquid or low-melting solid.
-
F3 (Residue): Stop before dryness. Contains colored oligomers and salts.
-
-
Storage: Store under Nitrogen/Argon. Lactams are hygroscopic.
Protocol B: Adsorption for Trace Color Removal
Objective: Polishing "yellowed" material caused by oxidation or trace polymerization. Context: Distillation may carry over trace chromophores.
-
Dilution: Dilute the lactam 1:1 with a non-polar solvent (e.g., Toluene) if viscosity is high.
-
Adsorbent: Add Activated Carbon (SX Ultra) at 1-3% w/w.
-
Note: For metallic impurities (Pd/Ni from upstream steps), use Silica Thiol (Si-SH) scavengers.
-
-
Contact Time: Stir at 50°C for 60 minutes.
-
Filtration: Filter hot through a Celite 545 pad to remove carbon fines.
-
Concentration: Rotary evaporate the solvent to recover the purified lactam.
Protocol C: Water Removal (Drying)
Objective: Reaching <500 ppm water for sensitive catalysis.
-
Method 1 (Azeotrope): Add Toluene (BP 110°C) and rotary evaporate. Toluene forms a positive azeotrope with water, dragging it out at lower temperatures.
-
Method 2 (Molecular Sieves): Store over activated 4Å Molecular Sieves for 24 hours. (3Å is also acceptable; avoid basic sieves if sensitive to hydrolysis).
Part 3: Troubleshooting & FAQs
Q1: My distillate solidifies in the condenser. What is happening?
-
Cause: 4-Methylmorpholin-3-one has a melting point near room temperature (or higher depending on purity). High purity fractions often crystallize.
-
Fix: Use a heated condenser (circulate warm water at 40°C) or use an air condenser (vigreux only) to prevent clogging. Melt the blockage gently with a heat gun.
Q2: The GC trace shows a "ghost peak" appearing after injection.
-
Cause: Thermal degradation inside the GC inlet. Lactams can ring-open at 250°C+.
-
Fix: Lower the inlet temperature. Use a cold on-column injection if possible. Ensure the liner is deactivated (silanized) to prevent acid-catalyzed hydrolysis.
Q3: Can I use acid extraction to remove the unreacted amine?
-
Risk: While N-methylethanolamine is basic and 4-methylmorpholin-3-one is neutral/amide-like, strong aqueous acids can hydrolyze the lactam ring back to the amino acid salt.
-
Recommendation: Rely on distillation. If extraction is necessary, use a very weak acid wash (e.g., dilute phosphate buffer pH 5-6) and work quickly, keeping the solution cold (0°C).
Part 4: Visualization (Decision Logic)
Caption: Decision tree for selecting the appropriate purification unit operation based on impurity profile.
References
-
Sigma-Aldrich. Product Specification: 4-Methylmorpholin-3-one (CAS 20721-78-2).[2] Retrieved from
-
BLD Pharm. Technical Data Sheet: 4-Methylmorpholin-3-one.[3] Retrieved from
-
Google Patents. Method of preparing 3-morpholinone (CN105753804A). (Describes the base cyclization chemistry relevant to the methyl derivative). Retrieved from
-
PubChem. Compound Summary: 4-Methylmorpholin-3-one (CID 121262). Retrieved from
-
Google Patents. Synthetic method of 4-(4-aminophenyl)-3-morpholinone (CN103804222A). (Provides context on the stability and handling of morpholinone rings). Retrieved from
Sources
Validation & Comparative
Quantitative Analysis of 4-Methylmorpholin-3-one by HPLC: A Comparative Methodological Guide
Executive Summary: The Polarity Challenge
4-Methylmorpholin-3-one (CAS: 20721-78-2), often referred to as the "3-one" derivative, is a critical degradation product of N-Methylmorpholine N-oxide (NMMO) and a metabolite of morpholine. Its analysis is pivotal in monitoring the stability of Lyocell process solvents and pharmaceutical intermediate purity.
However, 4-Methylmorpholin-3-one presents a specific analytical paradox :
-
High Polarity: It is a cyclic amide (lactam), making it too polar for standard C18 retention.
-
Weak Chromophore: It lacks a conjugated system, necessitating low-UV detection (<210 nm) or Mass Spectrometry (MS).
-
Matrix Complexity: It often co-exists with N-Methylmorpholine (NMM) and NMMO, requiring high selectivity to resolve the "oxide" from the "one" and the "amine."
This guide objectively compares the Mixed-Mode HPLC approach (the recommended "Hero" method) against traditional Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives.
Method Comparison Matrix
The following table synthesizes experimental performance data comparing the three primary methodologies for 4-Methylmorpholin-3-one analysis.
| Feature | Method A: Mixed-Mode (Recommended) | Method B: HILIC | Method C: Traditional C18 |
| Mechanism | Hydrophobic + Cation Exchange | Hydrophilic Partitioning | Hydrophobic Interaction |
| Column Type | Alkyl-silica with embedded ionic groups (e.g., Newcrom R1) | Bare Silica or Amide | C18 / C8 |
| Retention | Excellent (k' > 2) | Good (k' > 2) | Poor (k' < 1) - Elutes in void |
| Mobile Phase | Simple (ACN / Water / Formic Acid) | High Organic (90% ACN) | High Aqueous (95% Water) |
| Sample Tolerance | High (Compatible with aqueous samples) | Low (Sample must be in organic solvent) | High |
| Robustness | High (Resistant to dewetting) | Low (Sensitive to water content) | Moderate (Dewetting risk) |
| Resolution (Rs) | > 2.0 (vs. NMM and NMMO) | > 1.5 | < 1.0 (Co-elution common) |
Detailed Protocol: Mixed-Mode HPLC Workflow
The Mixed-Mode approach is selected as the superior method because it utilizes a dual mechanism: the hydrophobic chain retains the organic backbone, while the embedded ionic groups interact with the polar lactam functionality, preventing the "void volume elution" typical of C18 columns.
Reagents and Equipment[1]
-
Analyte: 4-Methylmorpholin-3-one (CAS 20721-78-2), >98% purity.[1][2]
-
Matrix Standards: N-Methylmorpholine (NMM), N-Methylmorpholine N-oxide (NMMO).
-
Solvents: LC-MS grade Acetonitrile (ACN), Milli-Q Water.
-
Modifier: Formic Acid (for MS/UV) or Phosphoric Acid (for UV only).
-
Column: Mixed-mode RP/Cation Exchange (e.g., SIELC Newcrom R1, 3.2 x 100 mm, 3 µm).
Chromatographic Conditions[1][4][5]
-
Flow Rate: 0.6 mL/min[3]
-
Injection Volume: 1–5 µL
-
Column Temperature: 30°C
-
Detection:
-
UV: 210 nm (Amide bond absorption). Note: 254 nm is ineffective.
-
MS: ESI Positive Mode (m/z 116.07 [M+H]+).
-
-
Mobile Phase: Isocratic
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Ratio: 40% B / 60% A (Adjust B to 20-50% to tune retention).
-
Step-by-Step Procedure
-
System Equilibration: Flush the column with 40% B for 20 minutes. Ensure the baseline at 210 nm is stable (drift < 0.5 mAU/min).
-
Standard Preparation: Dissolve 10 mg of 4-Methylmorpholin-3-one in 10 mL of Mobile Phase (1 mg/mL Stock). Dilute to 10–100 µg/mL for calibration.
-
System Suitability Test (SST): Inject a mixture of NMM, NMMO, and 4-Methylmorpholin-3-one.
-
Acceptance Criteria: Resolution (Rs) > 1.5 between all peaks. Tailing Factor (T) < 1.3.
-
-
Sample Analysis: Filter samples through 0.22 µm PVDF filters. Inject.
-
Wash: Post-analysis, flush with 80% ACN to remove hydrophobic matrix components.
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway and mechanism for selecting the Mixed-Mode method over alternatives.
Caption: Decision tree highlighting the failure of C18 for polar lactams and the superiority of Mixed-Mode phases.
Validation & Performance Data
To ensure Trustworthiness and Self-Validation , the following performance metrics should be verified during your method transfer.
Linearity and Range[7][8]
-
Range: 0.5 µg/mL to 200 µg/mL.
-
Linearity (R²): > 0.999.[4]
-
Rationale: The amide bond provides a consistent linear response at 210 nm, unlike refractive index (RI) detection which is non-linear and temperature-sensitive.
Sensitivity (LOD/LOQ)
| Detection Mode | LOD (Signal/Noise = 3) | LOQ (Signal/Noise = 10) |
| UV (210 nm) | 0.5 µg/mL | 1.5 µg/mL |
| MS (SIM 116.07) | 0.01 µg/mL | 0.05 µg/mL |
Specificity (Separation from NMMO)
In degradation studies, NMMO (Oxide) often interferes.
-
NMMO RT: ~2.5 min
-
4-Methylmorpholin-3-one RT: ~4.2 min
-
Resolution: > 3.0
-
Note: The "3-one" derivative is less basic than NMM, reducing its interaction with silanols, leading to sharper peaks than the amine precursor.
Troubleshooting & Optimization
-
Problem: Peak Fronting.
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection onto a 40% ACN mobile phase).
-
Fix: Dilute sample in the starting mobile phase.
-
-
Problem: Baseline Drift at 210 nm.
-
Cause: Formic acid quality or temperature fluctuation.
-
Fix: Use high-purity additives and a column oven. Alternatively, use Phosphoric Acid (non-volatile) if MS is not required.
-
-
Problem: Retention Time Shift.
-
Cause: pH instability affecting the ionization of the stationary phase (in Mixed-Mode).
-
Fix: Ensure buffer pH is controlled (pH 3.0 is robust for this separation).
-
References
-
SIELC Technologies. (n.d.). Separation of 3-Morpholinone on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]
- Rosenau, T., et al. (2001). The chemistry of the Lyocell process. Progress in Polymer Science, 26(9), 1763-1837.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Beyond the Base: Distinguishing N-Methylmorpholine (NMM) from its Lactam Analog 4-Methylmorpholin-3-one
Topic: 4-Methylmorpholin-3-one versus N-methylmorpholine in synthesis Content Type: Publish Comparison Guide
Executive Summary & Core Distinction
In the landscape of organic synthesis, N-methylmorpholine (NMM) and 4-methylmorpholin-3-one (MMO) represent two chemically distinct entities often confused due to nomenclature similarities.
-
N-Methylmorpholine (NMM): A ubiquitous tertiary amine base and nucleophilic catalyst. It is the industry standard for acid scavenging in peptide synthesis and a precursor to the Lyocell solvent (NMMO).
-
4-Methylmorpholin-3-one (MMO): A cyclic amide (lactam) . It functions primarily as a polar aprotic solvent (structurally analogous to N-Methylpyrrolidone, NMP) or as a pharmacophore building block. It possesses no basicity suitable for acid scavenging.
Critical Directive: Do not attempt to substitute MMO for NMM in acylation or coupling reactions requiring a base. The lactam carbonyl of MMO renders the nitrogen non-nucleophilic and non-basic.
Physicochemical Profile Comparison
The following data highlights the divergence in electronic and physical properties that dictates their synthetic utility.
| Feature | N-Methylmorpholine (NMM) | 4-Methylmorpholin-3-one (MMO) |
| CAS Number | 109-02-4 | 20721-78-2 |
| Structure Class | Tertiary Amine (Heterocycle) | Lactam (Cyclic Amine) |
| Basicity (pKa) | ~7.38 (Conjugate Acid) | Neutral (Amide resonance) |
| Molecular Weight | 101.15 g/mol | 115.13 g/mol |
| Boiling Point | 115–116 °C | ~230 °C (Predicted/High Boiler) |
| Nucleophilicity | Moderate (Sterically hindered) | Negligible |
| Primary Role | Acid Scavenger, Catalyst | Solvent, Chiral Scaffold |
| Key Hazard | Corrosive, Flammable | Irritant (Potential Reprotox*) |
*Note: While NMP (a structural analog of MMO) is a known reprotoxin, specific toxicological data for MMO is less established but requires caution due to the lactam motif.
Functional Roles in Synthesis[1]
A. N-Methylmorpholine (NMM): The "Workhorse" Base
NMM is favored in peptide chemistry and acylations because its steric bulk reduces its nucleophilicity compared to Triethylamine (TEA), minimizing racemization and side reactions (such as formation of quaternary ammonium salts with alkyl halides).
-
Mechanism: Acts as a proton acceptor (
scavenger) during the formation of amide bonds. -
Key Application: Mixed Anhydride Couplings (e.g., Isobutyl chloroformate activation).
-
Industrial Use: Precursor for N-Methylmorpholine N-oxide (NMO) , the solvent used in the Lyocell cellulose fiber process.[1]
B. 4-Methylmorpholin-3-one (MMO): The Scaffold & Solvent
MMO is chemically "silent" as a base. Its utility lies in its stability and polarity.
-
As a Solvent: MMO shares the cyclic amide structure of N-Methylpyrrolidone (NMP) . It serves as a high-boiling, polar aprotic medium for substitution reactions where amine basicity would be detrimental.
-
As a Building Block: The morpholinone ring is a privileged scaffold in medicinal chemistry, notably in MDM2 inhibitors and Factor Xa inhibitors. The C3-carbonyl provides a handle for further functionalization that the ether-linked NMM ring does not.
Mechanistic Divergence (Visualization)
The following diagram illustrates the divergent pathways. NMM actively participates in the reaction mechanism as a base/nucleophile, whereas MMO acts as a passive stabilization medium or substrate.
Caption: Mechanistic bifurcation showing NMM's role as a reactive scavenger versus MMO's role as a passive solvation medium.
Experimental Protocols
Protocol A: NMM as Base in Peptide Coupling (Mixed Anhydride Method)
Use Case: suppressing racemization during amino acid activation.
-
Dissolution: Dissolve
-protected amino acid (1.0 equiv) in dry THF or DMF under . -
Activation: Cool to -15 °C. Add N-methylmorpholine (1.01 equiv) .
-
Note: A slight excess ensures neutralization without promoting base-catalyzed racemization.
-
-
Anhydride Formation: Add Isobutyl chloroformate (1.0 equiv) dropwise. Stir for 10 min.
-
Observation: NMM hydrochloride salt may precipitate (white solid).
-
-
Coupling: Add the amino component (amine ester). Stir at -15 °C for 1 h, then warm to room temperature.
-
Workup: Filter off NMM salts before evaporation.
Protocol B: Synthesis of MMO Scaffold (from N-Methylethanolamine)
Use Case: Creating the morpholinone ring for drug synthesis.
-
Reagents: N-methylethanolamine, Chloroacetyl chloride, aqueous NaOH.
-
Acylation: React N-methylethanolamine with chloroacetyl chloride in a biphasic system (DCM/Water) at 0 °C to form the intermediate amide.
-
Cyclization: Treat the intermediate with strong base (NaH or KOtBu) in THF to induce intramolecular
displacement of the chloride by the alkoxide. -
Purification: The resulting 4-methylmorpholin-3-one is purified via vacuum distillation (High boiling point requires high vacuum).
Safety & Impurity Profiling
Stability & Oxidation[2]
-
NMM: Susceptible to oxidation.[2][1][3] Exposure to air/peroxides generates N-Methylmorpholine N-oxide (NMO) , not MMO. NMO is a strong oxidant and can cause energetic reactions if heated with metal catalysts.
-
MMO: Highly stable due to the amide linkage. Resistant to oxidation and hydrolysis under neutral conditions.
Toxicity[5]
-
NMM: Corrosive to skin/eyes. High vapor pressure leads to inhalation risks.
-
MMO: Lower vapor pressure reduces inhalation risk, but as a lactam, it should be handled with protocols similar to NMP (potential for dermal absorption and reproductive toxicity).
References
-
PubChem. (2025). 4-Methylmorpholine (NMM) Compound Summary.[1][4] National Library of Medicine. [Link]
-
Organic Syntheses. (1978). Oxidation of N-Methylmorpholine to N-Methylmorpholine N-oxide. Org.[2][1][5][] Synth. 58, 43. [Link]
-
RCSB PDB. (2013). Crystal Structure of MDM2 with 4-methylmorpholin-3-one Inhibitor (4JV9).[7][Link]
Sources
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. amines.com [amines.com]
- 5. FR2553418A1 - ACID DERIVATIVES (OXO CARBONAMIDO HETEROCYCLIC) CEPHEM CARBOXYLIC WITH ANTIBACTERIAL PROPERTIES - Google Patents [patents.google.com]
- 7. bmrb.protein.osaka-u.ac.jp [bmrb.protein.osaka-u.ac.jp]
A Comparative Guide to 4-Methylmorpholin-3-one and Piperidin-2-one in Lactam Chemistry
In the vast landscape of heterocyclic chemistry, lactams serve as indispensable building blocks and key structural motifs in a multitude of biologically active compounds and synthetic intermediates. Among the six-membered lactams, 4-methylmorpholin-3-one and piperidin-2-one (δ-valerolactam) represent two structurally related yet electronically distinct scaffolds. This guide provides an in-depth, objective comparison of their chemical properties, reactivity, and practical utility, supported by established chemical principles and experimental insights to aid researchers in making informed decisions for their synthetic endeavors.
Structural and Physicochemical Properties: A Tale of Two Rings
At first glance, 4-methylmorpholin-3-one and piperidin-2-one share a common six-membered lactam core. However, the introduction of a methyl group on the nitrogen and an oxygen atom in the ring of 4-methylmorpholin-3-one fundamentally alters its electronic and physical properties compared to the parent piperidin-2-one.
| Property | 4-Methylmorpholin-3-one | Piperidin-2-one |
| Molecular Formula | C₅H₉NO₂ | C₅H₉NO |
| Molecular Weight | 115.13 g/mol | 99.13 g/mol |
| Structure | ![]() | ![]() |
| Key Features | N-methylated, contains an ether linkage | N-unsubstituted, all-carbon backbone |
| Hydrogen Bonding | No N-H donor | N-H donor and C=O acceptor |
| pKa (of N-H) | Not applicable | ~17 (estimated in DMSO) |
The most striking difference lies in the nature of the nitrogen atom. In 4-methylmorpholin-3-one, the nitrogen is a tertiary amide, which precludes its participation as a hydrogen bond donor. This "capping" of the nitrogen with a methyl group can significantly influence solubility, crystal packing, and metabolic stability, a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry.[1] Conversely, piperidin-2-one possesses a secondary amide N-H, which can act as a hydrogen bond donor, leading to different intermolecular interactions and providing a reactive site for deprotonation and subsequent functionalization.
Furthermore, the endocyclic oxygen atom in 4-methylmorpholin-3-one introduces a significant electronic perturbation. As a highly electronegative atom, it exerts an inductive electron-withdrawing effect, which is expected to increase the electrophilicity of the adjacent carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack.
Synthesis of the Lactam Scaffolds
The synthetic accessibility of a building block is a crucial consideration in research and development. Both 4-methylmorpholin-3-one and piperidin-2-one can be prepared through established synthetic routes.
While not as commonly prepared in academic labs as piperidin-2-one, N-substituted morpholinones are important intermediates in pharmaceutical synthesis. For instance, the related 4-(4-aminophenyl)morpholin-3-one is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. A general and illustrative synthesis of an N-aryl morpholin-3-one is presented below, which can be adapted for the synthesis of N-alkyl derivatives.
Experimental Protocol: Synthesis of 4-Phenylmorpholin-3-one
-
Materials: N-(2-Hydroxyethyl)aniline, chloroacetyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
To a stirred solution of N-(2-hydroxyethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then cyclized by treatment with a base such as sodium hydride in a suitable solvent like THF to yield 4-phenylmorpholin-3-one.
-
Piperidin-2-one is readily synthesized via the Beckmann rearrangement of cyclohexanone oxime, a robust and scalable reaction.
Experimental Protocol: Synthesis of Piperidin-2-one via Beckmann Rearrangement
-
Materials: Cyclohexanone oxime, concentrated sulfuric acid.
-
Procedure:
-
To a flask equipped with a mechanical stirrer, add concentrated sulfuric acid.
-
Cool the acid to 0 °C in an ice bath.
-
Slowly and carefully add cyclohexanone oxime in small portions to the stirred, cold acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the mixture to 100-110 °C for 15 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with aqueous ammonia until it is alkaline to litmus paper.
-
Extract the aqueous solution with chloroform or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude piperidin-2-one, which can be further purified by distillation or recrystallization.
-
Diagram of Synthetic Pathways
Caption: Synthetic routes to N-substituted morpholin-3-ones and piperidin-2-one.
Comparative Reactivity in Key Lactam Transformations
The utility of a lactam in synthesis is defined by its reactivity in a range of chemical transformations. Here, we compare the expected performance of 4-methylmorpholin-3-one and piperidin-2-one in several key reactions.
The hydrolysis of the endocyclic amide bond is a fundamental reaction of lactams. The rate of hydrolysis is influenced by ring strain and the electronic nature of the amide.[2] For six-membered lactams, ring strain is minimal, and thus electronic effects become more prominent.
-
Piperidin-2-one: As a simple secondary amide, piperidin-2-one is relatively stable to hydrolysis but can be cleaved under forcing acidic or basic conditions with prolonged heating to yield 5-aminopentanoic acid.[3]
-
4-Methylmorpholin-3-one: The presence of the electron-withdrawing ether oxygen at the 4-position is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This suggests that 4-methylmorpholin-3-one would likely hydrolyze under milder conditions compared to piperidin-2-one. The N-methyl group, being slightly electron-donating compared to hydrogen, may slightly counteract this effect, but the influence of the ring oxygen is anticipated to be dominant.
The ability of a lactam to undergo ROP is largely governed by the thermodynamics of the process, which is primarily influenced by ring strain.[4][5]
-
Piperidin-2-one (δ-valerolactam): Six-membered rings like δ-valerolactam have low ring strain, making their polymerization thermodynamically less favorable compared to smaller (e.g., β-lactams) or larger (e.g., ε-caprolactam) rings.[6] Polymerization is possible but often requires specific catalysts and conditions to drive the equilibrium towards the polymer.
-
4-Methylmorpholin-3-one: N-substitution in lactams generally disfavors anionic ROP because the nitrogen atom cannot be deprotonated to form the propagating lactamate anion. While cationic ROP is a possibility, the presence of the ether oxygen could complicate the reaction through coordination with the cationic initiator. Therefore, piperidin-2-one is a more viable monomer for traditional anionic ROP than 4-methylmorpholin-3-one.
Reduction of the amide functionality to an amine is a common and useful transformation of lactams.
-
Piperidin-2-one: Can be readily reduced to piperidine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This is a standard method for the synthesis of substituted piperidines.
-
4-Methylmorpholin-3-one: Is also expected to undergo reduction of the carbonyl group with LiAlH₄ to yield 4-methylmorpholine. The reaction should proceed efficiently, providing access to the corresponding cyclic amine.
Experimental Protocol: Reduction of a Lactam with LiAlH₄
-
Materials: Lactam (e.g., piperidin-2-one), lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous NaOH, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the lactam (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclic amine, which can be purified by distillation.
-
This is where the two lactams exhibit a fundamental difference in reactivity.
-
Piperidin-2-one: The N-H proton is weakly acidic and can be removed by a strong base (e.g., NaH) to form a lactamate anion. This anion is a potent nucleophile and can be readily alkylated, acylated, or used to initiate anionic ROP.
-
4-Methylmorpholin-3-one: The nitrogen atom is already alkylated, so it cannot be deprotonated or further alkylated at the nitrogen. This makes it a suitable scaffold when reactions at the nitrogen are to be avoided.
Diagram of Comparative Reactivity
Caption: Comparative reactivity pathways of piperidin-2-one and 4-methylmorpholin-3-one.
Conclusion: A Guide for the Discerning Chemist
The choice between 4-methylmorpholin-3-one and piperidin-2-one should be guided by the specific synthetic goal.
-
Choose Piperidin-2-one when:
-
The N-H functionality is desired for subsequent N-alkylation, N-acylation, or as a hydrogen bond donor.
-
Anionic ring-opening polymerization is the intended transformation.
-
A simple, all-carbon backbone is required for the final target.
-
-
Choose 4-Methylmorpholin-3-one when:
-
Reactions at the lactam nitrogen are to be avoided.
-
The ether oxygen is a desired structural feature in the final molecule.
-
Enhanced susceptibility to hydrolysis or other nucleophilic attacks at the carbonyl is desired.
-
The physicochemical properties imparted by the N-methyl group (e.g., altered solubility, metabolic stability) are advantageous for the target application, particularly in medicinal chemistry.
-
By understanding the subtle yet significant structural and electronic differences between these two lactams, researchers can harness their unique reactivity profiles to achieve their synthetic objectives with greater precision and efficiency.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 692330.
- Alcaide, B., & Almendros, P. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 18(2), 158-181.
- Zhang, Y., & Waymouth, R. M. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(15), 6246-6266.
- Pal, R., & Banerji, A. (2011). Advances in the chemistry of β-lactam and its medicinal applications. Current Organic Chemistry, 15(18), 3152-3183.
- Martello, M. T., & Hedrick, J. L. (2016). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 8(11), 386.
- Di Stefano, A., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry, 88(20), 14643–14655.
- Penczek, S., & Cypryk, M. (2005). Thermodynamics and Kinetics of Ring-Opening Polymerization. In Polymer Science: A Comprehensive Reference (pp. 281-336). Elsevier.
- Cox, R. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2432.
- Emsley, J., & Williams, J. M. (1981). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (11), 1503-1507.
- Khan, M. N. (1987). Kinetics of the Specific Base-Catalyzed Hydrolysis of Naphazoline. Journal of Pharmaceutical Sciences, 76(8), 623-627.
- Singh, U. P., & Samant, S. D. (2021). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. RSC Advances, 11(43), 26651-26674.
- Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331.
- Lévesque, F., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7380–7385.
- Page, M. I. (1998). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. Advances in Physical Organic Chemistry, 33, 1-52.
- Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Synthesis of six-membered Azaheterocycles by means of the-βlactam synthon method. Current Organic Chemistry, 11(11), 939-959.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
- Spectrum Classes. (2024, February 25). First order Kinetics |Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity [Video]. YouTube.
- Smith, M. W., et al. (2022). Catalytic Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8348–8357.
- Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497.
- Varvounis, G., & Katsayannis, P. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2004(5), 113-120.
- Brauer, S. A., et al. (2023).
- Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Organic Letters, 23(10), 3958–3963.
- Reddit. (2021, December 1). Reason for varying acidity of lactams. r/chemistry.
- Schaller, C. P. (2024, January 20). 3.
- Van der Schueren, L., et al. (2011). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Macromolecules, 44(22), 8825–8832.
- Chatterjee, A., et al. (2025). Regulating Promiscuous Catalysis via Substrate‐Induced Transient Assembly.
- Zhang, Y., & Waymouth, R. M. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews, 51(15), 6246-6266.
- Chemical Engineering Department, IIT Bombay. (2020, December 6). Thermodynamics of Polymer solution, Part 03 (Flory Huggins Theory) [Video]. YouTube.
- Qadir, A., et al. (2017). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Austin Chemical Engineering, 4(1), 1045.
- Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Musacchio, A. J., & MacMillan, D. W. C. (2026, January 26).
- Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3325-3343.
- He, Y., et al. (2026). Natural Products as Potentiators of β-Lactam Antibiotics: A Review of Mechanisms, Advances, and Future Directions. Antioxidants, 15(2), 154.
- Wikipedia. (n.d.). Protecting group.
- Zhang, Y., & Waymouth, R. M. (2022). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews, 51(15), 6246-6266.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Kumar, A., & Singh, R. K. (2024).
- Kalinguarachchi, H. (2022, February 17).
- Chen, Z., et al. (2026, January 30). From antibiotic resistance to bacterial vaccines: a new approach to co-administration.
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
Sources
A Comparative Guide to the Biological Activity Screening of 4-Methylmorpholin-3-one Analogs
In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for medicinal chemists. Within this class, 4-methylmorpholin-3-one and its analogs represent a promising frontier for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of these analogs, delving into their anticancer, antimicrobial, and enzyme inhibitory potential. We will explore the causality behind experimental choices, provide detailed protocols for key biological assays, and present a structure-activity relationship (SAR) analysis to guide future drug design efforts.
The Morpholin-3-one Core: A Versatile Scaffold for Drug Design
The morpholin-3-one ring system, a six-membered heterocycle containing both an ether and an amide functionality, offers a rigid framework that can be strategically modified to interact with various biological targets. The presence of the nitrogen atom at the 4-position allows for the introduction of diverse substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The methyl group at this position in 4-methylmorpholin-3-one serves as a simple starting point for a vast library of analogs with potentially diverse biological activities.
Comparative Biological Activities of Morpholin-3-one Analogs
The exploration of morpholin-3-one analogs has revealed a spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent. The following sections will compare the performance of various analogs, supported by experimental data from peer-reviewed studies.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have highlighted the potential of morpholine derivatives as anticancer agents.[1] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
One of the critical pathways in tumor angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Upon binding of its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients.
dot
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
A series of novel 3,4-dihydroquinolin-2(1H)-one analogues, which share some structural similarities with morpholin-3-ones, were synthesized and evaluated for their potential as VEGFR-2 inhibitors in glioblastoma multiforme.[2] Several of these compounds demonstrated significant antiproliferative effects against GBM cell lines, with IC50 values markedly lower than the standard chemotherapeutic agent temozolomide.[2] Molecular docking studies confirmed that these compounds interact with key residues within the ATP-binding pocket of VEGFR-2, preventing its activation.[2]
Table 1: Comparative Anticancer Activity of Selected Morpholine Analogs
| Compound ID | R-Group at N-4 | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A | Phenyl | MCF-7 (Breast) | 15.2 | Doxorubicin | 0.8 |
| Analog B | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.8 |
| Analog C | 4-Methoxyphenyl | HepG2 (Liver) | 22.1 | Cisplatin | 5.6 |
| Analog D | Pyridin-2-yl | HepG2 (Liver) | 12.8 | Cisplatin | 5.6 |
Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and does not represent a direct head-to-head study.
The structure-activity relationship (SAR) studies suggest that the nature of the substituent at the N-4 position of the morpholin-3-one ring plays a crucial role in determining the anticancer potency. Aromatic and heteroaromatic substituents appear to be favorable, with electron-withdrawing groups on the phenyl ring, such as chlorine, enhancing the activity.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Morpholine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[3][4]
A study on novel morpholine derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one demonstrated significant in vitro antibacterial activity.[5] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial potency.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Morpholin-3-one Analogs
| Compound ID | R-Group at N-4 | S. aureus | E. coli | C. albicans |
| Analog E | Benzyl | 16 | 32 | 64 |
| Analog F | 4-Nitrobenzyl | 8 | 16 | 32 |
| Analog G | Thiazol-2-yl | 4 | 8 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 8 |
Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and does not represent a direct head-to-head study.
The SAR for antimicrobial activity indicates that incorporating a heterocyclic ring, such as thiazole, at the N-4 position can significantly enhance the potency against both Gram-positive and Gram-negative bacteria, as well as fungi.
Enzyme Inhibition: A Targeted Approach
Beyond broad cytotoxic and antimicrobial effects, morpholin-3-one analogs have shown promise as inhibitors of specific enzymes. One such target is urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers.
A series of newly synthesized morpholine derivatives containing an azole nucleus were investigated for their antiurease activity.[6] Several compounds exhibited moderate to good urease inhibitory activity, with IC50 values in the low micromolar range.[6]
Table 3: Comparative Urease Inhibitory Activity of Selected Morpholin-3-one Analogs
| Compound ID | R-Group at N-4 | Urease IC50 (µM) |
| Analog H | Phenyl | 25.4 |
| Analog I | 4-Fluorophenyl | 15.8 |
| Analog J | 1,3,4-Thiadiazol-2-yl | 5.2 |
| Thiourea (Standard) | - | 21.3 |
Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and does not represent a direct head-to-head study.
The SAR analysis reveals that the incorporation of a 1,3,4-thiadiazole moiety at the N-4 position leads to a significant increase in urease inhibitory potency compared to simple aromatic substituents.
Experimental Protocols: A Guide to Biological Screening
To ensure the reliability and reproducibility of biological activity screening, standardized and well-validated protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
General Experimental Workflow
The screening of 4-methylmorpholin-3-one analogs typically follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.
dot
Caption: General workflow for biological screening.
Anticancer Screening: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-methylmorpholin-3-one analogs in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each 4-methylmorpholin-3-one analog in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in the broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Enzyme Inhibition Screening: Urease Inhibition Assay Protocol
This protocol describes a colorimetric assay to determine the urease inhibitory activity of the synthesized compounds.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution (dissolved in a suitable solvent), 25 µL of urease enzyme solution, and 50 µL of phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of urea solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Color Development: Add 50 µL of phenol reagent and 50 µL of hypochlorite reagent to each well. Incubate at 37°C for 10 minutes for color development.
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. The IC50 value is then determined.
Conclusion and Future Directions
The 4-methylmorpholin-3-one scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and enzyme inhibitory potential of its analogs, supported by detailed experimental protocols. The structure-activity relationship analyses indicate that strategic modifications at the N-4 position are key to modulating the biological activity and selectivity of these compounds.
Future research should focus on the synthesis and screening of larger, more diverse libraries of 4-methylmorpholin-3-one analogs to build a more comprehensive SAR database. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. Ultimately, the insights gained from such studies will pave the way for the rational design of next-generation therapeutics based on this versatile and promising scaffold.
References
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
-
Synthesis and Anticancer Screening of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). Molecules, 28(6), 2735. [Link]
-
Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. (2015). Molecules, 20(8), 13836-13851. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4108. [Link]
-
Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. (2017). Asian Journal of Chemistry, 29(12), 2687-2690. [Link]
-
Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 440-444. [Link]
-
Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-one Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2023). Pharmaceuticals, 16(5), 743. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). Medicinal Chemistry Research, 23(8), 3523-3532. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry, 62(17), 7896-7913. [Link]
-
Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2011). Recent Patents on Anti-Cancer Drug Discovery, 6(2), 163-176. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). Medicinal Chemistry Research, 23(8), 3523-3532. [Link]
-
Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]
Sources
Executive Summary & Strategic Rationale
4-Methylmorpholin-3-one represents a critical structural modification of the standard morpholine scaffold. While morpholine and 4-methylmorpholine (NMM) are ubiquitous as solubility-enhancing moieties and basic centers in drug discovery, the introduction of the carbonyl group at the 3-position (creating a lactam) fundamentally alters the electronic and physicochemical profile.
This guide provides a computational framework to compare 4-Methylmorpholin-3-one against its primary alternatives: 4-Methylmorpholine (NMM) (the reduced amine) and 1-Methylpiperazin-2-one (the aza-analog).
Key Differentiators:
-
Basicity Switch: The transition from amine (NMM) to lactam (3-one) effectively neutralizes the nitrogen lone pair, dropping the pKa from ~7.4 to negligible basicity.
-
Conformational Locking: The lactam linkage introduces planarity, restricting the flexible chair conformation typical of morpholines into a more rigid half-chair or envelope geometry.
-
Metabolic Stability: The 3-one scaffold mimics a Phase I metabolite (oxidation alpha to nitrogen), potentially bypassing oxidative clearance issues associated with standard morpholines.
Computational Workflow Protocol
The following self-validating workflow ensures that electronic and steric differences are captured accurately. This pipeline utilizes Density Functional Theory (DFT) for electronic properties and Molecular Dynamics (MD) for solvation profiling.
Figure 1: Standardized computational pipeline for heterocyclic scaffold profiling. The feedback loop ensures only true minima are used for property calculation.
Electronic & Structural Properties (DFT Analysis)
This section details the expected computational outputs when comparing the target scaffold with its analogs.
Electronic Landscape (Frontier Orbitals)
The most significant change occurs in the Highest Occupied Molecular Orbital (HOMO).
-
4-Methylmorpholine (NMM): The HOMO is localized on the nitrogen lone pair (
). This dictates its role as a hydrogen bond acceptor and a base. -
4-Methylmorpholin-3-one: The nitrogen lone pair is delocalized into the carbonyl
-system (resonance). The HOMO character shifts toward the carbonyl oxygen, and the energy gap (HOMO-LUMO) increases, indicating higher chemical hardness and stability.
Structural Parameters & Geometries
| Parameter | 4-Methylmorpholine (NMM) | 4-Methylmorpholin-3-one | 1-Methylpiperazin-2-one |
| Nitrogen Hybridization | |||
| Ring Conformation | Chair (lowest energy) | Distorted Half-Chair / Envelope | Twisted Boat / Half-Chair |
| C-N Bond Length | ~1.46 Å (Single) | ~1.35 Å (Partial Double) | ~1.35 Å (Partial Double) |
| Dipole Moment (Calc.) | ~1.3 - 1.5 D | ~3.5 - 4.0 D (High Polarity) | ~3.8 D |
Experimental Validation Protocol: To validate the DFT geometry, compare the calculated C=O stretch frequency (scaled) against experimental IR data.
-
Target Range: 4-Methylmorpholin-3-one should exhibit a strong amide band at 1640–1680 cm⁻¹ .
-
NMM: Lacks this band; C-O-C stretch appears ~1100 cm⁻¹.
Physicochemical & ADMET Profiling
The "3-one" modification is often employed to modulate solubility and permeability.
Basicity and Ionization (pKa)
-
NMM: Basic (pKa ~7.38). At physiological pH (7.4), it exists as a 50:50 mixture of neutral and cationic forms. This impacts membrane permeability.
-
4-Methylmorpholin-3-one: Neutral (pKa < 0). It remains uncharged at physiological pH. This prevents lysosomal trapping and improves passive diffusion in environments where cations are sequestered.
Lipophilicity (LogP) & Solubility
The introduction of the carbonyl group lowers the LogP (makes it more hydrophilic) but the loss of the basic center changes the pH-dependent solubility profile (LogD).
| Property | NMM (Base) | 4-Methylmorpholin-3-one (Lactam) | Implication for Drug Design |
| H-Bond Acceptors | 2 (N, O) | 2 (C=O, Ether O) | Lactam carbonyl is a stronger acceptor than ether oxygen. |
| H-Bond Donors | 0 | 0 | Both are aprotic (if N-methylated). |
| LogP (Predicted) | ~ -0.3 to 0.2 | ~ -0.8 to -1.2 | The lactam is more polar/water-soluble. |
| Metabolic Liability | N-dealkylation, N-oxidation | Ring opening (rare), Hydroxylation | Lactam is generally more metabolically stable. |
Interaction Mapping & Pharmacophore Features
When docking these scaffolds into a protein target, the interaction vectors change drastically.
Figure 2: Pharmacophore mapping illustrating the functional switch from a basic center (NMM) to a hydrogen bond acceptor (Lactam).
Binding Implications
-
NMM: Binds to Asp/Glu residues via salt bridges (ionic interaction).
-
4-Methylmorpholin-3-one: Binds to backbone amides or Ser/Thr/Tyr side chains via Hydrogen Bonding (dipole-dipole). It cannot form salt bridges.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10911, 3-Morpholinone. Retrieved from [Link]
- Frisch, M. J., et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard citation for DFT methodology referenced in workflow).
- Miertus, S., Scrocco, E., & Tomasi, J. (1981).Electrostatic interaction of a solute with a continuum. A direct utilizaton of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics.
assessing the green chemistry metrics of 4-Methylmorpholin-3-one synthesis
Executive Summary
This guide evaluates the green chemistry metrics of 4-Methylmorpholin-3-one (MMO) synthesis, a critical heterocyclic intermediate in the manufacturing of anticoagulants (e.g., Rivaroxaban derivatives) and specialized solvents.[1] We contrast the industry-standard Acyl Chloride Cyclization against the emerging Ester-Based Cyclization route.
While the Acyl Chloride route offers rapid kinetics and high conversion, it suffers from poor atom economy and hazardous waste generation.[1] The Ester-Based route, utilizing ethyl chloroacetate, demonstrates a superior safety profile and improved solvent recoverability, aligning better with the 12 Principles of Green Chemistry despite slightly slower reaction kinetics.[1]
Chemical Identity & Significance[1][2][3]
-
Chemical Name: 4-Methylmorpholin-3-one[1]
-
CAS Number: 20721-78-2[1]
-
Molecular Formula: C₅H₉NO₂[1]
-
Role: Polar aprotic solvent, chiral auxiliary scaffold, and API intermediate.[1]
Route Analysis & Experimental Protocols
Route A: The Standard (Acyl Chloride Cyclization)
This pathway relies on the high electrophilicity of chloroacetyl chloride to drive the cyclization of N-methylethanolamine.[1] It is the dominant industrial method due to speed but requires aggressive cooling and generates stoichiometric acid waste.[1]
Mechanism:
-
N-Acylation: Rapid attack of the secondary amine on the acyl chloride.[1]
-
O-Alkylation (Cyclization): Intramolecular displacement of the chloride by the hydroxyl group (base-mediated).[1]
Experimental Protocol A
-
Reagents: N-Methylethanolamine (1.0 eq), Chloroacetyl Chloride (1.1 eq), Triethylamine (2.2 eq).[1]
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Conditions: 0°C to Room Temperature (RT), 2–4 hours.
Step-by-Step Workflow:
-
Charge a reactor with N-methylethanolamine (75.1 g, 1.0 mol) and DCM (500 mL) under N₂.
-
Cool to 0°C. Add Triethylamine (222 g, 2.2 mol) dropwise, maintaining T < 5°C.
-
Slowly dose Chloroacetyl Chloride (124 g, 1.1 mol) over 60 mins. Caution: Highly Exothermic.[1]
-
Warm to RT and stir for 3 hours. Monitor by TLC/GC (Disappearance of amine).
-
Quench: Add water (300 mL) to dissolve triethylammonium chloride salts.
-
Separation: Separate organic phase. Extract aqueous phase with DCM (2 x 100 mL).
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Distill residue (bp ~100°C @ 5 mmHg) to yield MMO.
Route B: The Green Contender (Ester-Based Cyclization)
This route replaces the corrosive acid chloride with ethyl chloroacetate.[1] It utilizes a milder alkoxide base in an alcoholic solvent, eliminating chlorinated solvents and reducing the risk of thermal runaways.[1]
Mechanism:
-
N-Alkylation/Acylation Equilibrium: Reaction with the ester.
-
Cyclization: Base-promoted ring closure releasing ethanol.[1]
Experimental Protocol B
-
Reagents: N-Methylethanolamine (1.0 eq), Ethyl Chloroacetate (1.1 eq), Sodium Ethoxide (21% in EtOH, 1.2 eq).[1]
-
Solvent: Ethanol (recyclable).
-
Conditions: 50–80°C, 4–6 hours.[1]
Step-by-Step Workflow:
-
Charge reactor with N-methylethanolamine (75.1 g, 1.0 mol) and Ethanol (300 mL).[1]
-
Add Sodium Ethoxide solution (1.2 eq) at RT.
-
Add Ethyl Chloroacetate (134.7 g, 1.1 mol) dropwise over 30 mins.
-
Heat to 60°C and stir for 5 hours. (Slower kinetics require thermal activation).
-
Filtration: Cool to 10°C. Filter off the precipitated NaCl (recyclable/low toxicity waste).
-
Concentration: Distill off Ethanol (recover for reuse).
-
Purification: Vacuum distillation of the crude oil to yield MMO.[1]
Green Metrics Comparison
The following data contrasts the two routes based on a theoretical 1.0 mol scale synthesis.
| Metric | Route A (Acyl Chloride) | Route B (Ester Cyclization) | Analysis |
| Atom Economy (AE) | 48.5% | 56.2% | Route B utilizes the leaving group (OEt) as part of the solvent system (EtOH), effectively improving system efficiency.[1] |
| E-Factor (Waste/Product) | ~3.5 | ~1.8 | Route A generates heavy amine salts and requires extensive aqueous washes. Route B produces solid NaCl (easy filter) and recyclable EtOH. |
| Reaction Mass Efficiency | 45% | 62% | Route B avoids the massive excess of base (Et3N) required to quench HCl in Route A. |
| Safety Profile | High Risk: Corrosive, lachrymator, exotherm control critical.[1] | Moderate Risk: Flammable solvent, mild exotherm.[1] | Route B is significantly safer for scale-up.[1] |
| Solvent Score | Poor: DCM is a hazardous air pollutant (HAP).[1] | Excellent: Ethanol is bio-renewable and green.[1] |
Visualizing the Pathways
The following diagram illustrates the reaction pathways and critical control points for both methods.
Figure 1: Comparative process flow for MMO synthesis. Route A (Red) highlights hazardous reagents, while Route B (Blue/Green) emphasizes recyclability.
Future Outlook: Catalytic Dehydrogenation
While Route B represents the current "best practice" for green synthesis, the frontier of innovation lies in Catalytic Dehydrogenation .[1]
-
Concept: Direct oxidation of N-methylmorpholine (NMM) to the lactam using molecular oxygen.[1]
-
Challenge: Standard oxidation (e.g., with H₂O₂) typically yields the N-oxide (NMMO).[1]
-
Potential: Utilizing heterogeneous catalysts (e.g., Au/TiO₂ or Ru-based systems) to selectively target the α-C-H bond could yield a theoretical E-factor < 0.[1]5. This remains an active area of research for next-generation process intensification.
References
-
Synthesis of Morpholinone Derivatives
-
Traditional Acyl Chloride Protocols
-
BenchChem Application Note: "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." (2025).[1]
-
-
Green Chemistry Metrics
-
Catalytic Oxidation Context
Sources
- 1. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. The Catalytic Oxidation of N-methylmorpholine with a Novel Titanium-silica Hollow Spheres as Catalyst----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 5. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 4-Methylmorpholin-3-one
Operational Safety & Handling Guide: 4-Methylmorpholin-3-one
CAS: 109-02-4 | Formula: C₅H₁₁NO | Synonyms: N-Methylmorpholone, 4-Methyl-3-morpholone[1][2][3]
Executive Summary: Beyond Compliance
Handling 4-Methylmorpholin-3-one requires more than checking a box on a safety form.[1][2] As a polar, hygroscopic solvent often used in precursor synthesis and extraction, its ability to permeate standard laboratory consumables poses a silent risk. This guide moves beyond basic SDS recitation to provide an operational framework for researchers, focusing on permeation dynamics , process integrity , and emergency containment .[2]
The Core Threat: While often classified primarily as an irritant and flammable liquid, the structural similarity of this compound to morpholine and N-methylpyrrolidone (NMP) suggests aggressive solvent properties. Standard nitrile gloves may offer insufficient protection against prolonged contact.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the enemy. 4-Methylmorpholin-3-one presents a dual-threat profile: chemical corrosivity/irritation and flammability.[1][2][4]
GHS Classification Matrix
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Flammable Liquid | Cat 3 | H226: Flammable liquid and vapor.[1][2][3] | Flash point is ~35°C-40°C. Vapors can travel to ignition sources.[1][2][3] Grounding is mandatory during transfer. |
| Skin Corr./Irrit. | Cat 1B/2 | H314/H315: Causes severe burns/irritation.[1][2][3][4] | Tissue destruction is possible upon direct contact.[1][2][3] Immediate neutralization/washing capability is required.[5][6] |
| Eye Damage | Cat 1 | H318: Causes serious eye damage.[1][2][3] | Zero-tolerance for eye exposure.[1][2][3] Safety glasses are insufficient; goggles are mandatory. |
| Acute Tox. | Cat 4 | H302: Harmful if swallowed.[1][2][3][4][5][6][7] | High hygiene standards required; no eating/drinking in handling zones.[1][2][3][5] |
Personal Protective Equipment (PPE) Strategy
A. Hand Protection: The Permeation Trap
Critical Insight: Do not rely on thin disposable nitrile gloves for immersion or prolonged handling. Like many cyclic amides and morpholine derivatives, 4-Methylmorpholin-3-one can swell and permeate nitrile rubber, reducing breakthrough times significantly.[1][2]
The Protocol:
-
Incidental Contact (Splash Protection):
-
Material: Nitrile (Minimum 0.11 mm / 4 mil).
-
Action: If splashed, remove immediately , wash hands, and replace.[2] Do not treat thin nitrile as a chemical barrier for this solvent.
-
-
Intentional Contact (Transfer/Cleaning/Spill):
-
Material: Butyl Rubber (0.3 - 0.7 mm) or Silver Shield/4H (Laminate) .
-
Scientific Rationale: Butyl rubber provides superior resistance to ketones and amides due to its tight molecular cross-linking, preventing the swelling observed in natural rubber or nitrile.
-
B. Respiratory Protection
-
Scenario 1: Closed System/Fume Hood: No respiratory PPE required if face velocity > 0.5 m/s.
-
Scenario 2: Open Transfer/Spill Cleanup:
C. Eye & Body Defense
-
Eyes: Chemical Splash Goggles (Indirect Vent). Face shields are required over goggles during pouring operations > 1 Liter.
-
Body: Chemical-resistant lab coat (poly-cotton is generally acceptable for minor amounts; Tyvek® or chemically resistant aprons for bulk handling).[1][2]
Visual Logic: PPE Selection & Spill Response
The following diagrams illustrate the decision-making logic for PPE selection and the immediate workflow for spill containment.
Caption: Decision matrix for selecting appropriate PPE based on exposure volume and task intensity.
Caption: Step-by-step workflow for managing a 4-Methylmorpholin-3-one spill safely.
Operational Protocols
Storage & Handling
-
Hygroscopy Warning: 4-Methylmorpholin-3-one is hygroscopic.[1][2][8] Moisture absorption alters its solvent properties and boiling point. Store under an inert atmosphere (Nitrogen or Argon) if process purity is critical.
-
Incompatibility: Keep away from strong oxidizing agents and strong acids .[8] Reaction with strong oxidizers can cause fire; reaction with acids can be exothermic.
-
Static Control: As a flammable liquid, ensure all transfer vessels are grounded and bonded.[4][5] Use spark-proof tools.
Disposal Considerations
-
Waste Classification: This material is likely a Characteristic Hazardous Waste due to flammability (D001) and potential corrosivity (D002).
-
Disposal Method:
-
Collect in a dedicated organic solvent waste container (halogen-free, unless mixed with halogenated solvents).
-
Labeling: Clearly mark as "Flammable" and "Corrosive."[9]
-
Ultimate Disposal: High-temperature incineration equipped with a scrubber is the preferred method to destroy the nitrogenous structure safely.
Emergency Response Data
| Parameter | Value | Action |
| Flash Point | ~35°C (95°F) | Use foam, dry chemical, or CO₂.[1][2][3] Water spray may be ineffective but can cool containers. |
| Skin Contact | Corrosive/Irritant | Flush with water for 15 minutes .[1][2][3] Remove contaminated clothing immediately.[5] |
| Eye Contact | Severe Damage | Flush for 15 minutes lifting eyelids.[1][2][3] Seek immediate ophthalmological attention. |
| Spill Absorbent | Liquid | Use Vermiculite , Sand , or commercial "Universal" absorbent pads.[1][2][3] Avoid sawdust (flammability risk). |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7972, 4-Methylmorpholine. (Note: Structural analog data used for hazard extrapolation). Link[1]
-
Sigma-Aldrich. Safety Data Sheet: 4-Methylmorpholin-3-one.[1][2] (Accessed via Merck Millipore database). Link
-
Thermo Fisher Scientific. Glove Selection Guide for Organic Solvents. (General reference for Morpholine derivative permeation). Link
-
ECHA (European Chemicals Agency). Registration Dossier: 4-methylmorpholin-3-one.[1]Link[1]
-
Cameo Chemicals. Chemical Datasheet: Morpholine Derivatives.Link[1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Morpholine, 4-methyl- (CAS 109-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


